molecular formula C10H7FO3 B6593788 (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid CAS No. 777-15-1

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Cat. No.: B6593788
CAS No.: 777-15-1
M. Wt: 194.16 g/mol
InChI Key: CMSWGWOQRTZZAS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C10H7FO3 and its molecular weight is 194.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSWGWOQRTZZAS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301253946
Record name (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35504-85-9
Record name (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35504-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 4-(4-fluorophenyl)-4-oxo-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035504859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-4-(4-Fluorophenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301253946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid: A Promising Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid , a compound of significant interest in the field of neuropharmacology. This document delves into its synthesis, physicochemical properties, and its mechanism of action as a modulator of the kynurenine pathway, offering a foundation for its exploration in drug discovery and development for neurodegenerative disorders.

Core Compound Identification

This compound is classified as an α,β-unsaturated keto acid. Its core structure, featuring a fluorinated phenyl ring, is a key determinant of its biological activity.

PropertyValueSource(s)
CAS Number 35504-85-9[1][2][3]
Molecular Formula C₁₀H₇FO₃[3]
Molecular Weight 194.16 g/mol [3]
Canonical SMILES C1=CC(=CC=C1C(=O)C=CC(=O)O)F[1]
InChI Key CMSWGWOQRTZZAS-AATRIKPKSA-N[1]

Synthesis Pathway: A Rationale-Driven Approach

The most direct and industrially scalable synthesis of this compound is achieved through a Friedel-Crafts acylation reaction . This classic electrophilic aromatic substitution method is favored for its efficiency in forming carbon-carbon bonds on aromatic rings.

The logical choice of reactants is fluorobenzene and maleic anhydride . Fluorobenzene serves as the aromatic nucleophile, with the fluorine atom acting as a deactivating yet ortho-, para-directing group. Maleic anhydride provides the four-carbon acylating agent that, upon reaction, opens to form the butenoic acid backbone. The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃) , which activates the anhydride to generate a highly electrophilic acylium ion intermediate.[4][5]

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Fluorobenzene Fluorobenzene Friedel_Crafts Friedel-Crafts Acylation Fluorobenzene->Friedel_Crafts Arene Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Friedel_Crafts Acylating Agent AlCl3 AlCl₃ (Lewis Acid) AlCl3->Friedel_Crafts Activation Target_Compound (E)-4-(4-fluorophenyl)-4- oxobut-2-enoic acid Friedel_Crafts->Target_Compound

Figure 1: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Synthesis Protocol

This protocol is based on established principles of Friedel-Crafts acylation with anhydrides.[6][7]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add fluorobenzene (as the limiting reagent) and a suitable inert solvent such as dichloromethane or nitrobenzene.

  • Catalyst Suspension: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring to create a suspension. Causality Note: This exothermic step requires cooling to control the reaction rate and prevent side reactions.

  • Anhydride Addition: Dissolve maleic anhydride in the reaction solvent and add it dropwise to the cooled suspension.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux for a specified time to drive the reaction to completion. The progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation and Purification: The crude product will precipitate and can be collected by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture.

Physicochemical and Spectroscopic Profile

While a comprehensive, publicly available dataset for this specific compound is limited, the following table outlines expected and known properties. Spectroscopic data is predicted based on the known effects of the constituent functional groups.

PropertyValue / Expected CharacteristicsRationale / Source(s)
Physical Form Solid[1]
Melting Point 69-72 °C (for a trifluoro-analogue, suggesting a similar range)[8]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol); sparingly soluble in water.[6]
¹H NMR Aromatic Protons: Multiplets in the range of 7.0-8.2 ppm. Olefinic Protons: Doublets around 6.5-7.5 ppm with a large coupling constant (>15 Hz) characteristic of the trans configuration. Carboxylic Acid Proton: A broad singlet at >10 ppm.[9][10]
¹³C NMR Carbonyl Carbons: Resonances in the range of 185-200 ppm (ketone) and 165-175 ppm (carboxylic acid). Aromatic Carbons: Signals between 115-165 ppm, with the carbon attached to fluorine showing a characteristic large coupling constant. Olefinic Carbons: Resonances in the 120-150 ppm range.[11][12]
FT-IR Spectroscopy C=O (Ketone): Strong, sharp absorption around 1680-1700 cm⁻¹. C=O (Carboxylic Acid): Strong, sharp absorption around 1700-1730 cm⁻¹. O-H (Carboxylic Acid): Very broad absorption from 2500-3300 cm⁻¹. C=C (Alkene): Medium absorption around 1620-1650 cm⁻¹. C-F (Aromatic): Strong absorption in the 1100-1250 cm⁻¹ region.[13][14][15]
Mass Spectrometry Molecular Ion (M+): A peak at m/z 194. Fragmentation: Expect losses of H₂O (M-18), CO (M-28), and COOH (M-45). A prominent fragment corresponding to the 4-fluorobenzoyl cation (m/z 123) is also anticipated.[16][17][18]

Mechanism of Action: Targeting the Kynurenine Pathway for Neuroprotection

This compound is a potent inhibitor of Kynurenine-3-Monooxygenase (KMO) , a critical enzyme in the tryptophan metabolic pathway.[6] KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine, a precursor to the excitotoxic NMDA receptor agonist, quinolinic acid.

By inhibiting KMO, this compound redirects the kynurenine pathway towards the production of kynurenic acid , a neuroprotective antagonist of ionotropic glutamate receptors. This shift in metabolism from neurotoxic to neuroprotective metabolites forms the basis of its therapeutic potential in neurodegenerative diseases such as Huntington's and Alzheimer's disease.

Kynurenine_Pathway_Modulation cluster_neurotoxic Neurotoxic Branch cluster_neuroprotective Neuroprotective Branch Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Enzyme Kynurenine->KMO KAT KAT Enzyme Kynurenine->KAT Hydroxykynurenine 3-Hydroxykynurenine KMO->Hydroxykynurenine Quinolinic_Acid Quinolinic Acid (Excitotoxicity) Hydroxykynurenine->Quinolinic_Acid Kynurenic_Acid Kynurenic Acid (Neuroprotection) KAT->Kynurenic_Acid Target_Compound (E)-4-(4-fluorophenyl)-4- oxobut-2-enoic acid Target_Compound->KMO Inhibition

Figure 2: Modulation of the kynurenine pathway by this compound.

Experimental Protocols for Efficacy Assessment

In Vitro KMO Inhibition Assay

This protocol outlines a common method to determine the inhibitory potential of the compound on KMO activity.

  • Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human KMO enzyme, the substrate L-kynurenine, and the cofactor NADPH.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, KMO enzyme, and the inhibitor at various concentrations.

    • Initiate the reaction by adding L-kynurenine and NADPH.

    • Incubate the plate at room temperature.

  • Detection: Monitor the decrease in NADPH concentration by measuring the absorbance at 340 nm over time. The rate of NADPH consumption is proportional to KMO activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Cell-Based Neuroprotection Assay

This protocol assesses the ability of the compound to protect neuronal cells from excitotoxicity.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or primary neurons) in appropriate media.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound for a specified duration.

  • Induction of Excitotoxicity: Expose the cells to an excitotoxic agent, such as quinolinic acid or glutamate.

  • Viability Assessment: After incubation, assess cell viability using a standard method, such as the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Compare the viability of cells treated with the compound and the excitotoxic agent to control groups to determine the neuroprotective effect.[19][20][21]

Conclusion and Future Directions

This compound represents a compelling starting point for the development of novel neuroprotective therapeutics. Its well-defined mechanism of action, targeting a key enzymatic chokepoint in the kynurenine pathway, offers a clear rationale for its further investigation. Future research should focus on optimizing its pharmacokinetic properties to ensure sufficient brain penetration and on conducting in vivo studies to validate its efficacy in animal models of neurodegenerative diseases.

References

An In-Depth Technical Guide to (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid: Synthesis, Characterization, and Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, a fluorinated α,β-unsaturated keto acid, has emerged as a molecule of significant interest in medicinal chemistry. With a molecular weight of 194.16 g/mol , this compound serves as a valuable building block in organic synthesis and demonstrates notable biological activity. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and its compelling potential as a neuroprotective agent through the inhibition of kynurenine-3-monooxygenase.

Introduction

This compound belongs to the class of aryl-substituted oxobutenoic acids, which are recognized for their diverse pharmacological activities. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the compound's electronic properties, metabolic stability, and biological efficacy. This guide will delve into the technical details of this compound, offering insights for researchers engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

PropertyValueSource(s)
Molecular Formula C₁₀H₇FO₃[1][2]
Molecular Weight 194.16 g/mol [1][2]
CAS Number 35504-85-9[1][2]
Physical Form Solid[2]
IUPAC Name (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
SMILES O=C(O)/C=C/C(=O)c1ccc(F)cc1[2]
InChI Key CMSWGWOQRTZZAS-AATRIKPKSA-N[2]

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction provides a direct and efficient route to the target molecule.

Synthesis Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of this compound from fluorobenzene and maleic anhydride.

Materials:

  • Fluorobenzene

  • Maleic anhydride

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Toluene for recrystallization

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0°C.

  • Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution. The addition is exothermic and should be controlled to maintain the temperature below 10°C.

  • Once the addition is complete, add fluorobenzene dropwise to the reaction mixture at 0°C.

  • After the addition of fluorobenzene, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound is purified by recrystallization from a suitable solvent system, such as toluene or an ethanol-water mixture, to yield a crystalline solid.

SynthesisWorkflow Reactants Fluorobenzene + Maleic Anhydride Reaction Friedel-Crafts Acylation Reactants->Reaction LewisAcid AlCl₃ in DCM LewisAcid->Reaction Workup Aqueous HCl Work-up Reaction->Workup Extraction DCM Extraction Workup->Extraction Purification Recrystallization (Toluene) Extraction->Purification Product (E)-4-(4-fluorophenyl)-4- oxobut-2-enoic acid Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the α,β-unsaturated system, and the carboxylic acid proton. The aromatic protons will appear as multiplets in the range of δ 7.0-8.2 ppm. The vinylic protons will present as doublets with a coupling constant characteristic of a trans configuration (typically >15 Hz). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ 10-13 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons (ketone and carboxylic acid) in the range of δ 165-195 ppm. The aromatic carbons will resonate between δ 115-165 ppm, with the carbon attached to the fluorine atom showing a characteristic large coupling constant. The vinylic carbons will appear in the δ 120-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[3][4] A broad O-H stretching band for the carboxylic acid will be observed in the region of 3300-2500 cm⁻¹.[4] The C=O stretching vibrations for the ketone and the carboxylic acid will appear as strong absorptions between 1710 and 1680 cm⁻¹, with conjugation lowering the frequency.[3][5] The C=C stretching of the alkene and the aromatic ring will be visible in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 194.16). Fragmentation patterns would likely involve the loss of COOH, CO, and cleavage of the butenoic acid chain, providing further structural confirmation. The presence of the fluorine atom will not result in a significant isotopic pattern, as fluorine is monoisotopic.

Biological Activity and Mechanism of Action

This compound and its analogs have been identified as potent inhibitors of kynurenine-3-monooxygenase (KMO), also known as kynurenine-3-hydroxylase.[6]

Inhibition of Kynurenine-3-Monooxygenase

KMO is a critical enzyme in the kynurenine pathway, which is the primary route for tryptophan metabolism.[2][7] This pathway produces several neuroactive metabolites. KMO catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[7] 3-HK and its downstream metabolite, quinolinic acid (QUIN), are known neurotoxins implicated in the pathophysiology of several neurodegenerative diseases.[7][8]

By inhibiting KMO, this compound can reduce the production of these neurotoxic metabolites.[7] Furthermore, the inhibition of KMO shunts the kynurenine pathway towards the synthesis of kynurenic acid (KYNA), a known neuroprotectant with antagonistic effects at glutamate receptors.[2][7]

KynureninePathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO Kynurenine-3-Monooxygenase (KMO) Kynurenine->KMO KAT Kynurenine Aminotransferase (KAT) Kynurenine->KAT HK 3-Hydroxykynurenine (Neurotoxic) KMO->HK QUIN Quinolinic Acid (Neurotoxic) HK->QUIN KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA Inhibitor This compound Inhibitor->KMO Inhibits

Caption: Mechanism of action via inhibition of the Kynurenine Pathway.

Therapeutic Potential

The dual action of reducing neurotoxins and elevating neuroprotectants makes KMO inhibitors like this compound promising candidates for the treatment of neurodegenerative disorders such as Huntington's disease, Alzheimer's disease, and Parkinson's disease.[8][9] Research suggests that modulating the kynurenine pathway can ameliorate neuronal damage and improve neurological outcomes in preclinical models.[7][8]

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically accessible compound with well-defined physicochemical and spectroscopic properties. Its most significant attribute lies in its potent inhibition of kynurenine-3-monooxygenase, positioning it as a lead compound for the development of novel neuroprotective therapeutics. Further investigation into its structure-activity relationships, pharmacokinetic profile, and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide to (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is a specialized organic compound that belongs to the broader class of chalcones and their open-chain analogs. Structurally, it is an α,β-unsaturated keto acid featuring a fluorinated phenyl ring. This unique combination of functional groups—a carboxylic acid, an alkene in conjugation with a ketone, and a fluorophenyl moiety—makes it a molecule of significant interest in medicinal chemistry and drug development. The presence of the α,β-unsaturated carbonyl system provides a reactive site for Michael additions, a common mechanism for the interaction of small molecules with biological nucleophiles, such as cysteine residues in enzymes. The fluorine substitution on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability.

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characterization, synthesis, and known biological activities of this compound, with a particular focus on its potential as a neuroprotective agent through the inhibition of the kynurenine pathway.

Physicochemical and Safety Information

A summary of the key physicochemical properties and safety information for this compound is presented in Table 1. This data is compiled from chemical supplier databases, as detailed characterization in peer-reviewed literature is limited.

PropertyValueSource(s)
IUPAC Name (2E)-4-(4-fluorophenyl)-4-oxo-2-butenoic acid[1]
CAS Number 35504-85-9[1]
Molecular Formula C₁₀H₇FO₃[1]
Molecular Weight 194.16 g/mol [1]
Appearance Solid (form may vary)[1]
Purity Typically ≥97% (commercial sources)[1]
Storage Room temperature, sealed in a dry environment[2]
Hazard Statements H301 (Toxic if swallowed)[1]
Precautionary Statements P264, P270, P301+P310, P405, P501[1]
Signal Word Danger[1]

Synthesis and Purification

The most direct and industrially relevant method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with maleic anhydride.[3][4] This reaction is a classic example of electrophilic aromatic substitution, where the aromatic ring attacks an acylium ion generated in situ.

Reaction Mechanism

The reaction proceeds in several steps:

  • Formation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to one of the carbonyl oxygens of maleic anhydride. This polarization facilitates the ring-opening of the anhydride upon nucleophilic attack by the fluorobenzene.

  • Nucleophilic Attack: The electron-rich fluorobenzene ring attacks the activated carbonyl carbon, forming a sigma complex (arenium ion). The para-position is the major site of attack due to the ortho,para-directing effect of the fluorine atom and reduced steric hindrance compared to the ortho position.

  • Rearomatization: A base (such as AlCl₄⁻) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.

  • Work-up: Aqueous work-up hydrolyzes the aluminum complexes to liberate the final product.

G cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up cluster_3 Step 4: Purification A Fluorobenzene D Reaction Mixture A->D B Maleic Anhydride B->D C AlCl₃ (Lewis Acid) C->D E Formation of Aluminum Complex D->E Stir at RT (e.g., 30 min) F Precipitation of Crude Product E->F Quench with Ice/HCl G Crude Solid F->G Vacuum Filtration H This compound G->H Recrystallization (e.g., from Toluene)

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative, field-proven protocol for the synthesis of 4-aryl-4-oxobutanoic acids, adapted for the specific synthesis of the title compound.[4]

  • Reaction Setup: To a dry Erlenmeyer flask equipped with a magnetic stir bar, add maleic anhydride (1.0 eq) and fluorobenzene (5-10 eq, acting as both reactant and solvent). Stir the mixture for 5 minutes to dissolve the anhydride.

  • Catalyst Addition: Cool the flask in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride (2.0-2.2 eq). Caution: The reaction is exothermic and AlCl₃ is water-sensitive and corrosive.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-Up: Carefully place the reaction flask back into an ice bath. Slowly quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid (e.g., 3 mL of water then 1 mL of HCl per 500 mg of starting anhydride). A solid should precipitate.

  • Isolation: Collect the crude product by vacuum filtration. Wash the solid with cold 6 M HCl and then with cold water to remove any remaining salts.

  • Purification: Dry the crude product. Recrystallize from a minimal amount of a suitable hot solvent, such as toluene or an ethanol/water mixture, to yield the purified this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and the butenoic acid chain protons.

  • Aromatic Protons (AA'BB' system): Two multiplets (or doublets of doublets) are expected in the aromatic region (δ 7.0-8.2 ppm). The protons ortho to the carbonyl group will be deshielded and appear downfield (around δ 8.0-8.2 ppm) compared to the protons ortho to the fluorine atom (around δ 7.2-7.4 ppm).

  • Vinylic Protons (trans-coupling): Two doublets are expected for the alkene protons (δ 6.5-7.5 ppm). The proton alpha to the carboxylic acid (Hα) will appear further downfield than the proton beta to the carboxylic acid (Hβ). A large coupling constant (J ≈ 15-16 Hz) between these two protons will confirm the (E)-stereochemistry.

  • Carboxylic Acid Proton: A broad singlet is expected for the acidic proton, typically downfield (δ > 10 ppm), and its position can be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the carbonyls, aromatic carbons, and vinylic carbons.

  • Carbonyl Carbons: Two signals are expected for the two carbonyl groups. The ketone carbonyl will be further downfield (δ ~190-195 ppm) than the carboxylic acid carbonyl (δ ~165-170 ppm).

  • Aromatic Carbons: Four signals are expected in the aromatic region (δ 115-168 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. The ipso-carbon (attached to the carbonyl group) will be deshielded.

  • Vinylic Carbons: Two signals are expected for the alkene carbons (δ ~125-145 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the carbonyl groups and the double bonds.

  • O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching.

  • C=O Stretches: Two strong, sharp peaks are expected for the carbonyl groups. The ketone C=O stretch will appear around 1680-1700 cm⁻¹, and the carboxylic acid C=O stretch will be around 1700-1725 cm⁻¹.

  • C=C Stretch: A medium intensity peak around 1620-1640 cm⁻¹ is expected for the alkene C=C stretching.

  • C-F Stretch: A strong absorption in the fingerprint region, typically around 1220-1240 cm⁻¹, will indicate the presence of the C-F bond.

Biological Activity and Therapeutic Potential

The primary therapeutic potential of this compound and related compounds lies in their ability to inhibit the enzyme kynurenine-3-monooxygenase (KMO).[6][7][8]

The Kynurenine Pathway and KMO Inhibition

The kynurenine pathway is the main route for tryptophan metabolism in the body.[9][10] This pathway produces several neuroactive metabolites. As illustrated below, KMO is a critical enzyme that sits at a branching point in this pathway. It converts kynurenine (KYN) into 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist, quinolinic acid (QUIN). Inhibition of KMO shunts the pathway towards the production of kynurenic acid (KYNA), which is a neuroprotective agent that antagonizes glutamate receptors.[5]

G Tryptophan Tryptophan Kynurenine Kynurenine (KYN) Tryptophan->Kynurenine via IDO/TDO KMO Kynurenine-3-Monooxygenase (KMO) Kynurenine->KMO KAT Kynurenine Aminotransferase (KAT) Kynurenine->KAT threeHK 3-Hydroxykynurenine (3-HK) (Neurotoxic Precursor) KMO->threeHK KYNA Kynurenic Acid (KYNA) (Neuroprotective) QUIN Quinolinic Acid (QUIN) (Excitotoxic) threeHK->QUIN Inhibitor This compound Inhibitor->KMO Inhibition

Caption: Inhibition of KMO shifts the kynurenine pathway towards neuroprotection.

Neuroprotective Effects

By inhibiting KMO, compounds like this compound can exert neuroprotective effects through two primary mechanisms:

  • Decreasing Neurotoxic Metabolites: Inhibition of KMO reduces the production of 3-HK and subsequently quinolinic acid. Elevated levels of quinolinic acid are associated with excitotoxicity and neuronal cell death in various neurodegenerative disorders.[11]

  • Increasing Neuroprotective Metabolites: The buildup of kynurenine due to KMO inhibition leads to its increased conversion to kynurenic acid by kynurenine aminotransferases (KATs). Kynurenic acid is an endogenous antagonist of ionotropic glutamate receptors (NMDA, AMPA, kainate) and the α7 nicotinic acetylcholine receptor, thereby protecting neurons from excitotoxic damage.[5]

Studies on structurally related 4-aryl-4-oxobut-2-enoic acids have shown them to be potent inhibitors of KMO, suggesting that the title compound would also exhibit this activity.[6] Specifically, a close analog, methyl 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate, has been shown to prevent the synthesis of quinolinic acid in human monocyte-derived macrophages.[6] This makes KMO inhibitors a promising therapeutic strategy for neurodegenerative diseases such as Huntington's, Alzheimer's, and Parkinson's disease, as well as for mitigating brain damage after ischemic events.[3][12]

Conclusion

This compound is a synthetically accessible compound with significant potential for applications in drug discovery, particularly in the field of neuroprotection. Its structural features suggest a reactivity profile that is amenable to forming covalent interactions with biological targets. The primary known biological activity of this class of compounds is the inhibition of kynurenine-3-monooxygenase, a key enzyme in the tryptophan metabolism pathway. By modulating this pathway, this compound and its analogs represent a promising class of molecules for the development of novel therapeutics for a range of neurodegenerative and inflammatory disorders. Further research is warranted to fully elucidate its specific inhibitory potency, pharmacokinetic profile, and in vivo efficacy.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, a valuable building block in medicinal chemistry and materials science. The core of this guide is a detailed exposition of the Friedel-Crafts acylation reaction, the primary synthetic route to this compound. We will delve into the mechanistic underpinnings of this reaction, provide a field-tested experimental protocol, and outline a comprehensive analytical workflow for structural verification and purity assessment. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource.

Introduction: Significance and Molecular Profile

This compound belongs to the class of β-aroylacrylic acids. Its molecular architecture is distinguished by three key functional groups: a para-substituted fluorophenyl ring, an α,β-unsaturated ketone system, and a carboxylic acid moiety. This unique combination of features makes it a versatile intermediate. The fluorophenyl group is a common motif in pharmaceuticals, often enhancing metabolic stability and binding affinity. The enone system is a Michael acceptor, susceptible to nucleophilic addition, while the carboxylic acid provides a handle for further derivatization, such as amidation or esterification. Derivatives of β-aroylacrylic acids are known to possess a wide range of biological activities, including antibacterial and enzyme-inhibiting properties[1].

Molecular Information:

  • Systematic Name: (2E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid[2][3]

  • CAS Number: 35504-85-9[3][4]

  • Molecular Formula: C₁₀H₇FO₃[3][4]

  • Molecular Weight: 194.16 g/mol [3][4]

Below is a diagram illustrating the chemical structure of the target compound.

References

The Biological Versatility of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the α,β-unsaturated ketone framework of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid represents a "privileged scaffold" — a molecular architecture that is not only synthetically accessible but also capable of interacting with a diverse array of biological targets. The strategic incorporation of a fluorine atom on the phenyl ring further enhances its drug-like properties, modulating its lipophilicity, metabolic stability, and binding interactions. This technical guide delves into the multifaceted biological activities of derivatives stemming from this core structure, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic promise. We will explore the synthesis, mechanisms of action, and structure-activity relationships of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. Our narrative is grounded in established experimental methodologies, providing a robust framework for future research and development in this exciting field.

I. The Synthetic Landscape: From Chalcones to Heterocycles

The journey to unlocking the biological potential of this compound derivatives begins with their synthesis. The foundational structure is a chalcone analog, typically prepared through a Claisen-Schmidt condensation. This robust and versatile reaction involves the base-catalyzed condensation of a substituted acetophenone with an aromatic aldehyde. In the context of our core molecule, 4-fluoroacetophenone would react with a glyoxylic acid derivative.

The true versatility of this scaffold lies in its ability to serve as a precursor for a rich variety of heterocyclic compounds. The α,β-unsaturated ketone moiety is an excellent Michael acceptor, readily undergoing reactions with nucleophiles. For instance, reaction with hydrazine hydrate or substituted hydrazines leads to the formation of pyrazoline derivatives, a class of heterocycles with well-documented pharmacological activities.

II. Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of the this compound scaffold have emerged as promising candidates in the quest for novel anticancer agents. Their cytotoxic effects are often attributed to their ability to interfere with multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

A. Mechanism of Action: A Multi-pronged Attack

The anticancer activity of these compounds is not mediated by a single mechanism but rather a convergence of effects on various cellular processes:

  • Induction of Apoptosis: A primary mechanism of action is the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways.

  • Cell Cycle Arrest: Many derivatives have been shown to arrest the cell cycle at different phases, preventing cancer cells from progressing through division.

  • Inhibition of Signaling Pathways: The PI3K/Akt/mTOR and MAPK signaling pathways are critical for cell growth and survival and are often dysregulated in cancer. Several chalcone and pyrazoline derivatives have been shown to inhibit these pathways.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of these derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings and the heterocyclic core. For instance, the presence of electron-withdrawing groups on the phenyl ring can enhance cytotoxic activity.

C. Quantitative Analysis of Cytotoxicity

The cytotoxic potential of novel compounds is typically assessed using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following table summarizes representative IC50 values for structurally related compounds against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)
Fluorinated Phenylacetamide2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamidePC3 (Prostate)80[1]
Fluorinated Phenylacetamide2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamidePC3 (Prostate)52[1]
Acrylamide-PABA Analog4a (4-fluorophenyl group)MCF-7 (Breast)2.99[2]
Furanone DerivativeF-derivative of -SOMe substituted furan-3(2H)-oneMCF-7 (Breast)10[3]
Furanone DerivativeF-derivative of -SOMe substituted furan-3(2H)-oneHSC-3 (Squamous Cell Carcinoma)7.5[3]
D. Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Data Analysis A Cancer Cell Line Culture & Maintenance B Cell Seeding in 96-well Plates A->B D Treatment with Serial Dilutions B->D C Test Compound Stock Solution Preparation C->D E Incubation (e.g., 24, 48, 72 hours) D->E F MTT Assay Procedure E->F G Absorbance Measurement F->G H Calculation of % Cell Viability G->H I IC50 Value Determination H->I

Caption: General workflow for in vitro cytotoxicity testing.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).[4]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[5]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.[4]

III. Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Derivatives of this compound, particularly their heterocyclic congeners like pyrazoles, have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi.

A. Mechanism of Action

The antimicrobial effects of these compounds are believed to arise from their ability to disrupt essential cellular processes in microorganisms, such as:

  • Enzyme Inhibition: They may act as inhibitors of key enzymes involved in microbial metabolism.

  • Cell Membrane Disruption: Some derivatives may interfere with the integrity of the microbial cell membrane.

B. Quantitative Analysis of Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassDerivativeMicroorganismMIC (µg/mL)
Pyrazole DerivativeCompound 24S. aureus16[6]
Pyrazole DerivativeCompound 25S. aureus16[6]
Pyrazolyl 1,3,4-ThiadiazineHydrazone 21aS. aureus62.5-125[7]
Pyrazolyl 1,3,4-ThiadiazineHydrazone 21aFungi2.9-7.8[7]
C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Workflow for Broth Microdilution MIC Assay

G A Prepare Serial Dilutions of Test Compound in Broth C Inoculate Microtiter Plate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate at Optimal Temperature C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC E->F

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.[8]

  • Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.[9]

  • Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[9]

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Fluorinated chalcones and their derivatives have demonstrated potent anti-inflammatory properties, primarily through their ability to modulate key inflammatory pathways.

A. Mechanism of Action: Quenching the Flames of Inflammation

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit the production of pro-inflammatory mediators.

  • Inhibition of COX and iNOS: A significant mechanism is the inhibition of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) enzymes, which are responsible for the production of prostaglandins and nitric oxide, respectively.

  • Modulation of MAPK and Akt Pathways: These compounds can also modulate the mitogen-activated protein kinase (MAPK) and Akt signaling pathways, which play crucial roles in the inflammatory response.[10]

Signaling Pathway of Inflammation and Inhibition

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_enzymes Pro-inflammatory Enzymes cluster_mediators Inflammatory Mediators cluster_inhibitor Inhibition by Derivatives LPS LPS MAPK MAPK Pathway LPS->MAPK Akt Akt Pathway LPS->Akt iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 Akt->iNOS Akt->COX2 NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins (PGs) COX2->PGs Inhibitor This compound Derivatives Inhibitor->MAPK Inhibitor->Akt Inhibitor->iNOS Inhibitor->COX2

Caption: Inhibition of inflammatory signaling pathways.

B. In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rodents to the laboratory conditions.

  • Compound Administration: Administer the test compound or vehicle to the animals, typically via oral or intraperitoneal routes.[11]

  • Induction of Edema: After a set period, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.[11][12]

  • Paw Volume Measurement: Measure the paw volume at regular intervals using a plethysmometer.[11][12]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

V. Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising and versatile platform for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic tractability, make them attractive candidates for further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing and screening a wider range of derivatives to establish more detailed structure-activity relationships and identify lead compounds with enhanced potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds to gain a deeper understanding of their biological effects.

  • In Vivo Efficacy and Safety: Evaluating the in vivo efficacy and safety profiles of lead compounds in relevant animal models of disease.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of molecules.

References

An In-depth Technical Guide to the Mechanism of Action of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid: A Potent Modulator of the Kynurenine Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid belongs to a class of compounds identified as potent inhibitors of Kynurenine 3-Monooxygenase (KMO), a critical enzyme in the tryptophan metabolic pathway. This guide elucidates the mechanism of action of this compound, positioning it as a significant tool for neuroscience and immunology research. By competitively inhibiting KMO, this compound strategically redirects the kynurenine pathway, leading to a decrease in the production of neurotoxic metabolites, such as 3-hydroxykynurenine and quinolinic acid, while concurrently elevating the levels of the neuroprotective kynurenic acid. This modulation of the kynurenine pathway holds considerable therapeutic potential for a spectrum of neurological and inflammatory disorders. This document provides a comprehensive overview of the biochemical and cellular basis of its action, detailed experimental protocols for its characterization, and a discussion of its therapeutic implications.

Introduction: The Kynurenine Pathway, a Fulcrum of Health and Disease

The kynurenine pathway (KP) is the principal route of tryptophan metabolism in mammals, responsible for over 95% of its degradation.[1] Far from being a simple catabolic route, the KP is a critical signaling pathway that influences a vast array of physiological and pathological processes, including immune responses, neurotransmission, and inflammation.[1][2] The pathway is initiated by the conversion of tryptophan to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which is then rapidly converted to kynurenine.

Kynurenine stands at a crucial metabolic crossroads, where its fate determines the balance between neuroprotective and neurotoxic outcomes. It can be metabolized down two primary branches:

  • The Kynurenic Acid (KYNA) Branch: Kynurenine can be converted to kynurenic acid by kynurenine aminotransferases (KATs). KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors (including NMDA, AMPA, and kainate receptors) and the α7 nicotinic acetylcholine receptor, positioning it as a key neuroprotective molecule.[3]

  • The 3-Hydroxykynurenine (3-HK) and Quinolinic Acid (QUIN) Branch: Alternatively, kynurenine is a substrate for Kynurenine 3-Monooxygenase (KMO), which catalyzes its hydroxylation to 3-hydroxykynurenine.[4] 3-HK is a potent generator of reactive oxygen species, contributing to oxidative stress and neuronal damage.[4] Further downstream, 3-HK is converted to quinolinic acid, a selective NMDA receptor agonist that can induce excitotoxicity.[1]

An imbalance in the KP, characterized by a shift towards the production of 3-HK and QUIN, has been implicated in the pathophysiology of numerous disorders, including neurodegenerative diseases (Alzheimer's, Parkinson's, and Huntington's disease), psychiatric conditions, and inflammatory diseases.[4][5] Consequently, the enzymes that regulate the flux through these divergent branches represent prime targets for therapeutic intervention.

Kynurenine 3-Monooxygenase (KMO): The Gatekeeper of Neurotoxicity

Kynurenine 3-Monooxygenase (KMO) is a flavin adenine dinucleotide (FAD)-dependent hydroxylase located on the outer mitochondrial membrane.[6] It occupies a pivotal position in the kynurenine pathway, acting as the gatekeeper to the neurotoxic branch. By catalyzing the conversion of kynurenine to 3-HK, KMO directly controls the production of downstream neurotoxic metabolites.[4] Therefore, inhibition of KMO presents an attractive therapeutic strategy to rebalance the kynurenine pathway, simultaneously reducing the production of neurotoxins and increasing the synthesis of the neuroprotective kynurenic acid.[5]

This compound: A Structural Perspective on KMO Inhibition

This compound is a member of the 4-aryl-4-oxobutanoic acid class of compounds. Structure-activity relationship (SAR) studies on analogous compounds, specifically the 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, have demonstrated potent inhibitory activity against KMO.[7][8] Although direct inhibitory data for the title compound is not yet published, the structural similarity to potent KMO inhibitors strongly suggests a shared mechanism of action.

The key structural features that contribute to the inhibitory activity of this class of compounds include the aryl group, the 4-oxo functionality, and the butenoic acid chain. It is hypothesized that these features allow the molecule to bind to the active site of KMO, acting as a competitive inhibitor with respect to the endogenous substrate, kynurenine.

Molecular Mechanism of Action: Competitive Inhibition of KMO

The primary mechanism of action of this compound is the competitive inhibition of Kynurenine 3-Monooxygenase. This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby preventing the binding of the natural substrate, kynurenine.

The catalytic cycle of KMO involves the binding of both kynurenine and NADPH. The flavin cofactor (FAD) is first reduced by NADPH, followed by the reaction with molecular oxygen to form a reactive peroxyflavin intermediate. This intermediate is responsible for the hydroxylation of kynurenine to 3-hydroxykynurenine.[9]

This compound, by occupying the active site, sterically hinders the binding of kynurenine. This prevents the formation of the enzyme-substrate complex and the subsequent hydroxylation reaction. The consequence of this inhibition is a significant alteration of the metabolic flux within the kynurenine pathway.

Downstream Signaling Consequences of KMO Inhibition

The inhibition of KMO by this compound initiates a cascade of downstream effects:

  • Decreased Production of Neurotoxic Metabolites: By blocking the conversion of kynurenine to 3-HK, the synthesis of both 3-HK and its downstream product, quinolinic acid, is significantly reduced. This mitigates their detrimental effects, including oxidative stress and excitotoxicity.[4]

  • Increased Levels of Neuroprotective Kynurenic Acid: The accumulation of kynurenine due to KMO inhibition shunts the pathway towards the alternative branch, leading to an increased synthesis of kynurenic acid by kynurenine aminotransferases.[5] The elevated levels of KYNA enhance its neuroprotective functions.

This strategic redirection of the kynurenine pathway from a neurotoxic to a neuroprotective state is the cornerstone of the therapeutic potential of KMO inhibitors.

Kynurenine_Pathway_Modulation Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO KMO Kynurenine->KMO KAT KAT Kynurenine->KAT Three_HK 3-Hydroxykynurenine (Neurotoxic) KMO->Three_HK KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN Further Metabolism Inhibitor (E)-4-(4-fluorophenyl) -4-oxobut-2-enoic acid Inhibitor->KMO Inhibits

Modulation of the Kynurenine Pathway by KMO Inhibition.

Experimental Methodologies for Characterization

The characterization of this compound as a KMO inhibitor requires a suite of biochemical and cellular assays.

Enzymatic Inhibition Assay

Objective: To determine the potency of the compound in inhibiting purified KMO enzyme activity, typically by measuring its half-maximal inhibitory concentration (IC50).

Principle: The activity of KMO can be monitored by measuring the consumption of the cofactor NADPH at 340 nm or by quantifying the production of 3-hydroxykynurenine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor.

    • Prepare solutions of recombinant human KMO, L-kynurenine, and NADPH in an appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the KMO enzyme.

    • Initiate the reaction by adding L-kynurenine and NADPH.

    • Incubate the plate at 37°C for a defined period.

    • Stop the reaction (e.g., by adding a quenching solution).

  • Detection and Analysis:

    • For spectrophotometric assays, measure the decrease in absorbance at 340 nm.

    • For LC-MS/MS analysis, quantify the amount of 3-hydroxykynurenine produced.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular KMO Inhibition Assay

Objective: To assess the ability of the compound to inhibit KMO activity within a cellular context.

Principle: Cells expressing KMO (e.g., HEK293 cells transfected with the KMO gene or primary immune cells) are treated with the inhibitor, and the levels of kynurenine pathway metabolites in the cell culture supernatant are measured by LC-MS/MS.

Protocol:

  • Cell Culture:

    • Culture KMO-expressing cells in appropriate media.

  • Inhibitor Treatment:

    • Treat the cells with varying concentrations of this compound.

    • Include a vehicle control (e.g., DMSO).

  • Metabolite Extraction and Analysis:

    • After a suitable incubation period, collect the cell culture supernatant.

    • Perform a protein precipitation step.

    • Analyze the supernatant for kynurenine, 3-hydroxykynurenine, and kynurenic acid using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the ratio of product (3-HK) to substrate (kynurenine) or the ratio of neuroprotective (KYNA) to neurotoxic (3-HK) metabolites.

    • Determine the cellular IC50 value.

Experimental_Workflow cluster_0 Enzymatic Assay cluster_1 Cellular Assay Enzyme_Prep Prepare Recombinant KMO Reaction Incubate KMO, Inhibitor, Kynurenine, and NADPH Enzyme_Prep->Reaction Inhibitor_Dil Serial Dilutions of Inhibitor Inhibitor_Dil->Reaction Detection Measure 3-HK or NADPH Consumption Reaction->Detection IC50_Calc Calculate IC50 Detection->IC50_Calc Cell_Culture Culture KMO-expressing Cells Cell_Treatment Treat Cells with Inhibitor Cell_Culture->Cell_Treatment Metabolite_Extraction Extract Metabolites from Supernatant Cell_Treatment->Metabolite_Extraction LCMS LC-MS/MS Analysis of Kynurenine Pathway Metabolites Metabolite_Extraction->LCMS Cellular_IC50 Determine Cellular IC50 LCMS->Cellular_IC50

Experimental Workflow for KMO Inhibitor Characterization.

Therapeutic Implications and Future Directions

The ability of this compound and related KMO inhibitors to favorably modulate the kynurenine pathway has significant therapeutic implications. By mitigating neurotoxicity and enhancing neuroprotection, these compounds represent promising candidates for the treatment of a range of debilitating diseases.

Key Therapeutic Areas:

  • Neurodegenerative Diseases: By reducing the levels of excitotoxic quinolinic acid and oxidative stress-inducing 3-hydroxykynurenine, KMO inhibitors could slow the progression of diseases such as Huntington's, Alzheimer's, and Parkinson's disease.

  • Psychiatric Disorders: Dysregulation of the kynurenine pathway has been linked to depression and schizophrenia. Rebalancing this pathway with KMO inhibitors may offer a novel therapeutic approach.

  • Inflammatory and Autoimmune Diseases: The kynurenine pathway is intricately linked to immune regulation. KMO inhibitors could modulate immune responses and be beneficial in conditions like multiple sclerosis and rheumatoid arthritis.

Future research should focus on obtaining specific inhibitory data for this compound, including its IC50 value and mode of inhibition. Furthermore, in vivo studies are crucial to evaluate its pharmacokinetic properties, blood-brain barrier permeability, and efficacy in relevant animal models of disease. The development of potent and brain-penetrant KMO inhibitors based on this and similar scaffolds holds the promise of delivering novel and effective treatments for a host of unmet medical needs.

Conclusion

This compound is a compelling molecule for researchers in drug discovery and development due to its strong potential as a Kynurenine 3-Monooxygenase inhibitor. Its mechanism of action, centered on the competitive inhibition of KMO, offers a powerful strategy to rebalance the kynurenine pathway, shifting it away from neurotoxic cascades and towards neuroprotective outcomes. The detailed experimental protocols provided in this guide offer a framework for its comprehensive characterization. As our understanding of the intricate role of the kynurenine pathway in health and disease continues to expand, molecules like this compound will undoubtedly be at the forefront of innovative therapeutic development.

References

An In-depth Technical Guide to the Spectroscopic Characterization of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid (CAS No. 35504-85-9) is a multifaceted organic compound featuring a fluorinated aromatic ring, a ketone, a carboxylic acid, and an α,β-unsaturated system.[1] Its molecular formula is C₁₀H₇FO₃, with a molecular weight of 194.16 g/mol .[1] The presence of these varied functional groups makes it a valuable building block in medicinal chemistry and materials science. The fluorine substituent, in particular, can modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability and binding affinity.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the principles of spectroscopic interpretation and supported by established methodologies.

Synthesis of this compound: A Mechanistic Perspective

The most common and efficient synthesis of this compound is through the Friedel-Crafts acylation of fluorobenzene with maleic anhydride, a classic example of electrophilic aromatic substitution.[2][3][4]

Experimental Protocol: Friedel-Crafts Acylation
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride (AlCl₃) to a suitable solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

  • Reagent Addition: Dissolve maleic anhydride in the same solvent and add it dropwise to the stirred AlCl₃ suspension at a controlled temperature (typically 0-5 °C) to form the acylium ion electrophile.

  • Electrophilic Attack: Add fluorobenzene dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours to allow for the electrophilic attack of the acylium ion on the electron-rich fluorobenzene ring.

  • Work-up: The reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Isolation and Purification: The product is then extracted with a suitable organic solvent, washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization, typically from a solvent mixture like benzene or an alcohol/water mixture, to yield this compound as a solid.[2]

Causality in Synthesis

The choice of a Lewis acid catalyst like AlCl₃ is crucial as it coordinates with the anhydride, generating a highly reactive acylium ion, which is the key electrophile.[3][5] The reaction proceeds via an arenium ion intermediate, and the subsequent deprotonation restores the aromaticity of the ring. The para-substitution is favored due to the ortho, para-directing nature of the fluorine atom and steric hindrance at the ortho positions.

G cluster_synthesis Synthesis Workflow reagents Maleic Anhydride + Fluorobenzene catalyst AlCl3 in DCM reagents->catalyst 1. Mix reaction Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) catalyst->reaction 2. React workup Aqueous HCl Quench reaction->workup 3. Decompose Complex purification Recrystallization workup->purification 4. Isolate product This compound purification->product 5. Purify

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).[7] Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[7]

¹H NMR Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0 - 13.0broad singlet1H-COOH
~8.0 - 8.2doublet of doublets2HAr-H (ortho to C=O)
~7.1 - 7.3doublet of doublets2HAr-H (ortho to F)
~7.5doublet1H=CH-COOH
~6.8doublet1H=CH-C=O

Interpretation: The aromatic region is expected to show a characteristic AA'BB' system due to the para-substitution of the fluorine atom, appearing as two doublet of doublets. The two vinylic protons will appear as doublets with a large coupling constant (J > 15 Hz), indicative of their trans relationship. The carboxylic acid proton is typically broad and downfield.

¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~188 - 192C=O (Ketone)
~168 - 172C=O (Carboxylic Acid)
~164 - 168 (d, ¹JCF ≈ 250 Hz)C-F (Aromatic)
~140 - 145=CH-COOH
~132 - 136 (d, ⁴JCF ≈ 3 Hz)C-C=O (Aromatic)
~130 - 134 (d, ³JCF ≈ 9 Hz)CH (Aromatic, ortho to C=O)
~128 - 132=CH-C=O
~115 - 118 (d, ²JCF ≈ 22 Hz)CH (Aromatic, ortho to F)

Interpretation: The spectrum will show ten distinct carbon signals. The ketone and carboxylic acid carbonyls will be the most downfield. The aromatic carbon directly attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: An IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

IR Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300BroadO-H stretch (Carboxylic Acid)
~1700 - 1725StrongC=O stretch (Carboxylic Acid)
~1680 - 1700StrongC=O stretch (Aryl Ketone)
~1630 - 1650MediumC=C stretch (Alkene)
~1590 - 1610MediumC=C stretch (Aromatic)
~1200 - 1250StrongC-O stretch (Carboxylic Acid)
~1150 - 1170StrongC-F stretch (Aromatic)

Interpretation: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid. Two distinct strong C=O stretching bands will be visible, one for the carboxylic acid and one for the ketone, slightly shifted due to conjugation. The C=C stretches of the alkene and the aromatic ring will also be present, as will a strong C-F stretching absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas or Liquid Chromatography.

  • Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

MS Data (Predicted)
m/zInterpretation
194[M]⁺, Molecular Ion
177[M - OH]⁺
149[M - COOH]⁺
123[C₇H₄FO]⁺ (Fluorobenzoyl cation)
95[C₆H₄F]⁺ (Fluorophenyl cation)

Interpretation: The mass spectrum will show a molecular ion peak at m/z 194. Key fragmentation pathways would involve the loss of the hydroxyl radical, the carboxylic acid group, and cleavage to form the stable fluorobenzoyl and fluorophenyl cations.

G cluster_fragmentation Proposed MS Fragmentation M [M]⁺ m/z = 194 M_OH [M - OH]⁺ m/z = 177 M->M_OH - OH M_COOH [M - COOH]⁺ m/z = 149 M->M_COOH - COOH fluorobenzoyl [C₇H₄FO]⁺ m/z = 123 M_COOH->fluorobenzoyl - C₂H₂ fluorophenyl [C₆H₄F]⁺ m/z = 95 fluorobenzoyl->fluorophenyl - CO

Caption: Proposed mass spectrometry fragmentation pathway for the title compound.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached with a foundational understanding of its synthesis and chemical structure. The combination of NMR, IR, and MS provides a comprehensive and self-validating system for its identification. The predicted data in this guide, derived from established principles of spectroscopy, serves as a robust reference for researchers working with this compound, ensuring accuracy in their scientific endeavors.

References

A Senior Application Scientist's Guide to the Computational Analysis and Molecular Docking of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for conducting computational and molecular docking studies on (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid. As a member of the chalcone family—a class of compounds renowned for a wide spectrum of pharmacological activities—this molecule represents a promising scaffold for drug discovery.[1][2] In the absence of direct experimental data for this specific compound, this guide establishes a robust workflow for in silico analysis, beginning with putative target identification based on scaffold activity, proceeding through rigorous ligand and protein preparation, and culminating in molecular docking simulation and results analysis. We use the well-characterized anti-inflammatory enzyme Cyclooxygenase-2 (COX-2) as a primary case study target, reflecting the known biological activities of chalcone derivatives.[1][3] This document is intended for researchers, computational chemists, and drug development professionals seeking to apply predictive modeling techniques to novel small molecules.

Part 1: Strategic Framework for In Silico Investigation

Introduction to the Compound and its Class

This compound (henceforth referred to as FBOA) is a small organic molecule with the empirical formula C₁₀H₇FO₃.[4] It belongs to the chalcone chemical class, which is characterized by an open-chain flavonoid structure where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system.[5] Chalcones, both natural and synthetic, are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][6][7] The fluorophenyl moiety of FBOA is a common feature in modern drug design, often introduced to enhance metabolic stability and binding affinity.

Rationale for Putative Target Selection: The Case for COX-2

A primary challenge in the early-stage investigation of a novel compound is the identification of its biological target(s). When experimental data is unavailable, a logical, evidence-based approach is to survey the known activities of structurally similar compounds. The chalcone scaffold is well-documented to exert anti-inflammatory effects by modulating key enzymes in the arachidonic acid pathway, most notably Cyclooxygenase (COX) and Lipooxygenase (LOX).[1][3]

  • Cyclooxygenase (COX): This enzyme exists in two main isoforms. COX-1 is constitutively expressed and responsible for physiological prostaglandin production, while COX-2 is inducible and its expression is elevated during inflammation.[8] Selective inhibition of COX-2 is a validated strategy for developing anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

  • 5-Lipoxygenase (5-LOX): This enzyme initiates the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[10][11]

Given the extensive literature linking chalcones to the inhibition of inflammatory enzymes, we select Cyclooxygenase-2 (COX-2) as a high-probability putative target for FBOA.[1][3] This choice provides a solid, authoritative foundation for a meaningful molecular docking study. For this guide, we will utilize the high-resolution crystal structure of murine COX-2 complexed with a selective inhibitor (PDB ID: 1CX2).[8][9]

G

Part 2: Ligand and Receptor Preparation: The Foundation of Accuracy

The fidelity of a molecular docking simulation is critically dependent on the quality of the input structures for both the ligand (FBOA) and the receptor (COX-2). This phase involves generating a chemically correct, low-energy 3D conformation of the ligand and preparing the protein structure to be computationally tractable.

Ligand Preparation Protocol

The initial step is to generate a 3D structure of FBOA and optimize its geometry.

Step-by-Step Protocol:

  • 2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software such as ChemDraw or the online PubChem Sketcher. Save the structure in a standard format like SMILES or MOL.

  • 3D Structure Conversion: Convert the 2D structure into a 3D conformation using a program like Open Babel.

  • Geometry Optimization (Energy Minimization): This is a crucial step to find a low-energy, stable conformation of the ligand. While molecular mechanics force fields can be used, a more rigorous approach involves quantum mechanics calculations, such as Density Functional Theory (DFT), which is common in chalcone studies.[5]

    • Method: Use computational chemistry software (e.g., Gaussian, ORCA).

    • Functional/Basis Set: A common choice is the B3LYP functional with a 6-31G(d) basis set.

    • Output: The optimized 3D coordinates of the ligand.

  • Final Preparation for Docking (PDBQT format): AutoDock Vina, the docking software used in this guide, requires ligands in the PDBQT format. This format includes atomic coordinates, partial charges, and information about rotatable bonds.

    • Tool: Use AutoDock Tools (ADT), a graphical user interface for preparing docking inputs.[4][12][13]

    • Process:

      • Load the optimized 3D structure.

      • Assign Gasteiger partial charges.

      • Detect the torsional root and define rotatable bonds. ADT will automatically identify rotatable bonds, which is critical for flexible ligand docking.[12][14]

      • Save the final structure as FBOA.pdbqt.

Receptor Preparation Protocol

The crystal structure of the protein obtained from the Protein Data Bank (PDB) must be cleaned and prepared for docking. We will use the crystal structure of COX-2 (PDB ID: 1CX2).[8]

Step-by-Step Protocol:

  • Obtain Protein Structure: Download the PDB file for 1CX2 from the RCSB PDB website.

  • Clean the PDB File: The raw PDB file contains non-essential components that must be removed.[12][15]

    • Remove Water Molecules: Water molecules in the active site can interfere with docking unless their role is specifically being investigated. They are typically removed.[16]

    • Remove Co-crystallized Ligands and Co-factors: The 1CX2 structure contains a co-crystallized inhibitor. This must be removed to make the binding site available for FBOA.

    • Select the Correct Chain: If the biological unit is a multimer, select a single protein chain for the docking study (e.g., Chain A).

  • Prepare the Protein for Docking (PDBQT format):

    • Tool: Use AutoDock Tools (ADT).[12][16]

    • Process:

      • Load the cleaned PDB file.

      • Add Hydrogens: Crystal structures often lack hydrogen atoms. Add polar hydrogens, as these are critical for forming hydrogen bonds.[4][16]

      • Assign Charges: Add Kollman charges, a standard procedure for proteins in the AutoDock suite.[17]

      • Set Atom Types: Assign AutoDock 4 atom types.

      • Save the final structure as COX2_receptor.pdbqt.

G cluster_0 Ligand Preparation Workflow cluster_1 Receptor Preparation Workflow L1 2D Sketch (SMILES/MOL) L2 3D Conversion (e.g., Open Babel) L1->L2 L3 Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) L2->L3 L4 Prepare for Docking (ADT) - Add Charges - Define Torsions L3->L4 L5 Final Ligand File (FBOA.pdbqt) L4->L5 R1 Download PDB (1CX2) R2 Clean Structure - Remove Water - Remove Co-crystallized Ligand R1->R2 R3 Prepare for Docking (ADT) - Add Polar Hydrogens - Add Kollman Charges R2->R3 R4 Final Receptor File (COX2_receptor.pdbqt) R3->R4

Part 3: Molecular Docking Simulation Protocol

With the prepared ligand and receptor files, we can now perform the molecular docking simulation using AutoDock Vina. The goal is to predict the most favorable binding pose of FBOA within the COX-2 active site and to estimate its binding affinity.

Defining the Search Space (Grid Box)

AutoDock Vina requires the user to define a 3D search space, or "grid box," which encompasses the binding site of the receptor. The docking algorithm will confine its search for ligand conformations within this box.

Step-by-Step Protocol:

  • Identify the Binding Site: The binding site of COX-2 is a well-defined hydrophobic channel. The location can be determined by examining the position of the co-crystallized inhibitor in the original PDB file (1CX2). Key residues in the COX-2 active site include Val523, Arg513, and Tyr385.

  • Set Grid Box Parameters using ADT:

    • Load the prepared receptor COX2_receptor.pdbqt into AutoDock Tools.

    • Open the "Grid Box" tool.

    • Center the grid box on the active site. The coordinates for the center can be manually entered or set by selecting the original inhibitor's atoms.

    • Adjust the dimensions (x, y, z) of the box to be large enough to accommodate the entire FBOA ligand and allow it to rotate freely. A typical size might be 60 x 60 x 60 angstroms.

    • Record the coordinates for the center and the size of the box. These values are required for the Vina configuration file.

Running the AutoDock Vina Simulation

AutoDock Vina is typically run from the command line. It requires the prepared receptor and ligand files, along with a configuration file specifying the search space parameters.

Step-by-Step Protocol:

  • Create a Configuration File: Create a text file named config.txt. This file tells Vina where to find the input files and defines the search parameters.

  • Execute Vina from the Command Line:

    • Open a terminal or command prompt in the directory containing all your files (vina.exe, receptor, ligand, and config file).

    • Run the simulation with the following command:

    • Vina will perform the docking calculation and generate two output files: FBOA_COX2_docking_results.pdbqt (containing the predicted binding poses) and FBOA_COX2_docking_log.txt (containing the binding affinity scores).[18]

Part 4: Analysis, Visualization, and Interpretation

The final and most critical phase is the analysis of the docking results. This involves evaluating the predicted binding affinity and visually inspecting the interaction between the ligand and the protein's active site.

Interpreting Quantitative Data

The log file (FBOA_COX2_docking_log.txt) contains a table of the top binding poses (typically 9) ranked by their binding affinity scores.

PoseBinding Affinity (kcal/mol)RMSD (l.b.)RMSD (u.b.)
1-9.50.0000.000
2-9.21.8542.431
3-9.02.1122.987
............
Note: These are representative values. Actual results will be generated by the simulation.
  • Binding Affinity: This score is an estimate of the binding free energy in kcal/mol. More negative values indicate stronger, more favorable binding.[19] The top-ranked pose is the one with the lowest binding energy.

  • RMSD (Root Mean Square Deviation): This value compares the atomic coordinates of the current pose to the top-ranked pose. A low RMSD between multiple top poses suggests a well-defined and stable binding conformation.

Visualization of Binding Interactions

Visual inspection of the docked poses is essential to validate the plausibility of the predicted interactions. This is done using molecular visualization software like PyMOL or UCSF Chimera.[20][21][22]

Step-by-Step Visualization Protocol:

  • Load Structures: Open PyMOL or Chimera and load the receptor PDBQT file (COX2_receptor.pdbqt) and the docking output file (FBOA_COX2_docking_results.pdbqt). The output file contains multiple models, one for each predicted pose.

  • Focus on the Top Pose: Select the first (top-ranked) pose for detailed analysis.

  • Identify Key Interactions: Analyze the non-covalent interactions between FBOA and the amino acid residues in the COX-2 active site. Look for:

    • Hydrogen Bonds: The carboxylic acid group of FBOA is a likely hydrogen bond donor/acceptor.

    • Hydrophobic Interactions: The phenyl rings of FBOA will likely form hydrophobic contacts with nonpolar residues in the active site.

    • Pi-Pi Stacking: Interactions between the aromatic rings of FBOA and residues like Tyrosine or Phenylalanine.

  • Generate Publication-Quality Images: Use the visualization software's tools to create clear images that highlight the key interactions. Display hydrogen bonds as dashed lines and show the interacting residues.

G

References

Methodological & Application

Application Notes and Protocols: Synthesis of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Keto Acid

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid is an α,β-unsaturated keto acid, a class of molecules recognized for its utility as a versatile building block in organic synthesis and medicinal chemistry.[1][2][3] The presence of multiple reactive sites—a carboxylic acid, a ketone, a conjugated double bond, and an activated aromatic ring—makes it a valuable precursor for synthesizing complex heterocyclic systems and other pharmacologically relevant scaffolds. Derivatives of 4-aryl-4-oxobut-2-enoic acid are explored as potent enzyme inhibitors and potential neuroprotective agents, highlighting the importance of robust synthetic access to this molecular framework.[4][5][6]

This guide provides a detailed examination of the primary methodology for synthesizing this compound, focusing on the Friedel-Crafts acylation of fluorobenzene with maleic anhydride. It explains the mechanistic underpinnings of this choice and provides a comprehensive, field-proven protocol for its execution.

Primary Synthetic Methodology: Friedel-Crafts Acylation

The most direct and industrially scalable approach to the target molecule is the Friedel-Crafts acylation of fluorobenzene with maleic anhydride. This reaction forms the core C-C bond between the aromatic ring and the butenoic acid backbone in a single, efficient step.[7]

Core Principles and Mechanism

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The mechanism involves the activation of an acylating agent (maleic anhydride) by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a highly reactive electrophile.[7][8]

  • Generation of the Acylium Ion: The Lewis acid coordinates to one of the carbonyl oxygens of maleic anhydride. This polarization weakens the C-O bond, leading to the formation of a resonance-stabilized acylium ion electrophile.

  • Electrophilic Attack: The electron-rich fluorobenzene ring acts as a nucleophile, attacking the acylium ion. The fluorine atom is an ortho-, para-directing group; however, the para-product is predominantly formed due to reduced steric hindrance compared to the ortho position.[9] This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Rearomatization: A base (such as AlCl₄⁻) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst (in theory). The product is the result of the anhydride ring opening.

  • Workup: A final aqueous acid workup is required to hydrolyze the aluminum-carboxylate complex and protonate the carboxylate, yielding the final carboxylic acid product.

G cluster_0 1. Electrophile Generation cluster_1 2. Electrophilic Aromatic Substitution cluster_2 3. Workup MA Maleic Anhydride Complex1 Activated Complex [Anhydride-AlCl₃] MA->Complex1 AlCl3_1 AlCl₃ (Lewis Acid) AlCl3_1->Complex1 FB Fluorobenzene Sigma Sigma Complex (Carbocation Intermediate) FB->Sigma Acylium Acylium Ion (Electrophile) Complex1->Acylium Acylium->Sigma Attack by Fluorobenzene Product_Complex Product-AlCl₃ Complex Sigma->Product_Complex Proton loss & Rearomatization Final_Product This compound Product_Complex->Final_Product Aqueous Acid (e.g., HCl)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of the target compound under standard laboratory conditions. Causality: The use of anhydrous conditions is critical because aluminum chloride reacts violently with water, which would deactivate the catalyst and halt the reaction.[8] The dropwise addition and cooling are necessary to control the highly exothermic initial reaction.[8]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Maleic Anhydride

  • Fluorobenzene

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice

  • Toluene (for recrystallization)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Büchner funnel and vacuum flask

Procedure:

  • Reaction Setup: Equip a dry 250 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. Place the entire apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents). Add 50 mL of anhydrous dichloromethane (DCM) to create a suspension. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve maleic anhydride (1.0 equivalent) and fluorobenzene (1.1 equivalents) in 30 mL of anhydrous DCM. Transfer this solution to the addition funnel.

  • Reaction: Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup (Quenching): Once the reaction is complete, cool the flask back down to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture into a separate beaker containing a mixture of 100 g of crushed ice and 20 mL of concentrated HCl. Caution: This quenching step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.

  • Washing: Combine all organic layers and wash them sequentially with 50 mL of deionized water and then 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

  • Purification: Recrystallize the crude product from hot toluene to obtain pure this compound as a solid.[7]

Data Summary: Reaction Parameters
ParameterConditionRationale / Causality
Catalyst Anhydrous AlCl₃ (1.2 eq.)Potent Lewis acid required to activate the anhydride. Excess ensures reaction goes to completion. Must be anhydrous to prevent deactivation.[8]
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that solubilizes reactants and does not react with the catalyst.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction between AlCl₃ and the anhydride. Subsequent warming to RT provides energy to complete the substitution.[8]
Workup Ice / Conc. HClDecomposes the aluminum-product complex, protonates the carboxylate, and moves the aluminum salts into the aqueous phase for easy removal.[7]
Purification Recrystallization (Toluene)Effective method for purifying the solid product from soluble impurities and any minor ortho-isomer.

Alternative Synthetic Considerations

While Friedel-Crafts acylation is the most direct route, other classic organic reactions could theoretically be adapted to produce the target molecule, though they often involve more steps. Understanding these alternatives provides researchers with a broader synthetic toolkit.

  • Perkin Reaction: The Perkin reaction condenses an aromatic aldehyde with an acid anhydride in the presence of the anhydride's alkali salt to produce α,β-unsaturated aromatic acids.[10][11][12] To synthesize the target molecule, one would need to start with a more complex anhydride, making this route less straightforward than the Friedel-Crafts approach. The reaction generally requires high temperatures.[13]

  • Knoevenagel Condensation: This reaction involves the condensation of a ketone or aldehyde with a compound containing an active methylene group, catalyzed by a weak base.[14][15] One could envision a pathway starting from a 4-fluorophenyl carbonyl compound and reacting it with a pyruvic acid derivative. The Doebner modification of this reaction, which uses pyridine and malonic acid, is particularly effective for producing unsaturated carboxylic acids and often proceeds via decarboxylation.[14][16]

Purification and Structural Verification

Purification Protocol: Recrystallization

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a minimal amount of hot toluene, just enough to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane and allow them to air dry.

Expected Analytical Data:

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the fluorophenyl ring (two doublets or multiplets), two vinyl protons of the double bond (with a large coupling constant, ~15-18 Hz, indicative of the E-isomer), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Signals for the two carbonyl carbons (ketone and carboxylic acid), carbons of the double bond, and four distinct signals for the fluorophenyl ring carbons.

  • ¹⁹F NMR: A single signal for the fluorine atom.

  • IR Spectroscopy: Characteristic strong absorption bands for the ketone C=O stretch (~1680 cm⁻¹), the carboxylic acid C=O stretch (~1710 cm⁻¹), the C=C stretch (~1640 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 194.16 g/mol .[1][3]

Overall Synthesis Workflow

The following diagram outlines the complete process from starting materials to the final, purified product.

Caption: Experimental Workflow for Synthesis.

References

Application Notes and Protocols for the Purification of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, a valuable building block in pharmaceutical and materials science research. The purity of this α,β-unsaturated keto acid is paramount for the integrity of downstream applications. This document outlines a multi-step purification strategy, grounded in the physicochemical properties of the target compound and its likely impurities. We will delve into the rationale behind each purification technique, offering step-by-step protocols for acid-base extraction, recrystallization, and column chromatography. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity this compound.

Introduction: The Importance of Purity

This compound is a member of the α,β-unsaturated carbonyl compound family, which are known for their diverse biological activities and utility as synthetic intermediates.[1] The presence of a carboxylic acid, a ketone, and a reactive Michael acceptor system makes this molecule a versatile precursor for the synthesis of more complex structures, including heterocyclic compounds of medicinal interest.

The purity of this compound is critical, as impurities can lead to unpredictable reaction outcomes, the formation of unwanted side products, and misleading biological assay results. This guide provides a systematic approach to purify this compound, ensuring the reliability and reproducibility of subsequent research.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇FO₃[2]
Molecular Weight 194.16 g/mol [2]
Appearance Solid[2]
CAS Number 35504-85-9[2]

Understanding Potential Impurities: A Synthesis-Forward Approach

A common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene with maleic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] Understanding this synthetic route is key to anticipating potential impurities.

Diagram 1: Synthetic Route and Potential Impurities

cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_products Products & Impurities Fluorobenzene Fluorobenzene Reaction AlCl₃ Fluorobenzene->Reaction Impurity2 Unreacted Fluorobenzene Fluorobenzene->Impurity2 Excess MaleicAnhydride Maleic Anhydride MaleicAnhydride->Reaction Impurity4 Hydrolyzed Maleic Anhydride (Maleic Acid) MaleicAnhydride->Impurity4 Hydrolysis Target (E)-4-(4-fluorophenyl)- 4-oxobut-2-enoic acid Reaction->Target Impurity1 Ortho-isomer Reaction->Impurity1 Side Reaction Impurity3 Polyacylated Byproducts Target->Impurity3 Further Reaction

Caption: Synthesis of the target compound via Friedel-Crafts acylation and potential impurities.

The primary impurities to consider are:

  • Ortho-isomer: Friedel-Crafts acylation can sometimes yield a minor amount of the ortho-substituted product in addition to the desired para-isomer.

  • Unreacted Starting Materials: Excess fluorobenzene and unreacted or hydrolyzed maleic anhydride (maleic acid) may persist in the crude product.

  • Polyacylated Byproducts: Although the acyl group is deactivating, under harsh conditions, a second acylation on the fluorobenzene ring is possible.

The purification strategy must be designed to effectively remove these structurally similar and dissimilar impurities.

A Multi-pronged Purification Strategy

A robust purification workflow for this compound involves a combination of techniques that exploit the different physicochemical properties of the target compound and its impurities.

Diagram 2: Overall Purification Workflow

Crude Crude Reaction Mixture Step1 Acid-Base Extraction Crude->Step1 Step2 Recrystallization Step1->Step2 Step3 Column Chromatography (Optional, for high purity) Step2->Step3 Pure Pure (E)-4-(4-fluorophenyl)- 4-oxobut-2-enoic acid Step2->Pure If sufficiently pure Step3->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

References

The Emerging Role of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Kynurenine Pathway for Neuroprotection

In the intricate landscape of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's, the kynurenine pathway (KP) of tryptophan metabolism has emerged as a critical therapeutic target.[1][2] This metabolic route produces a cascade of neuroactive compounds, some of which are neurotoxic, while others exhibit neuroprotective properties.[3][4] A key enzymatic control point in this pathway is Kynurenine 3-Monooxygenase (KMO), a mitochondrial enzyme that catalyzes the conversion of kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK).[5][6] The inhibition of KMO represents a promising strategy to rebalance the KP, decreasing the production of 3-HK and the downstream excitotoxin quinolinic acid, while shunting the pathway towards the formation of the neuroprotective kynurenic acid.[6][7]

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid and its derivatives have garnered significant interest as potential KMO inhibitors. Their α,β-unsaturated carbonyl system makes them reactive towards biological nucleophiles, a characteristic that can be exploited for targeted enzyme inhibition.[8] This document serves as a comprehensive technical guide for researchers and drug development professionals, providing detailed application notes and protocols for the synthesis, in vitro characterization, and evaluation of this compound as a potential therapeutic agent.

Chemical Synthesis via Claisen-Schmidt Condensation

The synthesis of this compound can be efficiently achieved through a Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction.[5][7] This method involves the reaction of a substituted acetophenone with an aldehyde or a derivative. In this case, 4-fluoroacetophenone is reacted with a glyoxylic acid equivalent.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound with high purity.

Materials:

  • 4-Fluoroacetophenone

  • Glyoxylic acid monohydrate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Distilled water

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • Thin-Layer Chromatography (TLC) plates and appropriate solvent system (e.g., ethyl acetate/hexane)

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of 4-fluoroacetophenone and glyoxylic acid monohydrate in ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Prepare a 20% aqueous solution of NaOH. Cool the reaction flask in an ice bath and slowly add the NaOH solution dropwise to the stirred mixture, maintaining the temperature below 25°C.

  • Reaction Monitoring: After the addition of the base, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.[7]

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[1]

  • Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove inorganic impurities.[7] The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, LC-MS, and FT-IR. The expected molecular weight is 194.16 g/mol .

In Vitro Evaluation of KMO Inhibitory Activity

The primary mechanism of action for this compound is expected to be the inhibition of KMO. This can be quantified using an in vitro enzyme inhibition assay. Commercially available kits provide a convenient platform for this, or an assay can be developed in-house.[9] The principle of the assay is to measure the activity of recombinant human KMO by monitoring the consumption of the cofactor NADPH, which is directly proportional to the formation of 3-hydroxykynurenine. The decrease in NADPH is quantified by measuring the absorbance at 340 nm.[10]

Protocol 2: KMO Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human KMO.

Materials:

  • Recombinant human KMO enzyme

  • KMO Assay Buffer

  • L-Kynurenine (substrate)

  • NADPH (cofactor)

  • This compound (test compound)

  • DMSO (for dissolving the test compound)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare stock solutions of L-Kynurenine and NADPH in the KMO Assay Buffer. Prepare a stock solution of the test compound in DMSO and create a serial dilution to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the KMO Assay Buffer, recombinant KMO enzyme, and the test compound at various concentrations. Include a positive control (a known KMO inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of L-Kynurenine and NADPH to each well.

  • Incubation and Measurement: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). Measure the absorbance at 340 nm at the beginning and end of the incubation period.

  • Data Analysis: Calculate the percentage of KMO inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Parameter Description
Enzyme SourceRecombinant Human KMO
SubstrateL-Kynurenine
CofactorNADPH
Detection MethodSpectrophotometric (Absorbance at 340 nm)
ReadoutIC50 Value

Cell-Based Assays for Neuroprotection

To assess the potential neuroprotective effects of this compound in a more biologically relevant context, cell-based assays are crucial. Human neuroblastoma cell lines, such as SK-N-SH or SH-SY5Y, are commonly used models to study the neurotoxicity of kynurenine pathway metabolites.[11][12]

Protocol 3: Neuroprotection Assay in a Cell-Based Model

Objective: To evaluate the ability of this compound to protect neuronal cells from toxicity induced by a kynurenine pathway metabolite.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Neurotoxic agent (e.g., 3-hydroxykynurenine or quinolinic acid)

  • This compound (test compound)

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the neuroblastoma cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induction of Toxicity: Add the neurotoxic agent (e.g., 3-hydroxykynurenine) to the wells, with the exception of the untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours.

  • Assessment of Cell Viability: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A statistically significant increase in cell viability in the presence of the test compound compared to the neurotoxin alone indicates a neuroprotective effect.

Evaluation of Blood-Brain Barrier Permeability

For a compound to be effective in treating neurodegenerative diseases, it must be able to cross the blood-brain barrier (BBB). In vitro models of the BBB, such as the Transwell assay, provide a valuable tool for assessing the permeability of drug candidates.[13][14]

Protocol 4: In Vitro Blood-Brain Barrier Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across an in vitro BBB model.

Materials:

  • Transwell inserts with a semipermeable membrane

  • Human brain microvascular endothelial cells

  • Co-culture cells (e.g., astrocytes or pericytes, optional)

  • Cell culture medium and supplements

  • This compound (test compound)

  • Lucifer yellow (a marker for paracellular transport)

  • LC-MS/MS system for quantification of the test compound

Procedure:

  • Model Establishment: Culture the brain endothelial cells on the apical side of the Transwell inserts until a confluent monolayer is formed. The integrity of the barrier can be assessed by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay: Add the test compound to the apical (donor) chamber. At various time points, collect samples from the basolateral (receiver) chamber.

  • Quantification: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.[15]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of transport of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.

Visualizing the Workflow and Pathway

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Protocol 1: Claisen-Schmidt Condensation purification Recrystallization synthesis->purification characterization NMR, LC-MS, FT-IR purification->characterization kmo_assay Protocol 2: KMO Inhibition Assay characterization->kmo_assay neuro_assay Protocol 3: Neuroprotection Assay characterization->neuro_assay bbb_assay Protocol 4: BBB Permeability Assay characterization->bbb_assay ic50 IC50 Determination kmo_assay->ic50 neuroprotection Neuroprotective Efficacy neuro_assay->neuroprotection papp Permeability Assessment bbb_assay->papp

Caption: Workflow for the evaluation of this compound.

Kynurenine Pathway and KMO Inhibition

G tryptophan Tryptophan kynurenine Kynurenine tryptophan->kynurenine kmo KMO kynurenine->kmo kat KAT kynurenine->kat hk 3-Hydroxykynurenine (Neurotoxic) kmo->hk kyna Kynurenic Acid (Neuroprotective) kat->kyna qa Quinolinic Acid (Neurotoxic) hk->qa inhibitor This compound inhibitor->kmo

Caption: The kynurenine pathway and the site of KMO inhibition.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel KMO inhibitors with therapeutic potential in neurodegenerative diseases. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and evaluation of this and related compounds. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, as well as in vivo studies in animal models of neurodegeneration to validate the therapeutic efficacy of this class of compounds.

References

Application Notes & Protocols: (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid (Ro 61-8048) as a Selective Kynurenine 3-Monooxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, widely known in scientific literature as Ro 61-8048, is a potent and selective inhibitor of Kynurenine 3-Monooxygenase (KMO). KMO is a critical, FAD-dependent enzyme located on the outer mitochondrial membrane that represents a key regulatory branch point in the kynurenine pathway (KP), the primary catabolic route of tryptophan in mammals.[1][][3] By catalyzing the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK), KMO commits the pathway toward the production of downstream metabolites, including the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid (QUIN).[4][5]

Inhibition of KMO shunts the metabolic flux of kynurenine away from the 3-HK/QUIN branch and towards the alternative arm of the pathway, leading to increased production of kynurenic acid (KYNA), a neuroprotective molecule known to antagonize ionotropic glutamate receptors and α7 nicotinic acetylcholine receptors.[4][6][7] This strategic modulation of the kynurenine pathway—decreasing neurotoxic output while simultaneously increasing neuroprotective output—positions KMO inhibitors like Ro 61-8048 as invaluable research tools for investigating the roles of the KP in neurodegenerative diseases (e.g., Huntington's, Alzheimer's, and Parkinson's), neuroinflammation, and excitotoxicity.[3][6][7]

This document provides a comprehensive guide for researchers, detailing the mechanism of action, key applications, and validated experimental protocols for the effective use of this compound in a laboratory setting.

Compound Profile and Handling

Proper handling and storage are paramount for ensuring the integrity and activity of the compound.

Property Value
Synonyms Ro 61-8048
CAS Number 35504-85-9
Molecular Formula C₁₀H₇FO₃
Molecular Weight 194.16 g/mol
Appearance Solid
Storage Store sealed in a dry, room temperature environment.[8]
Solubility Soluble in DMSO and DMF. Prepare stock solutions at high concentration (e.g., 10-50 mM) in DMSO. Further dilution into aqueous buffers for assays may be required. Note: Assess solubility in your specific assay buffer to avoid precipitation.

Safety Information: this compound is classified as acutely toxic upon oral exposure (Acute Tox. 3 Oral). Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required.

  • Hazard Statements: H301 (Toxic if swallowed)

  • Pictogram: GHS06 (Skull and Crossbones)

  • Precautionary Statements: P264, P270, P301 + P310, P405, P501

Mechanism of Action: Modulating the Kynurenine Pathway

The scientific utility of Ro 61-8048 is derived from its targeted inhibition of KMO. The kynurenine pathway begins with the conversion of tryptophan to N-formylkynurenine by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which is then converted to L-kynurenine (KYN).[4] At this stage, KYN is at a metabolic crossroads.

  • The KMO-Dependent Neurotoxic Branch: KMO hydroxylates KYN to 3-hydroxykynurenine (3-HK). 3-HK is a generator of free radicals and is further metabolized to quinolinic acid (QUIN), a potent NMDA receptor agonist that can induce excitotoxicity and neuronal cell death.[4][5]

  • The KAT-Dependent Neuroprotective Branch: Kynurenine aminotransferases (KATs) convert KYN to kynurenic acid (KYNA), which is neuroprotective.[4]

By inhibiting KMO, Ro 61-8048 causes the substrate, KYN, to accumulate. This buildup of KYN forces the equilibrium of the pathway to favor the KAT-catalyzed production of KYNA. The net effect is a desirable therapeutic and research outcome: a reduction in neurotoxic metabolites and an elevation of neuroprotective KYNA.[4][6]

Kynurenine_Pathway cluster_main Kynurenine Pathway cluster_toxic Neurotoxic Branch cluster_protective Neuroprotective Branch TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KMO KMO KYN->KMO KAT KATs KYN->KAT HK3 3-Hydroxykynurenine (3-HK) KMO->HK3 QUIN Quinolinic Acid (QUIN) HK3->QUIN kynureninase, 3-HAO KYNA Kynurenic Acid (KYNA) KAT->KYNA Inhibitor (E)-4-(4-fluorophenyl) -4-oxobut-2-enoic acid Inhibitor->KMO Inhibition

Figure 1. Inhibition of KMO by this compound.

Research Applications

The ability to pharmacologically manipulate the KMO branch of the kynurenine pathway makes Ro 61-8048 a powerful tool.

  • Modeling Neurodegenerative Disease Therapeutics: This inhibitor can be used in in vitro and in vivo models of Huntington's, Alzheimer's, and Parkinson's diseases to investigate the therapeutic hypothesis that rebalancing the KP can mitigate neurodegeneration and synaptic loss.[6][7]

  • Studying Neuroinflammation: KMO is highly expressed in microglia and infiltrating macrophages.[9] Ro 61-8048 can be used to probe the role of KMO activity in these immune cells during inflammatory conditions.

  • Investigating Peripheral vs. Central KP Metabolism: Ro 61-8048 exhibits poor brain permeability.[9] This characteristic can be experimentally leveraged. Systemic administration allows for the study of peripheral KMO inhibition and its downstream effects, such as increased blood KYN levels that can cross the blood-brain barrier (BBB) to be converted into KYNA centrally. This helps dissect the relative contributions of peripheral and central KP metabolism to brain function and pathology.[9]

Experimental Protocols

The following protocols are designed to be adaptable starting points for the characterization and use of this compound.

Protocol 1: In Vitro KMO Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against KMO.

Causality and Principle: This assay directly measures the compound's ability to inhibit KMO enzymatic activity. The IC₅₀ value is a quantitative measure of potency. The protocol relies on quantifying the reduction in the formation of the product, 3-HK, from the substrate, L-kynurenine, in the presence of varying concentrations of the inhibitor. Product formation is typically measured by HPLC or LC-MS/MS.

Workflow_IC50 cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of inhibitor in DMSO E Add buffer, enzyme, & inhibitor to plate/tube A->E B Prepare assay buffer (e.g., potassium phosphate) B->E C Prepare enzyme source (recombinant KMO or mitochondrial fractions) C->E D Prepare substrate (L-Kyn) & cofactor (NADPH) G Initiate reaction by adding L-Kyn and NADPH D->G F Pre-incubate at 37°C E->F F->G H Incubate for a set time (e.g., 30-60 min) G->H I Stop reaction (e.g., with trichloroacetic acid) H->I J Centrifuge to pellet protein I->J K Analyze supernatant by HPLC or LC-MS/MS to quantify 3-HK J->K L Plot % inhibition vs. [Inhibitor] and fit curve to calculate IC50 K->L

Figure 2. General workflow for determining the IC₅₀ of a KMO inhibitor.

Materials:

  • This compound

  • Recombinant human or rodent KMO, or mitochondrial fractions from liver/kidney

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

  • DMSO

  • Trichloroacetic acid (TCA) or other stop solution

  • 96-well plates or microcentrifuge tubes

  • HPLC or LC-MS/MS system

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM).

  • Reaction Setup: For each reaction, add the following to a well or tube (example volumes):

    • 85 µL Assay Buffer

    • 1 µL KMO enzyme preparation (concentration to be optimized for linear product formation)

    • 1 µL of inhibitor dilution in DMSO (or DMSO alone for 0% inhibition control).

  • Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for 10 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Start the reaction by adding 10 µL of a pre-warmed solution containing L-kynurenine and NADPH (final concentrations to be optimized, e.g., 100 µM KYN, 200 µM NADPH).

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes) within the linear range of the enzyme kinetics.

  • Reaction Termination: Stop the reaction by adding 10 µL of 10% (w/v) TCA.

  • Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze for 3-HK concentration.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀.

Protocol 2: Cell-Based Kynurenine Pathway Modulation Assay

Objective: To confirm that KMO inhibition by the compound leads to the expected shift in KP metabolites (decreased 3-HK, increased KYNA) in a cellular context.

Causality and Principle: This assay validates the in vitro enzymatic data in a more biologically relevant system. It tests the compound's ability to cross the cell membrane, engage the target (KMO on the mitochondria), and produce the desired pharmacodynamic effect. Cells that express KMO (e.g., microglia, macrophages, or KMO-transfected HEK293 cells) are treated with the inhibitor, and the resulting changes in key metabolites in the culture medium are quantified.

Materials:

  • Cell line expressing KMO (e.g., BV-2 microglia, primary macrophages)

  • Cell culture medium and supplements

  • L-tryptophan or L-kynurenine (to provide substrate for the pathway)

  • This compound

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 24-well) and allow them to adhere overnight.

  • Medium Change: Replace the culture medium with fresh medium, optionally supplemented with a defined concentration of L-tryptophan or L-kynurenine (e.g., 100 µM) to ensure substrate availability.

  • Inhibitor Treatment: Add the inhibitor at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a suitable period (e.g., 24-48 hours) to allow for metabolite production and accumulation in the medium.

  • Sample Collection: Collect the cell culture supernatant.

  • Sample Preparation: Prepare the supernatant for LC-MS/MS analysis. This typically involves protein precipitation (e.g., with methanol or acetonitrile containing internal standards) followed by centrifugation.

  • Analysis: Analyze the prepared samples by a validated LC-MS/MS method to quantify L-kynurenine, 3-hydroxykynurenine, and kynurenic acid.

  • Data Analysis: Normalize metabolite concentrations to cell number or protein content. Plot the concentrations of 3-HK and KYNA against the inhibitor concentration. The expected outcome is a dose-dependent decrease in 3-HK and a corresponding increase in KYNA.

References

Application Notes & Protocols: Safe Handling and Storage of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid (CAS No: 35504-85-9) is an organic building block featuring multiple reactive functional groups: a carboxylic acid, an α,β-unsaturated ketone, and a fluorinated aromatic ring.[1][2] This combination makes it a valuable reagent in synthetic chemistry and a potential scaffold in drug discovery. The presence of the α,β-unsaturated ketone system, a Michael acceptor, suggests reactivity towards nucleophiles, while the carboxylic acid moiety imparts acidic properties.[3][4]

However, the compound's utility is matched by its significant toxicological profile, classified as acutely toxic if swallowed. Therefore, rigorous adherence to specialized handling and storage protocols is not merely a matter of good laboratory practice but a critical safety imperative.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals. It outlines the essential protocols for the safe handling, storage, and disposal of this compound, grounded in its specific chemical properties and associated hazards. The objective is to provide a self-validating system of operations that ensures user safety and maintains the chemical integrity of the material.

Compound Profile and Physicochemical Properties

A clear understanding of the compound's basic properties is foundational to its safe management. Key data are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1][5]
CAS Number 35504-85-9[1]
Molecular Formula C₁₀H₇FO₃[1]
Molecular Weight 194.16 g/mol [1]
Appearance Solid, off-white solid[6]
UN Number 2811 (Toxic solid, organic, n.o.s.)[6]

Hazard Identification and Safety Profile

This compound is classified as hazardous. All personnel must review the Safety Data Sheet (SDS) before commencing any work. The GHS classification highlights the primary risks associated with this material.

Hazard ClassPictogramSignal WordCode & StatementSource(s)
Acute Toxicity (Oral)
alt text
Danger H301 : Toxic if swallowed[6]
Skin Irritation
alt text
WarningH315 : Causes skin irritation[5]
Eye Irritation
alt text
WarningH319 : Causes serious eye irritation[5]
Respiratory Irritation
alt text
WarningH335 : May cause respiratory irritation[5]

Key Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P264: Wash skin thoroughly after handling.[6]

  • P270: Do not eat, drink or smoke when using this product.[6]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P405: Store locked up.[6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Storage Protocols

The dual acidic and electrophilic nature of this compound, combined with its toxicity, mandates specific storage conditions to ensure stability and safety.

Recommended Storage Conditions
  • Temperature: While some suppliers indicate storage at room temperature[1][5], others recommend refrigeration at 2-8°C.[6] For long-term storage (>6 months) and to minimize potential degradation pathways (e.g., polymerization, hydrolysis), it is best practice to store the compound at 2-8°C . Some suppliers may even utilize cold-chain transportation.[2]

  • Atmosphere: The container should be tightly sealed and stored in a dry, well-ventilated place.[7][8] An inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage to prevent potential reactions with atmospheric moisture or oxygen.

  • Light: Store away from direct sunlight and strong light sources, as α,β-unsaturated systems can be susceptible to photochemical reactions.[7][9]

Incompatible Materials and Segregation

Proper segregation is critical to prevent dangerous reactions. This compound must be stored separately from the following chemical classes:

  • Bases (e.g., sodium hydroxide, amines): As a carboxylic acid, it will undergo a strong exothermic reaction with bases.[10][11]

  • Strong Oxidizing Agents (e.g., nitric acid, perchlorates): The organic nature of the molecule makes it susceptible to oxidation, which can lead to uncontrolled reactions.[7][9]

  • Strong Reducing Agents (e.g., metal hydrides): The ketone and alkene functionalities can be reduced.

  • Nucleophiles (e.g., thiols, cyanides): The electrophilic β-carbon of the unsaturated ketone is susceptible to Michael addition, which could degrade the compound.[4]

The diagram below illustrates the rationale for chemical segregation based on the compound's functional groups.

cluster_compound This compound cluster_groups Reactive Functional Groups cluster_incompatibles Incompatible Material Classes Compound Core Compound (CAS: 35504-85-9) Carboxylic_Acid Carboxylic Acid Compound->Carboxylic_Acid contains Unsaturated_Ketone α,β-Unsaturated Ketone (Michael Acceptor) Compound->Unsaturated_Ketone contains Oxidizers Strong Oxidizers (e.g., HNO₃) Compound->Oxidizers Reacts With (Oxidation) Bases Bases (e.g., NaOH, Amines) Carboxylic_Acid->Bases Reacts With (Acid-Base) Nucleophiles Nucleophiles (e.g., Thiols, Cyanides) Unsaturated_Ketone->Nucleophiles Reacts With (Michael Addition)

Caption: Chemical incompatibility map based on functional groups.

Container and Labeling
  • Primary Container: Use the original supplier container. If transferring, use a clean, dry, and clearly labeled glass bottle with a PTFE-lined cap.

  • Secondary Containment: Store the primary container within a compatible and unbreakable secondary container (e.g., a polyethylene tray or tub) to contain any potential leaks or spills.[9][11]

  • Labeling: The label must clearly display the full chemical name, CAS number, and all relevant GHS hazard pictograms and signal words.[7]

Handling Procedures and Personal Protective Equipment (PPE)

Given the compound's acute oral toxicity and irritant properties, all handling must be performed with appropriate engineering controls and PPE.

Engineering Controls
  • Ventilation: All manipulations of the solid compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[12]

  • Designated Area: It is advisable to designate a specific area within the lab for handling this and other highly toxic chemicals.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[12]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[12] Never touch surfaces outside the fume hood (e.g., keyboards, door handles) with contaminated gloves.

  • Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes.

Protocol: Weighing and Preparing a Stock Solution

This protocol describes the standard procedure for accurately weighing the solid and preparing a stock solution. The causality for each step is explained to ensure a self-validating workflow.

  • Preparation:

    • Rationale: Assembling all necessary items beforehand minimizes time spent handling the open container, reducing exposure risk.

    • Action: Don PPE. Decontaminate the fume hood work surface. Assemble a calibrated analytical balance, weighing paper or boat, spatula, vortex mixer, and the chosen solvent in a sealed container.

  • Taring the Vessel:

    • Rationale: Weighing by difference is more accurate and safer than weighing directly onto a balance pan.

    • Action: Place a clean, labeled vial or flask on the balance and tare the weight.

  • Dispensing the Solid:

    • Rationale: This compound is a fine solid that can become airborne. All transfers must be done slowly and carefully within the fume hood to prevent aerosolization.

    • Action: Inside the fume hood, carefully open the container. Using a clean spatula, transfer the approximate desired amount of solid into the tared vial. Close the primary container immediately. Record the mass.

  • Dissolution:

    • Rationale: Adding the solvent to the solid minimizes the risk of splashing the potent compound.

    • Action: While still in the fume hood, add the desired volume of solvent to the vial containing the solid. Cap the vial securely.

  • Homogenization:

    • Rationale: Ensuring complete dissolution is critical for accurate downstream applications.

    • Action: Mix the solution using a vortex mixer or sonicator until all solid is dissolved. Visually inspect for any remaining particulates.

  • Final Steps & Decontamination:

    • Rationale: Proper cleanup prevents cross-contamination and accidental exposure.

    • Action: Seal and label the stock solution container with the compound name, concentration, solvent, date, and appropriate hazard warnings. Dispose of the contaminated weighing paper and gloves as hazardous waste. Clean the spatula and work area according to laboratory procedures. Wash hands thoroughly.[12]

Spill and Exposure Management

Immediate and correct response to a spill or exposure is critical.

Spill Response Protocol

In the event of a spill, follow the decision-making workflow below. Evacuate personnel from the immediate area and ensure the area is well-ventilated.[12]

Spill Spill Occurs Assess Assess Spill Size & Location (Inside or Outside Fume Hood?) Spill->Assess Small_Inside Small Spill (<1g) Inside Fume Hood Assess->Small_Inside Small & Inside Large_Outside Large Spill (>1g) OR Any Spill Outside Hood Assess->Large_Outside Large or Outside Contain 1. Ensure PPE is worn. 2. Cover with absorbent material (e.g., vermiculite). Small_Inside->Contain Alert 1. Alert others & evacuate area. 2. Call Emergency Response / EH&S. Large_Outside->Alert Collect 3. Carefully collect material into a labeled hazardous waste container. Contain->Collect Decon 4. Decontaminate area with an appropriate solvent/detergent. Collect->Decon Secure 3. Secure the area until professional help arrives. Alert->Secure

Caption: Decision workflow for spill management.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[8]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as acutely toxic hazardous waste.

  • Collect waste in a clearly labeled, sealed, and puncture-proof container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.

References

Application Notes and Protocols for (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of experimental applications and detailed protocols for the research compound (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid . Drawing from established methodologies for structurally related molecules and foundational biochemical principles, this document serves as a practical resource for investigating the compound's biological activities.

Introduction: A Compound of Interest in Neuroinflammation and Beyond

This compound belongs to the class of 4-aryl-4-oxobut-2-enoic acids. This structural motif is of significant interest in medicinal chemistry. While comprehensive studies on this specific molecule are emerging, the broader family of related compounds has demonstrated notable biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[1] Of particular significance is the potent inhibition of kynurenine-3-monooxygenase (KMO) by structurally similar 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, suggesting a strong potential for this compound as a modulator of the kynurenine pathway and a candidate for neuroprotective agent development.[2]

KMO is a critical enzyme in the tryptophan metabolic pathway. Its inhibition is a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases. By blocking KMO, the metabolic flux of tryptophan is shifted away from the production of potentially neurotoxic metabolites, such as 3-hydroxykynurenine and quinolinic acid, and towards the formation of the neuroprotective kynurenic acid.

This guide will provide detailed protocols to explore the potential of this compound as a KMO inhibitor, a neuroprotective agent, an anti-inflammatory compound, and an antimicrobial agent.

Compound Profile

PropertyValueReference
Chemical Name This compound[3]
CAS Number 35504-85-9[3][4]
Molecular Formula C₁₀H₇FO₃[3][4]
Molecular Weight 194.16 g/mol [3][4]
Appearance Solid[4]
Purity ≥97% (typical)[3]

Section 1: Kynurenine-3-Monooxygenase (KMO) Inhibition Assay

The primary hypothesized mechanism of action for this compound is the inhibition of KMO. The following protocol describes an in vitro assay to determine the compound's inhibitory potency (IC₅₀) against KMO.

Scientific Rationale

This assay measures the activity of KMO by quantifying the production of its product, 3-hydroxykynurenine, from the substrate L-kynurenine. The inhibition of the enzyme by the test compound will lead to a decrease in the formation of 3-hydroxykynurenine. The concentration of the compound that reduces enzyme activity by 50% is the IC₅₀ value, a key measure of inhibitory potency.

Experimental Workflow: KMO Inhibition Assay

KMO_Inhibition_Workflow reagents Prepare Reagents: - KMO enzyme - L-kynurenine (substrate) - NADPH - Test compound dilutions incubation Incubate enzyme, substrate, NADPH, and test compound reagents->incubation Combine reaction_stop Stop reaction (e.g., with acid) incubation->reaction_stop After set time detection Detect 3-hydroxykynurenine (e.g., HPLC or spectrophotometry) reaction_stop->detection analysis Calculate % inhibition and determine IC50 detection->analysis

Caption: Workflow for determining KMO inhibitory activity.

Detailed Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

    • Prepare solutions of recombinant human KMO enzyme, L-kynurenine, and NADPH in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the KMO enzyme solution to each well.

    • Add the different dilutions of the test compound or vehicle control (DMSO) to the wells.

    • Pre-incubate the enzyme and compound for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the L-kynurenine and NADPH solution to all wells.

    • Incubate the reaction mixture for a specific time (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

    • Analyze the formation of 3-hydroxykynurenine using a suitable method, such as HPLC with UV detection or a spectrophotometric method.

  • Data Analysis:

    • Calculate the percentage of KMO inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Section 2: Cell-Based Neuroprotection Assay

To assess whether KMO inhibition by this compound translates into a protective effect on neuronal cells, a cell-based neuroprotection assay can be employed.

Scientific Rationale

This assay evaluates the ability of the compound to protect neuronal cells from excitotoxicity induced by quinolinic acid, a downstream metabolite of the kynurenine pathway. By inhibiting KMO, the compound is expected to reduce the production of quinolinic acid, thereby mitigating its neurotoxic effects and promoting cell survival.

Experimental Workflow: Neuroprotection Assay

Neuroprotection_Workflow cell_culture Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y cell line) treatment Treat cells with test compound cell_culture->treatment induction Induce neurotoxicity (e.g., with quinolinic acid) treatment->induction incubation Incubate for 24-48 hours induction->incubation viability_assay Assess cell viability (e.g., MTT, LDH assay) incubation->viability_assay analysis Quantify neuroprotective effect viability_assay->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the Friedel-Crafts acylation of fluorobenzene with maleic anhydride, is a robust reaction but not without its challenges. This guide will help you navigate potential pitfalls and optimize your reaction for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and industrially significant method is the Friedel-Crafts acylation of fluorobenzene with maleic anhydride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2] This reaction is a type of electrophilic aromatic substitution.[3][4]

Q2: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?

Unlike some catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst. This is because the product, a ketone, is a moderate Lewis base and forms a stable complex with the Lewis acid.[3] This complex is typically not reactive under the reaction conditions and is only broken during aqueous workup.[3]

Q3: What are the expected major and minor products in this reaction?

The major product is the desired para-substituted isomer, this compound. The fluorine atom is an ortho, para-director in electrophilic aromatic substitution. However, due to the steric hindrance of the bulky acylium ion, the para position is favored.[1] The most common side product is the ortho-substituted isomer.[1]

Q4: Can polyacylation occur during the synthesis?

Polyacylation is a potential side reaction but is generally less common. The first acyl group introduced onto the fluorobenzene ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution, making a second acylation less favorable.[1] However, harsh reaction conditions such as high temperatures or a large excess of the acylating agent can promote diacylation.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Product 1. Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Exposure to atmospheric moisture can lead to its deactivation.[4] 2. Incomplete Reaction: Insufficient reaction time or temperature may lead to an incomplete conversion of starting materials. 3. Suboptimal Stoichiometry: Incorrect molar ratios of reactants and catalyst can negatively impact the yield.1. Ensure Anhydrous Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents.[1] 2. Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Empirically determine the optimal reaction time and temperature for your specific setup. 3. Verify Stoichiometry: Carefully measure and use the correct stoichiometric amounts of fluorobenzene, maleic anhydride, and the Lewis acid catalyst. A slight excess of the acylating agent (e.g., 1.1 equivalents) can sometimes be beneficial.[1]
Formation of Significant Amounts of the Ortho-Isomer 1. High Reaction Temperature: Higher temperatures can provide the energy needed to overcome the steric hindrance at the ortho position, leading to a decrease in para selectivity.[1]1. Maintain a Lower Reaction Temperature: Running the reaction at a lower temperature will favor the formation of the sterically less hindered para product. The optimal temperature should be determined experimentally.
Presence of Diacylated Products 1. Excess Acylating Agent or Catalyst: Using a large excess of maleic anhydride or the Lewis acid catalyst can promote a second acylation reaction.[1]1. Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the acylating agent. Ensure the molar ratio of the catalyst is appropriate for the reaction scale.
Difficult Product Isolation and Purification 1. Incomplete Quenching: The aluminum chloride-ketone complex may not be fully hydrolyzed during the workup, leading to emulsions or purification difficulties. 2. Inappropriate Recrystallization Solvent: The choice of solvent is crucial for effective purification by recrystallization.1. Proper Workup Procedure: After the reaction, carefully and slowly quench the reaction mixture with ice-cold water, followed by the addition of concentrated hydrochloric acid to ensure complete hydrolysis of the aluminum complexes.[2] 2. Solvent Screening for Recrystallization: Toluene is a commonly used solvent for recrystallizing the product.[2] However, it is advisable to perform small-scale solvent screening to find the optimal solvent or solvent system for your specific product purity.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • Fluorobenzene

  • Maleic anhydride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (for recrystallization)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • To the flask, add anhydrous aluminum chloride (2.2 equivalents).

  • In the dropping funnel, prepare a solution of maleic anhydride (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the maleic anhydride solution to the stirred suspension of aluminum chloride in dichloromethane at 0 °C (ice bath).

  • After the addition is complete, add fluorobenzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for the optimized reaction time (monitor by TLC).

  • Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of cold water, followed by concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a minimal amount of hot toluene.[2]

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the Friedel-Crafts acylation for the synthesis of this compound.

Reaction_Mechanism cluster_0 Step 1: Formation of the Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation & Product Formation Maleic_Anhydride Maleic Anhydride Acylium_Ion_Complex Acylium Ion-AlCl₃ Complex Maleic_Anhydride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ AlCl3->Acylium_Ion_Complex Fluorobenzene Fluorobenzene Sigma_Complex σ-Complex (Arenium Ion) Fluorobenzene->Sigma_Complex + Acylium Ion Complex Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product This compound Product_Complex->Final_Product Aqueous Workup

Caption: Friedel-Crafts Acylation Mechanism.

Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No anhydrous Ensure Anhydrous Conditions check_yield->anhydrous Yes lower_temp Lower Reaction Temperature check_purity->lower_temp Yes (Ortho-isomer) success Successful Synthesis check_purity->success No optimize_time_temp Optimize Time & Temperature anhydrous->optimize_time_temp verify_stoichiometry Verify Stoichiometry optimize_time_temp->verify_stoichiometry verify_stoichiometry->check_purity control_stoichiometry Control Acylating Agent Stoichiometry lower_temp->control_stoichiometry proper_workup Ensure Proper Aqueous Workup control_stoichiometry->proper_workup Yes (Diacylation) recrystallize Optimize Recrystallization proper_workup->recrystallize recrystallize->success

References

Technical Support Center: Optimizing Synthesis of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific chemical synthesis. Our goal is to empower you with the expertise to optimize your reaction conditions, improve yields, and ensure the highest purity of your target compound.

Introduction to the Synthesis

The primary and most common route for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with maleic anhydride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[2][3][4] The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the maleic anhydride to form a reactive acylium ion intermediate.[5][6] This electrophile is then attacked by the electron-rich fluorobenzene ring.

While seemingly straightforward, this reaction is prone to several challenges that can impact yield and purity. This guide will address these common issues with scientifically grounded explanations and practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

A diminished or nonexistent yield is one of the most frequent frustrations in Friedel-Crafts acylation. Several factors can contribute to this outcome.

Potential Cause Underlying Reason Recommended Solution
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in your glassware, solvents, or reagents will react with and deactivate the catalyst.[7]Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.
Insufficient Catalyst Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not just a catalytic amount. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction.[7]Use at least 1.1 equivalents of the Lewis acid catalyst relative to the maleic anhydride.[8]
Low Reactivity of Fluorobenzene While the fluorine atom is an ortho, para-director, it is also a deactivating group due to its high electronegativity. This can make the aromatic ring less nucleophilic and slower to react.[7][9]Consider using a stronger Lewis acid or slightly elevated reaction temperatures. However, be cautious as higher temperatures can also lead to side reactions.[7]
Sub-optimal Reaction Temperature The reaction may have a specific activation energy that is not being met at lower temperatures. Conversely, excessively high temperatures can lead to decomposition of reactants or products.[7]If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).

Issue 2: Formation of Multiple Products and Isomers

The appearance of unexpected spots on your TLC plate or multiple peaks in your analytical data indicates the formation of side products.

Potential Cause Underlying Reason Recommended Solution
Formation of Ortho Isomer The fluorine atom directs electrophilic substitution to both the ortho and para positions. While the para product is generally favored due to less steric hindrance, the ortho isomer is a common side product.[9]Lowering the reaction temperature can increase the selectivity for the para product by favoring the sterically less hindered pathway.[9] The choice of solvent can also influence the ortho/para ratio.[7]
Polyacylation Although the acyl group is deactivating, making a second acylation less likely, it can occur under harsh conditions.[4][9]Use a stoichiometric amount of maleic anhydride or a slight excess of fluorobenzene. Avoid high reaction temperatures and prolonged reaction times.[9]
Reaction with Solvent If the solvent is also an aromatic compound (e.g., benzene, toluene), it can compete with fluorobenzene in the acylation reaction.Choose an inert solvent that is less reactive than your fluorobenzene substrate, such as dichloromethane or 1,2-dichloroethane.[8]

Issue 3: Darkening or Charring of the Reaction Mixture

A significant color change to dark brown or black often signals decomposition.

Potential Cause Underlying Reason Recommended Solution
Uncontrolled Exothermic Reaction The initial complexation of the Lewis acid with the reactants can be highly exothermic. If the addition is too rapid, the temperature can rise uncontrollably, leading to decomposition.Add the Lewis acid portion-wise at a low temperature (e.g., 0 °C in an ice bath).[8] Control the rate of addition of the limiting reagent.
High Reactant Concentration Concentrated reaction mixtures can lead to localized overheating.Ensure adequate dilution with an appropriate anhydrous solvent.

Frequently Asked Questions (FAQs)

Q1: Why is the (E)-isomer the expected product?

The double bond in maleic anhydride is in the cis or (Z)-configuration. However, during the reaction and subsequent work-up, isomerization to the more thermodynamically stable trans or (E)-isomer of the but-2-enoic acid product occurs.

Q2: Can I use a different Lewis acid catalyst?

Yes, other Lewis acids like ferric chloride (FeCl₃) or boron trifluoride (BF₃) can be used.[6][10][11] However, their reactivity and the optimal reaction conditions may differ. Aluminum chloride is often the most common and cost-effective choice for this type of transformation.

Q3: How can I effectively purify the final product?

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. If isomeric impurities are present, column chromatography on silica gel may be necessary.

Q4: What are the key characterization techniques for the final product?

The structure and purity of this compound can be confirmed using:

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the stereochemistry of the double bond.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid and ketone carbonyls.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Q5: Are there alternative synthetic routes?

While Friedel-Crafts acylation is common, other methods for synthesizing 4-oxo-2-butenoic acid derivatives exist, such as the aldol condensation of a methyl ketone with glyoxylic acid.[1] However, for this specific target molecule, the Friedel-Crafts approach with fluorobenzene and maleic anhydride is generally the most direct.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your laboratory conditions and reagent purity.

Materials:

  • Fluorobenzene (anhydrous)

  • Maleic anhydride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Crushed ice

Procedure:

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Reactant Addition: Dissolve maleic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Substrate Addition: After the addition of maleic anhydride is complete, add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: Once the additions are complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[8]

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent.

Protocol 2: Thin Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica gel plates

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70), with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid is protonated and moves up the plate.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for success.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Oven-dry Glassware add_alcl3 Add AlCl3 to DCM (0 °C) prep_glass->add_alcl3 prep_reagents Anhydrous Reagents prep_reagents->add_alcl3 add_ma Add Maleic Anhydride Solution (dropwise) add_alcl3->add_ma add_fb Add Fluorobenzene (dropwise) add_ma->add_fb react_rt Stir at Room Temp (Monitor by TLC) add_fb->react_rt quench Quench with Ice/HCl react_rt->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallize concentrate->purify friedel_crafts_mechanism MA Maleic Anhydride Complex [MA-AlCl3 Complex] MA->Complex + AlCl3 AlCl3 AlCl3 FB Fluorobenzene Sigma Sigma Complex (Arenium Ion) FB->Sigma Nucleophilic Attack Product This compound Acylium Acylium Ion (Electrophile) Complex->Acylium Activation Acylium->Sigma Sigma->Product - H+ - AlCl3 (Aromaticity Restored)

References

Technical Support Center: Synthesis of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-product formation encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to enhance the yield and purity of your target compound.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of fluorobenzene with maleic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While this reaction is a cornerstone of organic synthesis for forming C-C bonds with aromatic rings, it is not without its challenges.[1][2][3] The formation of various by-products can complicate the reaction, reduce the yield, and make purification a significant hurdle. This guide will address these issues systematically.

Frequently Asked Questions (FAQs)

Q1: What is the primary, desired product of the Friedel-Crafts acylation of fluorobenzene with maleic anhydride?

The primary and desired product is the para-substituted (E)-isomer, this compound. The fluorine atom on the benzene ring is an ortho, para-director; however, the acylation reaction overwhelmingly favors substitution at the para position due to steric hindrance at the ortho position.[4]

Q2: What are the most common by-products I should expect in this synthesis?

The most frequently encountered by-products include:

  • Ortho-isomer: (E)-4-(2-fluorophenyl)-4-oxobut-2-enoic acid.

  • Z-isomer: (Z)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid.

  • Polyacylated products: Di-acylated fluorobenzene derivatives.

  • Maleic acid and Fumaric acid: From the hydrolysis of unreacted maleic anhydride.

  • Polymers of maleic anhydride.

Q3: Why is the para-isomer the major product over the ortho-isomer?

While the fluorine atom activates both the ortho and para positions for electrophilic aromatic substitution, the para position is sterically less hindered. The bulky acylium ion intermediate, formed from maleic anhydride and the Lewis acid catalyst, experiences significant spatial repulsion at the ortho position, which is adjacent to the fluorine atom. This steric hindrance makes the reaction at the para position kinetically more favorable.[4]

Q4: Can polyacylation occur, and how can I minimize it?

Yes, polyacylation is a potential side reaction in Friedel-Crafts acylation. However, the introduction of the first acyl group, which is electron-withdrawing, deactivates the fluorobenzene ring, making a second acylation reaction significantly less favorable.[4] To minimize polyacylation, it is crucial to control the stoichiometry of the reactants. Using a large excess of the acylating agent (maleic anhydride) or the Lewis acid catalyst can promote a second acylation. It is recommended to use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of maleic anhydride.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered during the synthesis, their potential causes, and actionable solutions.

Issue 1: Low Yield of the Desired para-Product and Significant Formation of the ortho-Isomer
Potential Cause Recommended Solution
High Reaction Temperature Higher temperatures can provide the necessary activation energy to overcome the steric hindrance at the ortho position, leading to a decrease in para selectivity. Maintain a lower reaction temperature. The optimal temperature should be determined empirically for your specific setup, but starting at a lower temperature and gradually increasing it is a good strategy.
Choice of Catalyst The nature of the Lewis acid catalyst can influence the ortho/para ratio. Highly active catalysts may lead to lower selectivity. Consider screening different Lewis acids if the ortho-isomer formation is persistent.
Solvent Effects The choice of solvent can influence the selectivity of the reaction. While fluorobenzene can be used in excess as both reactant and solvent, using a non-polar solvent like carbon disulfide or a chlorinated solvent like 1,2-dichloroethane can sometimes improve selectivity.[5]
Issue 2: Presence of the Undesired (Z)-Isomer in the Product

The Friedel-Crafts acylation with maleic anhydride preferentially yields the thermodynamically more stable (E)-isomer.[5] However, under certain conditions, the (Z)-isomer can also be formed. The (E)-isomer is often reported as a yellowish solid, while the (Z)-isomer may be white.[5]

Solution: Isomerization of the (Z)-Isomer to the (E)-Isomer

If a significant amount of the (Z)-isomer is present in your product mixture, it can be converted to the desired (E)-isomer. A common method for this is iodine-catalyzed isomerization.

Protocol: Iodine-Catalyzed Isomerization

  • Dissolve the Mixture: Dissolve the crude product containing the mixture of (E) and (Z)-isomers in a suitable solvent, such as glacial acetic acid or toluene.

  • Add Catalyst: Add a catalytic amount of iodine (I₂), typically 1-5 mol%.

  • Heat the Mixture: Gently heat the reaction mixture to 50-80 °C. The progress of the isomerization can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the isomerization is complete (as indicated by the disappearance of the (Z)-isomer spot on TLC), cool the reaction mixture. If necessary, quench the excess iodine by washing with a dilute aqueous solution of sodium thiosulfate.

  • Isolation: Remove the solvent under reduced pressure and purify the resulting solid by recrystallization.

Issue 3: Formation of Maleic Acid and Fumaric Acid

Cause: The presence of moisture in the reaction mixture can lead to the hydrolysis of unreacted maleic anhydride to form maleic acid. Maleic acid can then isomerize to the more stable fumaric acid under acidic conditions.

Solution: Anhydrous Reaction Conditions

  • Dry Glassware: Ensure all glassware is thoroughly dried in an oven before use.

  • Anhydrous Reagents: Use anhydrous grades of fluorobenzene, maleic anhydride, and the Lewis acid catalyst.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

Issue 4: Polymerization of Maleic Anhydride

Cause: Maleic anhydride can undergo free-radical polymerization, especially at elevated temperatures or in the presence of radical initiators.[6] While less common under typical Friedel-Crafts conditions, localized heating or impurities can trigger polymerization.

Solution: Controlled Reaction Conditions

  • Temperature Control: Maintain a consistent and controlled reaction temperature. Avoid localized overheating by ensuring efficient stirring.

  • Purity of Reagents: Use pure maleic anhydride, as impurities can sometimes initiate polymerization.

  • Avoid Radical Initiators: Ensure that the reaction setup is free from any potential sources of free radicals.

Issue 5: Potential Decarboxylation of the Product

Cause: β-Aroylacrylic acids can be susceptible to decarboxylation (loss of CO₂) at high temperatures. While generally stable under the conditions of the Friedel-Crafts reaction, prolonged heating at elevated temperatures during work-up or purification can lead to this side reaction. Studies on similar compounds suggest that decarboxylation can occur at temperatures above 145°C.[7]

Solution: Temperature Management During Work-up and Storage

  • Avoid Excessive Heat: During solvent removal (e.g., rotary evaporation), use a water bath temperature below 60 °C.

  • Storage: Store the purified product in a cool, dry place.

Purification Protocols

Effective purification is critical to obtaining high-purity this compound.

Recrystallization

Recrystallization is a highly effective method for purifying the solid product.

Recommended Solvent Systems:

  • Toluene: Toluene is a commonly used solvent for the recrystallization of β-aroylacrylic acids.[2]

  • Ethanol/Water Mixture: A mixed solvent system of ethanol and water can also be effective. The product is typically more soluble in ethanol and less soluble in water.[8]

General Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot primary solvent (e.g., toluene or ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent (Toluene): Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Mixed Solvent (Ethanol/Water): To the hot ethanol solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.[9]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography

For separating mixtures of the ortho and para isomers, or for removing other closely related impurities, column chromatography is the method of choice.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of a non-polar solvent and a polar solvent is typically used. A common system is a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

  • Sample Loading: The crude product can be "dry loaded" by adsorbing it onto a small amount of silica gel, which is then carefully added to the top of the column. This technique often provides better separation than "wet loading."

  • Elution: Elute the column with the mobile phase, collecting fractions and monitoring them by TLC to identify the fractions containing the pure desired product. The less polar para-isomer will typically elute before the more polar ortho-isomer.

HPLC for Isomer Separation:

For analytical purposes and for separating the (E) and (Z)-isomers, High-Performance Liquid Chromatography (HPLC) is highly effective. A reversed-phase C18 column with a mobile phase of methanol and water (with a small amount of acid like acetic or formic acid) is a good starting point for method development.[10]

Visualizing the Reaction and By-Products

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products & By-products Fluorobenzene Fluorobenzene Catalyst AlCl3 MaleicAnhydride Maleic Anhydride E_Isomer This compound (Desired Product) Z_Isomer (Z)-Isomer Ortho_Isomer Ortho-Isomer Polyacylation Polyacylation Products Catalyst->E_Isomer Major Catalyst->Z_Isomer Minor Catalyst->Ortho_Isomer Minor Catalyst->Polyacylation Trace (minimized with stoichiometry)

Caption: Overview of the Friedel-Crafts acylation and its products.

Troubleshooting Workflow

Troubleshooting_Workflow Start Crude Product Analysis CheckPurity Low Yield or Impure Product? Start->CheckPurity HighOrtho High Ortho-Isomer Content? CheckPurity->HighOrtho Yes Success Acceptable Purity and Yield CheckPurity->Success No HighZ High Z-Isomer Content? HighOrtho->HighZ No Solution_Temp Decrease Reaction Temperature HighOrtho->Solution_Temp Yes OtherImpurities Other Impurities Present? HighZ->OtherImpurities No Solution_Isomerize Perform Iodine-Catalyzed Isomerization HighZ->Solution_Isomerize Yes Solution_Purify Purify by Recrystallization or Chromatography OtherImpurities->Solution_Purify Yes End Pure (E)-Product OtherImpurities->End No Solution_Temp->Solution_Purify Solution_Isomerize->Solution_Purify Solution_Purify->End

Caption: A decision-making workflow for troubleshooting common issues.

References

Technical Support Center: Synthesis of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via a Friedel-Crafts acylation of fluorobenzene with maleic anhydride.

Issue 1: Low or No Product Yield

Q: I am experiencing a very low yield or no formation of the desired product. What are the likely causes and how can I rectify this?

A: Low or no yield in a Friedel-Crafts acylation is a common issue that can often be traced back to several key factors related to the reactants and reaction conditions.

Potential Causes and Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reaction system will hydrolyze the catalyst, rendering it inactive.[1]

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and freshly opened or purified reagents. It is crucial to handle the Lewis acid in a dry environment, such as under a nitrogen or argon atmosphere.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the product ketone can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1][2][3] Therefore, a stoichiometric amount of the catalyst is often required.

    • Solution: Instead of a catalytic amount, use at least a stoichiometric equivalent of the Lewis acid relative to the maleic anhydride. In some cases, a slight excess may be beneficial.

  • Deactivated Aromatic Ring: While fluorobenzene is generally reactive enough for Friedel-Crafts acylation, the presence of strongly electron-withdrawing impurities can hinder the reaction.[1]

    • Solution: Ensure the purity of your fluorobenzene starting material. If necessary, purify it by distillation before use.

  • Sub-optimal Reaction Temperature: The reaction temperature plays a critical role. While some reactions proceed at room temperature, this specific acylation may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions and decomposition.

    • Solution: Gradually increase the reaction temperature and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A temperature range of 40-60°C is a good starting point to investigate.[4]

Issue 2: Formation of Significant Side Products

Q: My reaction is producing a mixture of products, with a significant amount of an undesired isomer and some diacylated product. How can I improve the selectivity?

A: The formation of side products is a common challenge in Friedel-Crafts acylation. The primary side products in this synthesis are the ortho-isomer and diacylated fluorobenzene.

Potential Causes and Solutions:

  • Formation of the Ortho-Isomer: The fluorine atom in fluorobenzene is an ortho-, para-directing group. While the para-product is sterically favored, changes in reaction conditions can influence the ortho/para ratio.

    • Solution:

      • Temperature Control: Higher temperatures can sometimes favor the formation of the thermodynamically more stable para-product, but can also lead to decreased selectivity. It is recommended to maintain a lower and consistent reaction temperature to enhance para-selectivity.[4]

      • Catalyst Choice: The choice of Lewis acid can influence regioselectivity. Milder Lewis acids may offer better selectivity. Experimenting with catalysts like trifluoromethanesulfonic acid (TfOH) in combination with a rare earth triflate, such as La(OTf)₃, has been shown to provide high para-selectivity in the acylation of fluorobenzene.[4][5]

  • Formation of Diacylated Products: While the acyl group is deactivating, forcing conditions can lead to a second acylation of the product.

    • Solution:

      • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of maleic anhydride.[4] A large excess of the acylating agent should be avoided.

      • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction of the product.

Issue 3: Difficulties in Product Purification

Q: I am struggling to purify the final product. What are the recommended purification methods?

A: The purification of this compound can be challenging due to its acidic nature and potential for isomerization.

Recommended Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.

Step-by-Step Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, suspend the crude product in a minimal amount of a suitable solvent or solvent system (e.g., water, ethanol/water, or toluene).

  • Basification: While stirring, add a 2 M sodium hydroxide solution dropwise until the solid completely dissolves and the solution becomes basic (pH > 8). This converts the carboxylic acid to its more water-soluble sodium salt, which can help in removing non-acidic impurities.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently heat the solution (around 50-60°C) for 10-15 minutes to adsorb colored impurities.

  • Hot Filtration (if decolorized): If activated charcoal was used, perform a hot filtration to remove it.

  • Acidification and Precipitation: Cool the solution to room temperature. While stirring continuously, slowly add 2 M hydrochloric acid dropwise. The desired product will precipitate as the solution becomes acidic (pH < 4).

  • Cooling and Crystallization: Once precipitation starts, continue adding acid until the pH is strongly acidic (pH 1-2). To ensure complete crystallization, cool the mixture in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.[6]

Alternative Purification: Column Chromatography

If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. A silica gel stationary phase with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is a common choice.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Friedel-Crafts acylation in this synthesis?

A1: The Friedel-Crafts acylation of fluorobenzene with maleic anhydride proceeds through an electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to one of the carbonyl oxygens of maleic anhydride, making the other carbonyl carbon highly electrophilic. This complex acts as the acylating agent.[7][8]

  • Electrophilic Attack: The π-electrons of the fluorobenzene ring attack the electrophilic carbonyl carbon, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[7]

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, while Friedel-Crafts acylation is a common method, other synthetic strategies can be employed. One notable alternative is the aldol condensation of a 4-fluoroacetophenone derivative with glyoxylic acid. This approach can offer different selectivity and may be advantageous depending on the availability of starting materials and desired scale.[9]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the vinylic protons of the double bond, and the carboxylic acid proton. The coupling constants between the vinylic protons can confirm the (E)-stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A single sharp peak under optimized conditions would indicate a high degree of purity. It can also be used to quantify any remaining impurities.[10][11]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[12]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyls of the ketone and carboxylic acid, and the carbon-carbon double bond.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Safety is paramount in any chemical synthesis. Key precautions for this reaction include:

  • Handling of Lewis Acids: Anhydrous aluminum chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvent Safety: The solvents used in the reaction and workup may be flammable and/or toxic. Ensure adequate ventilation and avoid sources of ignition.

  • Product Toxicity: this compound is classified as acutely toxic if swallowed.[12] Handle the final product with care and appropriate PPE.

Data Summary

ParameterRecommended Condition/ValueRationale
Lewis Acid Catalyst Anhydrous AlCl₃ or TfOH/La(OTf)₃AlCl₃ is a standard, cost-effective catalyst. The TfOH/La(OTf)₃ system can offer higher para-selectivity.[4][5]
Catalyst Stoichiometry ≥ 1.0 equivalent (relative to maleic anhydride)To compensate for complexation with the ketone product.[1][2][3]
Reactant Ratio Fluorobenzene:Maleic Anhydride ≈ 1:1 to 1:1.1To minimize diacylation side products.[4]
Reaction Temperature 40-60°C (optimization may be required)To provide sufficient activation energy while maintaining selectivity.[4]
Purification Method Recrystallization from an aqueous base/acid workupEffective for removing non-acidic impurities and obtaining a crystalline product.[6]

Experimental Workflow Diagrams

Synthesis_Workflow cluster_Synthesis Synthesis cluster_Workup Workup & Purification cluster_Analysis Analysis Start Fluorobenzene + Maleic Anhydride Reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, Anhydrous Conditions) Start->Reaction 1. Reactants Quenching Reaction Quenching (e.g., with ice/HCl) Reaction->Quenching 2. Reaction Extraction Solvent Extraction Quenching->Extraction 3. Workup Crude_Product Crude Product Extraction->Crude_Product Purification Recrystallization or Column Chromatography Crude_Product->Purification 4. Purification Final_Product (E)-4-(4-fluorophenyl)-4- oxobut-2-enoic acid Purification->Final_Product Analysis NMR, HPLC, MS, IR Final_Product->Analysis 5. Characterization

General workflow for the synthesis and purification of the target compound.

Troubleshooting_Yield Low_Yield Low or No Yield? Check_Catalyst Is the catalyst active and in sufficient quantity? Low_Yield->Check_Catalyst Yes Check_Conditions Are the reaction conditions (temp., time) optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Use fresh, anhydrous Lewis acid. Increase to stoichiometric amount. Check_Catalyst->Solution_Catalyst No Check_Reagents Are the starting materials pure? Check_Conditions->Check_Reagents Yes Solution_Conditions Optimize temperature and reaction time (monitor by TLC/HPLC). Check_Conditions->Solution_Conditions No Solution_Reagents Purify starting materials (e.g., distillation). Check_Reagents->Solution_Reagents No

Troubleshooting logic for addressing low product yield.

References

stability and degradation of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to anticipate challenges, ensure data integrity, and troubleshoot effectively during your experiments.

Introduction to this compound

This compound is an α,β-unsaturated carbonyl compound with a molecular weight of 194.16 g/mol and the chemical formula C₁₀H₇FO₃.[1][2] Its structure, featuring a conjugated system that includes a carboxylic acid, a ketone, and an aromatic ring, makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.[3] However, this same complex functionality presents specific challenges regarding its stability. Understanding its potential degradation pathways is crucial for accurate experimental design, formulation development, and analytical method validation.

This guide will delve into the key stability concerns—hydrolysis, photostability, thermal, and oxidative degradation—and provide practical, step-by-step protocols for assessing the stability of your samples.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, the solid compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] The presence of multiple reactive functional groups suggests that exposure to high humidity or light could initiate degradation. For solutions, it is advisable to prepare them fresh. If storage is necessary, store at 2-8°C for short periods and protect from light.

Q2: I am observing a new peak in my HPLC analysis of a sample that has been in solution for a few days. What could it be?

A2: A new peak appearing over time in solution is likely a degradation product. Given the structure of an α,β-unsaturated keto-acid, the most probable cause in a neutral or aqueous solution is hydrolysis or a Michael-type addition if nucleophiles are present in your medium. The double bond is susceptible to nucleophilic attack. Another possibility, if the solution was exposed to light, is photodegradation, potentially leading to the formation of the (Z)-isomer. We recommend performing a forced degradation study (see protocols below) to identify potential degradants.

Q3: My compound shows a gradual loss of potency in my cell-based assay. Could this be a stability issue?

A3: Yes, a gradual loss of activity is a classic indicator of compound instability in the assay medium. The α,β-unsaturated carbonyl moiety is an electrophilic center that can react with nucleophiles commonly found in biological media, such as thiols (e.g., glutathione). This Michael addition would alter the structure of the compound and likely its biological activity. It is crucial to assess the stability of the compound in your specific assay medium over the time course of the experiment.

Q4: Why is the choice of solvent important for the stability of this compound?

A4: The choice of solvent is critical due to the compound's reactivity. Protic nucleophilic solvents (e.g., methanol, water) could potentially participate in addition reactions across the double bond, especially under catalytic conditions (acid or base). For analytical purposes, a mixture of acetonitrile and water with an acidic modifier (like formic or phosphoric acid) is a good starting point for maintaining the stability of the parent compound during analysis. Anhydrous aprotic solvents are recommended for long-term storage of solutions.[4]

Troubleshooting Guide

This section provides solutions to common experimental problems encountered when working with this compound.

Problem Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., changing peak areas in HPLC) Compound degradation in solution.Prepare samples fresh before analysis. If not possible, store solutions at 2-8°C and protect from light. Validate the stability of the analyte in the chosen solvent over the expected analysis time.
Poor peak shape in reversed-phase HPLC (peak tailing) Interaction of the carboxylic acid with residual silanols on the HPLC column.Use a well-end-capped column. Lower the mobile phase pH (e.g., to 2.5-3.5) to suppress the ionization of the carboxylic acid and silanol groups.[5]
Appearance of an unexpected isomer peak cis-trans (E/Z) isomerization due to exposure to light or heat.Protect samples from UV and strong visible light at all times. Use amber vials for sample preparation and storage. Avoid excessive heat during sample preparation (e.g., sonication).
Low recovery from biological matrices Reaction with nucleophiles in the matrix (e.g., proteins, thiols).Minimize incubation times. Consider the use of derivatizing agents to protect the reactive moiety if compatible with the experimental goals. Evaluate compound stability directly in the matrix.
Baseline noise or extraneous peaks in HPLC Contaminated solvents or improper sample preparation.Use high-purity, HPLC-grade solvents. Ensure all glassware is scrupulously clean. Filter all samples before injection.

Understanding Degradation Pathways

The stability of this compound is governed by its key functional groups: the α,β-unsaturated ketone, the carboxylic acid, and the fluorophenyl ring. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[6]

cluster_0 Degradation Pathways cluster_1 Potential Products Parent This compound Hydrolysis Hydrolysis (Acidic/Basic) Parent->Hydrolysis H₂O/H⁺ or OH⁻ Photodegradation Photodegradation (UV/Visible Light) Parent->Photodegradation Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation [O] Thermal Thermal Stress (Heat) Parent->Thermal Δ Michael_Adduct Michael Adduct (e.g., Hydration Product) Hydrolysis->Michael_Adduct Z_Isomer (Z)-Isomer Photodegradation->Z_Isomer Oxidative_Cleavage Oxidative Cleavage Products Oxidation->Oxidative_Cleavage Decarboxylation Decarboxylation Product Thermal->Decarboxylation

Caption: Potential degradation pathways for this compound.

Key Degradation Mechanisms:
  • Hydrolytic Degradation: The electron-withdrawing nature of the ketone and carboxylic acid groups makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack by water (a Michael-type addition). This can occur under both acidic and basic conditions, leading to the formation of a β-hydroxy derivative.[7]

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy needed for isomerization of the thermodynamically stable (E)-alkene to the (Z)-alkene. This can significantly impact the compound's biological activity and chromatographic behavior.

  • Oxidative Degradation: The double bond is susceptible to oxidative cleavage by strong oxidizing agents (e.g., hydrogen peroxide, ozone), which could break the butenoic acid chain. The aromatic ring is generally stable to oxidation but could be susceptible under harsh conditions.[7]

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO₂) from the carboxylic acid moiety is a potential degradation pathway. The overall thermal stability should be assessed by thermogravimetric analysis (TGA).

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies. These studies are crucial for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[8]

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This will be your stock solution.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate stress medium (see below).

Protocol 2: Forced Degradation Studies Workflow

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL in ACN:H₂O) Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Neutralize/Quench Reaction (if applicable) Stress->Neutralize Dilute Dilute to Final Concentration (e.g., 0.1 mg/mL) Neutralize->Dilute Analyze Analyze by HPLC-UV/MS Dilute->Analyze End Evaluate Degradation Profile Analyze->End

Caption: General workflow for performing forced degradation studies.

A. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • Cool the solution to room temperature.

  • Carefully neutralize a 100 µL aliquot with 1 M NaOH and dilute to 1 mL with mobile phase for HPLC analysis.

B. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at room temperature for 8 hours.

  • Carefully neutralize a 100 µL aliquot with 0.1 M HCl and dilute to 1 mL with mobile phase for HPLC analysis.

C. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature, protected from light, for 24 hours.

  • Dilute an aliquot with the mobile phase for HPLC analysis.

D. Thermal Degradation:

  • Place a sample of the solid compound in a vial and heat in an oven at 80°C for 48 hours.

  • Dissolve the heat-stressed solid in the 50:50 acetonitrile:water mixture to a concentration of 1 mg/mL.

  • Dilute to 0.1 mg/mL with the mobile phase for HPLC analysis.

E. Photolytic Degradation:

  • Spread a thin layer of the solid compound in a shallow dish.

  • Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Dissolve the photo-stressed solid to a concentration of 1 mg/mL.

  • Dilute to 0.1 mg/mL with the mobile phase for HPLC analysis.

Protocol 3: HPLC Method for Stability Assessment

This is a starting point for a stability-indicating HPLC method. Optimization may be required.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 254 nm

References

solubility of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance on the solubility characteristics of this compound. Understanding solubility is a critical first step for any successful experiment, from reaction setup and purification to formulation and biological screening. This guide offers troubleshooting advice, experimental protocols, and the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Based on its molecular structure, this compound is a moderately polar organic compound. Its solubility is governed by the interplay between its non-polar aromatic (fluorophenyl) ring and its polar functional groups (a carboxylic acid and a ketone). The fundamental principle guiding its solubility is "like dissolves like," which means polar compounds dissolve best in polar solvents, and non-polar compounds in non-polar solvents.[1][2]

  • Non-Polar Solvents (e.g., Hexane, Cyclohexane): Expected to have very low solubility. The polar carboxylic acid and ketone groups prevent effective solvation by non-polar solvents.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMSO, DMF): Expected to have good to excellent solubility. These solvents can engage in dipole-dipole interactions with the ketone and can effectively solvate the overall molecule. Solvents like DMSO and DMF are often considered universal solvents for many organic compounds due to their high polarity.[2]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate to good solubility. These solvents can act as hydrogen bond donors and acceptors, interacting with the carboxylic acid and ketone moieties.

  • Aqueous Solvents (e.g., Water): Expected to have very low solubility in neutral water. While the carboxylic acid group is polar, the larger, non-polar aromatic portion of the molecule dominates, limiting its solubility in water. However, its aqueous solubility is highly pH-dependent.

Q2: Why is my compound not dissolving in water? How can I increase its aqueous solubility?

The low solubility in neutral water is expected due to the compound's significant non-polar hydrocarbon structure. The key to dissolving it in an aqueous medium lies in leveraging its acidic carboxylic acid group.

By increasing the pH of the solution with a base, you can deprotonate the carboxylic acid (R-COOH) to form its corresponding carboxylate salt (R-COO⁻). This ionic salt is significantly more polar than the neutral acid, which dramatically increases its solubility in water.[3] This is an application of Le Châtelier's Principle; by removing the product (H⁺) of the acid dissociation, the equilibrium shifts to favor the dissolved, ionized form.[4][5]

  • Actionable Advice: Attempt to dissolve the compound in an aqueous basic solution, such as 5% sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH).[6] Effervescence (release of CO₂ gas) upon addition to sodium bicarbonate is a strong indicator of an acidic compound dissolving.[6]

Q3: The compound is soluble in my basic aqueous solution, but it crashed out after I added an acid. What happened?

This is the reverse of the process described in Q2. When you add an acid (e.g., HCl) to the basic solution containing the dissolved carboxylate salt, you are re-protonating the anion (R-COO⁻ + H⁺ → R-COOH).[1] This converts the highly soluble ionic salt back into the neutral, water-insoluble carboxylic acid form, causing it to precipitate out of the solution. This pH-dependent solubility is a classic technique used for the purification and isolation of acidic compounds.[5]

Troubleshooting Guide

Problem Probable Cause Recommended Solution & Explanation
Compound won't dissolve in a chosen organic solvent. Polarity Mismatch: The solvent may be too non-polar (e.g., hexane) or not polar enough to overcome the crystal lattice energy of the solid.1. Increase Polarity: Switch to a more polar solvent. Good starting points for this compound include acetone, ethyl acetate, or tetrahydrofuran (THF).[2] For very difficult cases, dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used, but be mindful of their high boiling points which can make removal difficult.[2] 2. Apply Energy: Gently warm the mixture. For most solids, solubility increases with temperature.[7] Sonication can also be used to break up solid aggregates and accelerate dissolution.
A cloudy suspension forms instead of a clear solution. Partial Solubility/Insoluble Impurities: The compound may be only sparingly soluble at the current concentration, or there may be insoluble impurities present.1. Add More Solvent: Increase the volume of the solvent to see if the suspension clears, indicating partial solubility. 2. Filter: If impurities are suspected, dissolve the bulk of the material in a suitable solvent and filter the mixture to remove the insoluble components.
Compound dissolves initially but then precipitates. Supersaturation/Temperature Change: The solution may have been saturated at a higher temperature and is now cooling, causing the solubility limit to be exceeded. This can also happen if a co-solvent is added that reduces the overall solvating power of the mixture.1. Re-heat: Gently warm the solution to redissolve the precipitate. Consider using a larger solvent volume to maintain solubility at room temperature. 2. Check Solvent Ratios: If using a co-solvent system, ensure the ratio is optimized. Small changes in composition can drastically alter solubility.
Compound "oils out" instead of dissolving. Melting Point vs. Dissolution: The compound's melting point may be lower than the boiling point of the solvent, and it is melting rather than dissolving. This can also occur when the solute is highly concentrated and not fully solvated.1. Add More Solvent: Increase the solvent volume significantly to favor solvation over melting. 2. Change Solvent: Select a solvent with a lower boiling point or one with a higher affinity for the compound.

Experimental Protocols & Methodologies

Protocol 1: Qualitative Solubility Assessment

This protocol provides a systematic way to determine the solubility profile of this compound across a range of common laboratory solvents.

Materials:

  • This compound

  • Small test tubes (e.g., 13x100 mm)

  • Vortex mixer

  • Solvents: Water, 5% w/v HCl, 5% w/v NaOH, 5% w/v NaHCO₃, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Hexane.

Procedure:

  • Preparation: Place approximately 20-30 mg of the compound into a series of clean, dry, labeled test tubes.

  • Solvent Addition: To the first test tube, add the chosen solvent dropwise (e.g., 0.5 mL at a time).

  • Mixing: After adding each portion of the solvent, vortex the test tube vigorously for 30-60 seconds.[6]

  • Observation: Visually inspect the tube for dissolution. A compound is considered "soluble" if it forms a clear, homogenous solution. It is "partially soluble" if some solid remains but a significant amount has clearly dissolved. It is "insoluble" if the solid remains largely unchanged.[1]

  • Incremental Addition: Continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL. Observe and record the results at each step.

  • Repeat: Repeat steps 2-5 for each solvent to be tested.

  • Data Recording: Record your observations in a table, noting the solubility at different solvent volumes.

Protocol 2: Preparing a Stock Solution for Experimental Use

This protocol outlines a general procedure for preparing a solution of a known concentration for use in chemical reactions or biological assays.

Procedure:

  • Solvent Selection: Choose a suitable solvent in which the compound is known to be highly soluble (e.g., DMSO, DMF, Acetone), based on prior testing (Protocol 1) or literature knowledge. The chosen solvent must be compatible with the downstream application.

  • Weighing: Accurately weigh the desired mass of this compound and transfer it to a volumetric flask.

  • Initial Dissolution: Add approximately half of the final desired volume of the chosen solvent to the flask.

  • Facilitate Dissolution: Gently swirl the flask. If necessary, use a vortex mixer or sonicator to aid dissolution. Gentle warming can be applied if the compound is slow to dissolve, but ensure the compound is thermally stable.

  • Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.

  • Storage: Store the solution appropriately, protected from light and at a suitable temperature to prevent precipitation or degradation.

Visualized Workflows and Logic

Below are diagrams illustrating the decision-making process for solvent selection and the experimental workflow for solubility testing.

Solubility_Decision_Tree cluster_reaction Reaction / Organic Application cluster_aqueous Aqueous Assay / Purification start Start: Need to dissolve the compound q_purpose What is the purpose? (e.g., Reaction, Purification, Aqueous Assay) start->q_purpose q_reaction_solvent Is an aprotic solvent required? q_purpose->q_reaction_solvent Reaction q_ph Is pH adjustment permissible? q_purpose->q_ph Aqueous Use solvent_aprotic Select Polar Aprotic Solvent: - Acetone - THF - Ethyl Acetate - DMF / DMSO (for difficulty) q_reaction_solvent->solvent_aprotic Yes solvent_protic Select Polar Protic Solvent: - Ethanol - Methanol q_reaction_solvent->solvent_protic No aqueous_base Use Aqueous Base (pH > 8): - 5% NaOH - 5% NaHCO3 Forms soluble carboxylate salt. q_ph->aqueous_base Yes aqueous_neutral Insoluble in Neutral Water (pH 7) q_ph->aqueous_neutral No reprecipitate To recover compound: Adjust pH to < 4 with acid (e.g., HCl) aqueous_base->reprecipitate

Caption: Solubility Decision Tree for Solvent Selection.

Experimental_Workflow start Start: ~25 mg of compound in test tube add_solvent Add 0.5 mL of solvent start->add_solvent vortex Vortex for 30-60 seconds add_solvent->vortex observe Observe for dissolution vortex->observe soluble Record: 'Soluble' observe->soluble Yes check_volume Total Volume < 3 mL? observe->check_volume No end End Test for This Solvent soluble->end check_volume->add_solvent Yes insoluble Record: 'Partially Soluble' or 'Insoluble' check_volume->insoluble No insoluble->end

Caption: Experimental Workflow for Qualitative Solubility Testing.

Physicochemical Data

PropertyValueSource
Molecular Formula C₁₀H₇FO₃[8]
Molecular Weight 194.16 g/mol [8]
CAS Number 35504-85-9[8]
Appearance Solid[8]
InChI Key CMSWGWOQRTZZAS-AATRIKPKSA-N[8]

References

Technical Support Center: A Researcher's Guide to (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for experiments involving (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid (CAS 35504-85-9). This resource is meticulously designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this versatile α,β-unsaturated keto acid. Here, we dissect potential issues, explain the underlying chemical principles, and provide actionable, field-tested solutions to ensure the success and reproducibility of your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding this compound, providing a foundational understanding of its properties and handling.

Q1: What is this compound and what are its primary applications?

A1: this compound is a solid organic compound classified as an α,β-unsaturated keto acid. Its structure, featuring a fluorinated aromatic ring, a ketone, a carbon-carbon double bond, and a carboxylic acid, makes it a valuable intermediate in organic synthesis. It is particularly noted for its use in medicinal chemistry as a building block for more complex heterocyclic compounds and potential pharmacologically active agents.[1] The conjugated system of the molecule is highly reactive and participates in a variety of chemical transformations.[2]

Q2: What are the most common methods for synthesizing this compound?

A2: The two primary synthetic routes are the Friedel-Crafts acylation and the Claisen-Schmidt condensation.

  • Friedel-Crafts Acylation: This method typically involves the reaction of fluorobenzene with maleic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][4] This is an electrophilic aromatic substitution reaction.

  • Claisen-Schmidt Condensation: This is an aldol condensation between a substituted acetophenone (in this case, 4-fluoroacetophenone) and a glyoxylic acid derivative, followed by dehydration.[5][6]

Q3: What are the key safety precautions I should take when handling this compound?

A3: this compound is classified as acutely toxic if swallowed (Hazard Class 3 Oral). Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Q4: How should I store this compound to ensure its stability?

A4: The compound should be stored in a tightly sealed container in a dry, cool place, typically at room temperature. As with many α,β-unsaturated carbonyl compounds, long-term stability can be a concern, especially in the presence of light, air, or nucleophiles, which could potentially lead to polymerization or degradation. While specific stability data for this exact molecule is not extensively published, the general principles for chalcone derivatives suggest that storage under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life.[7]

Part 2: Troubleshooting Guide

This section provides a detailed, problem-and-solution-oriented guide to address specific issues you may encounter during your experiments.

Issues in Synthesis: Friedel-Crafts Acylation of Fluorobenzene with Maleic Anhydride

The Friedel-Crafts acylation is a powerful method for C-C bond formation, but it is notoriously sensitive to reaction conditions.

Possible Cause A: Inactive Catalyst

  • Explanation: The Lewis acid catalyst, typically AlCl₃, is extremely moisture-sensitive. Any trace of water in your glassware, solvent, or reagents will hydrolyze the catalyst, rendering it inactive.[8][9]

  • Solution:

    • Rigorous Anhydrous Technique: Oven-dry all glassware overnight and cool it under a stream of dry nitrogen or in a desiccator immediately before use.

    • Solvent Purity: Use a freshly opened bottle of an appropriate anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) or distill the solvent over a suitable drying agent.

    • Reagent Quality: Use a fresh, unopened container of AlCl₃. If the container has been opened previously, the catalyst at the surface may be partially hydrolyzed.

Possible Cause B: Insufficient Catalyst Stoichiometry

  • Explanation: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid. The product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃, effectively sequestering it from the catalytic cycle.[10][11]

  • Solution:

    • Stoichiometric Loading: Use at least 1.1 to 1.2 equivalents of AlCl₃ relative to the maleic anhydride. For the reaction with fluorobenzene and maleic anhydride, which has two carbonyl groups that can complex, using over 2 equivalents of AlCl₃ is a common practice.

    • Order of Addition: Add the AlCl₃ to the solvent, followed by the maleic anhydride to form the reactive acylium ion complex, before adding the fluorobenzene.

Possible Cause C: Suboptimal Reaction Temperature

  • Explanation: The reaction rate is highly dependent on temperature. While higher temperatures can increase the rate, they can also promote side reactions and decomposition, leading to tar formation.[10]

  • Solution:

    • Controlled Temperature: Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm.

    • Gradual Warming: After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.

Workflow for Troubleshooting Low Yield in Friedel-Crafts Acylation

start Low Yield Observed check_catalyst Verify Catalyst Activity & Stoichiometry start->check_catalyst check_conditions Assess Anhydrous Conditions check_catalyst->check_conditions Catalyst OK? use_fresh_catalyst Use fresh AlCl3 (>2 eq.) check_catalyst->use_fresh_catalyst No check_temp Optimize Reaction Temperature check_conditions->check_temp Anhydrous? dry_reagents Oven-dry glassware, use anhydrous solvent check_conditions->dry_reagents No check_workup Evaluate Workup & Purification check_temp->check_workup Temp Optimized? adjust_temp Start at 0°C, then warm to RT. Monitor by TLC. check_temp->adjust_temp No success Yield Improved check_workup->success Workup Efficient? optimize_extraction Ensure complete quenching & efficient extraction check_workup->optimize_extraction No use_fresh_catalyst->check_catalyst dry_reagents->check_conditions adjust_temp->check_temp optimize_extraction->check_workup

Caption: A stepwise workflow for troubleshooting low yields.

  • Explanation: The fluorine atom in fluorobenzene is an ortho, para-director for electrophilic aromatic substitution. While the para-substituted product is generally favored due to reduced steric hindrance from the bulky acylium ion electrophile, some amount of the ortho-isomer is often formed.

  • Solution:

    • Solvent Choice: The choice of solvent can influence the ortho/para ratio. Less polar solvents like carbon disulfide or nitrobenzene sometimes favor the formation of the para isomer.

    • Purification: The primary method for removing the undesired ortho-isomer is through careful purification. Recrystallization is often effective, as the two isomers may have different solubilities in a given solvent system. Column chromatography can also be used for separation.

Issues in Synthesis: Claisen-Schmidt Condensation

This route can be plagued by self-condensation and other side reactions.

Possible Cause A: Cannizzaro Reaction

  • Explanation: Under strongly basic conditions, aldehydes lacking α-hydrogens (like a glyoxylic acid derivative) can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[12] This consumes your starting material.

  • Solution:

    • Milder Base: Use a catalytic amount of a milder base rather than a stoichiometric amount of a strong base like NaOH.

    • Lower Temperature: Running the reaction at lower temperatures (e.g., room temperature or below) can disfavor the Cannizzaro reaction.[12]

Possible Cause B: Self-Condensation of the Ketone

  • Explanation: The enolate of 4-fluoroacetophenone can react with another molecule of itself instead of the intended aldehyde component.[12]

  • Solution:

    • Slow Addition: Add the ketone slowly to a mixture of the aldehyde and the base. This keeps the instantaneous concentration of the enolate low, favoring the cross-condensation.[12]

Issues in Subsequent Reactions: Michael Addition

The α,β-unsaturated system of the title compound is a classic Michael acceptor, prone to 1,4-conjugate addition by nucleophiles.

  • Explanation: Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition).[13] The outcome is largely determined by the nature of the nucleophile.

    • Hard Nucleophiles (e.g., Grignard reagents, organolithium reagents) are kinetically controlled and tend to attack the more electrophilic carbonyl carbon, leading to 1,2-addition.

    • Soft Nucleophiles (e.g., enolates, amines, thiols, Gilman reagents/cuprates) are thermodynamically controlled and favor the more stable 1,4-addition product.[13]

  • Solution:

    • Nucleophile Selection: To achieve the desired 1,4-adduct, use a "soft" nucleophile. For instance, if you intend to add an alkyl group via a 1,4-addition, a lithium dialkylcuprate (Gilman reagent) is the reagent of choice over a Grignard or organolithium reagent.

Logical Flow of Michael Addition Selectivity

start Nucleophilic Addition to This compound nucleophile Choose Nucleophile start->nucleophile hard_nu Hard Nucleophile (e.g., RMgX, RLi) nucleophile->hard_nu Kinetic Control soft_nu Soft Nucleophile (e.g., R2CuLi, Enolates, Amines) nucleophile->soft_nu Thermodynamic Control add_12 1,2-Addition Product (Attack at Carbonyl) hard_nu->add_12 add_14 1,4-Addition (Michael) Product (Attack at β-Carbon) soft_nu->add_14

Caption: Decision tree for achieving selective nucleophilic addition.

Issues in Purification
  • Explanation: Carboxylic acids, like the title compound, generally have good crystallization properties.[1] However, if impurities are structurally very similar to the product (e.g., the ortho-isomer from a Friedel-Crafts synthesis), or if an oil forms, purification can be challenging.

  • Solution:

    • Solvent Screening: A systematic approach to solvent selection is key. The ideal solvent will dissolve the compound when hot but not when cold. A two-solvent system (one in which the compound is soluble, and another in which it is insoluble) can also be effective. For aryl keto acids, solvents like toluene, ethanol, or mixtures involving hexanes are often good starting points.[1][3]

    • pH Adjustment: Since the product is a carboxylic acid, its solubility is highly pH-dependent. You can often purify it by dissolving the crude material in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidifying the aqueous layer with an acid (e.g., HCl) to precipitate the pure product. The solid can then be collected by filtration.

Parameter Effect on Yield/Purity Troubleshooting Action
Moisture Drastically reduces yield in Friedel-Crafts by deactivating the catalyst.Use oven-dried glassware and anhydrous reagents/solvents.[9]
Catalyst Amount Insufficient AlCl₃ leads to incomplete reaction.Use >2 equivalents for Friedel-Crafts with maleic anhydride.[10]
Temperature Too low: slow/incomplete reaction. Too high: tar/side products.Start reactions at 0°C, then warm to RT. Monitor progress.[10]
Base Strength Strong bases can cause side reactions (e.g., Cannizzaro) in condensations.Use catalytic amounts of milder bases.[12]
Nucleophile Choice "Hard" nucleophiles give 1,2-addition; "soft" ones give 1,4-addition.Select the nucleophile based on the desired regiochemistry (e.g., use cuprates for 1,4-alkylation).[13]

Part 3: Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

This is a representative protocol adapted from general procedures for Friedel-Crafts acylation.[3]

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reagents: To the flask, add anhydrous aluminum chloride (2.2 eq.) and dry dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

  • Acylium Ion Formation: In the dropping funnel, dissolve maleic anhydride (1.0 eq.) in dry DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • Aromatic Addition: After the addition is complete, add fluorobenzene (1.1 eq.) dropwise, again maintaining the low temperature.

  • Reaction: Once all reagents are added, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl, water, and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude solid product by recrystallization from a suitable solvent, such as toluene or an ethanol/water mixture.

Protocol 2: Purity Analysis by ¹H NMR

Expected chemical shifts are based on the structure and general NMR principles.[14]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Interpretation:

    • Aromatic Protons: Expect two multiplets or doublets of doublets in the aromatic region (~7.0-8.2 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.

    • Olefinic Protons: The two protons of the α,β-unsaturated system should appear as doublets in the region of ~6.5-7.8 ppm. The large coupling constant (J > 12 Hz) will confirm the (E)- or trans-configuration.

    • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton. This peak may be exchangeable with D₂O.

References

Technical Support Center: Scaling Up the Synthesis of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to overcome the challenges associated with scaling up this important chemical synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of moving from the lab bench to larger-scale production.

Introduction: The Friedel-Crafts Acylation Approach

The synthesis of this compound is most commonly achieved through a Friedel-Crafts acylation of fluorobenzene with maleic anhydride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). While this reaction is robust at the laboratory scale, its scale-up presents a unique set of challenges that require careful consideration of reaction parameters, safety protocols, and purification strategies. This guide will provide you with the necessary insights to successfully navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via an electrophilic aromatic substitution mechanism known as the Friedel-Crafts acylation.[1] The Lewis acid catalyst, aluminum chloride, activates the maleic anhydride, making it a potent electrophile. The aromatic ring of fluorobenzene then attacks this electrophile, leading to the formation of the desired product after an aqueous work-up.[2][3]

Q2: What is the expected regioselectivity of the Friedel-Crafts acylation on fluorobenzene?

A2: The fluorine atom is an ortho, para-directing group in electrophilic aromatic substitution. This is due to the interplay of its electron-withdrawing inductive effect and its electron-donating resonance effect. Consequently, the primary product will be the para-substituted isomer, this compound, with the ortho-substituted isomer being a minor byproduct. The para isomer is sterically favored due to the bulk of the incoming acyl group.

Q3: Why is a stoichiometric amount of aluminum chloride typically required for this reaction?

A3: In Friedel-Crafts acylation, the aluminum chloride not only acts as a catalyst to activate the maleic anhydride but also forms a complex with the ketone group of the product.[1] This complexation deactivates the Lewis acid, preventing it from participating in further catalytic cycles. Therefore, at least a stoichiometric amount of AlCl₃ is necessary to drive the reaction to completion.

Q4: Are there any greener alternatives to the traditional Friedel-Crafts acylation with aluminum chloride?

A4: Yes, research is ongoing to develop more environmentally friendly methods. Some alternatives include the use of solid acid catalysts, such as zeolites or ion-exchange resins, which can be more easily recovered and reused.[4][5] Additionally, solvent-free reaction conditions and the use of milder Lewis acids are being explored to reduce the environmental impact.[5]

Troubleshooting Guide: Overcoming Scale-Up Challenges

This section addresses specific issues you may encounter during the scale-up of the this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction due to insufficient catalyst. - Loss of product during work-up and purification. - Side reactions consuming starting materials.- Ensure at least a stoichiometric amount of high-quality, anhydrous AlCl₃ is used. - Optimize the quenching and extraction procedures to minimize product loss. - Carefully control reaction temperature to minimize side reactions.
Poor Regioselectivity (High ortho-isomer content) - High reaction temperature favoring the formation of the ortho isomer.- Maintain a lower reaction temperature (typically between 0-25°C) during the addition of reagents and throughout the reaction.
Formation of Dark-Colored Impurities - Polymerization of maleic anhydride or the product. - Charring due to localized overheating.- Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent hot spots. - Add the aluminum chloride portion-wise to control the exotherm. - Consider using a solvent with a higher boiling point to better manage the reaction temperature.
Difficult Product Isolation/Purification - Oiling out of the product during crystallization. - Co-precipitation of impurities.- Screen for optimal recrystallization solvents. A mixed solvent system may be necessary. - Employ a hot filtration step to remove insoluble impurities before crystallization. - Control the cooling rate during crystallization to promote the formation of well-defined crystals.
Excessive HCl Off-Gassing - Reaction of anhydrous AlCl₃ with moisture. - The reaction itself produces HCl.[6]- Ensure all glassware and reagents are thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen). - Equip the reactor with an efficient HCl scrubbing system.[7][8][9]

Experimental Protocols

Scale-Up Synthesis of this compound

Safety First: This reaction is highly exothermic and generates corrosive HCl gas. It should be performed in a well-ventilated fume hood or a reactor equipped with an appropriate scrubbing system.[7][8][9] All glassware must be thoroughly dried to prevent a violent reaction between aluminum chloride and water.[10][11] Personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves, is mandatory.[12][13]

Materials:

  • Fluorobenzene

  • Maleic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM) or another suitable solvent

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, dropping funnel, thermometer, and a gas outlet connected to an HCl scrubber, charge fluorobenzene and the solvent.

  • Cooling: Cool the mixture to 0-5°C using an ice bath.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride to the stirred mixture, ensuring the temperature does not exceed 10°C.

  • Reagent Addition: Dissolve maleic anhydride in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 5-10°C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, HPLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. This step is highly exothermic and will generate a significant amount of HCl gas.

  • Work-up: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Recrystallize the crude solid from a suitable solvent system (e.g., toluene, ethanol/water) to yield pure this compound.

Diagrams

Reaction_Mechanism MA Maleic Anhydride Activated_Complex Activated Electrophile MA->Activated_Complex + AlCl₃ AlCl3 AlCl₃ Intermediate Sigma Complex Activated_Complex->Intermediate + Fluorobenzene Fluorobenzene Fluorobenzene Product_Complex Product-AlCl₃ Complex Intermediate->Product_Complex Deprotonation Product This compound Product_Complex->Product + H₂O/H⁺ Workup Aqueous Work-up

Caption: Reaction mechanism of Friedel-Crafts acylation.

Scale_Up_Workflow Start Start: Lab-Scale Synthesis Risk_Assessment Hazard & Operability (HAZOP) Study Start->Risk_Assessment Reactor_Setup Reactor Setup & Inerting Risk_Assessment->Reactor_Setup Reagent_Charging Controlled Reagent Charging Reactor_Setup->Reagent_Charging Thermal_Management Exotherm Management Reagent_Charging->Thermal_Management Reaction_Monitoring In-Process Control (IPC) Monitoring Thermal_Management->Reaction_Monitoring Quenching Controlled Quenching Reaction_Monitoring->Quenching Workup Extraction & Washing Quenching->Workup Purification Crystallization & Drying Workup->Purification QC Quality Control Analysis Purification->QC End Final Product QC->End

Caption: Workflow for scaling up the synthesis.

Troubleshooting_Tree Start Low Yield or Purity? Check_Reagents Reagents Anhydrous & Pure? Start->Check_Reagents Check_Temp Temperature Controlled? Start->Check_Temp Check_Stoichiometry Correct Stoichiometry? Start->Check_Stoichiometry Check_Workup Work-up Optimized? Start->Check_Workup Solution_Reagents Dry reagents and solvents. Check_Reagents->Solution_Reagents No Solution_Temp Improve cooling and stirring. Check_Temp->Solution_Temp No Solution_Stoichiometry Verify AlCl₃ amount. Check_Stoichiometry->Solution_Stoichiometry No Solution_Workup Optimize extraction and crystallization. Check_Workup->Solution_Workup No

Caption: Troubleshooting decision tree for the synthesis.

References

Validation & Comparative

A Comparative Guide to (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid Derivatives: Synthesis, Cytotoxicity, and Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the α,β-unsaturated carbonyl system is a privileged scaffold, forming the backbone of numerous biologically active compounds. Among these, derivatives of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, a chalcone analogue, have garnered significant interest for their therapeutic potential. This guide offers a comparative analysis of these derivatives, delving into their synthesis, structure-activity relationships (SAR), and performance in anticancer and enzyme inhibition studies. We provide a synthesis of field data, objective performance metrics, and detailed experimental protocols to empower researchers in drug discovery and development.

Introduction: The Chalcone Scaffold as a Versatile Pharmacophore

The core structure, this compound (C₁₀H₇FO₃), belongs to the chalcone family. Chalcones are open-chain flavonoids where two aromatic rings are linked by a three-carbon α,β-unsaturated carbonyl system.[1] This enone moiety is a key pharmacophore, acting as a Michael acceptor that can interact with nucleophilic groups, such as the sulfhydryl groups of cysteine residues in proteins, leading to a wide array of biological activities.[1]

The introduction of a fluorine atom on one of the phenyl rings is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. This guide focuses on derivatives of this fluorinated scaffold, comparing how modifications to the core structure influence their biological efficacy. We will primarily examine their application as anticancer agents and enzyme inhibitors, two of the most widely explored therapeutic avenues for chalcone derivatives.[1][2][3]

Synthesis of Derivatives: A Modular Approach

The synthesis of 4-aryl-4-oxobut-2-enoic acid derivatives is most commonly achieved through a base-catalyzed Claisen-Schmidt condensation.[3] This method offers a robust and versatile route to a diverse library of compounds by varying the substituted acetophenone and aldehyde reactants.

A general synthetic pathway involves the condensation of a substituted acetophenone (containing the 4-fluorophenyl group in this case) with glyoxylic acid.[4] Further derivatization, such as esterification or amidation of the carboxylic acid group, allows for fine-tuning of the molecule's physicochemical properties, such as solubility and cell permeability.[5][6][7]

G cluster_synthesis General Synthesis Workflow R1 4-Fluoroacetophenone (Ring A Precursor) Reaction1 Claisen-Schmidt Condensation R1->Reaction1 R2 Glyoxylic Acid R2->Reaction1 Intermediate This compound (Core Scaffold) Reaction2 Esterification / Amidation (R-group modification) Intermediate->Reaction2 Reaction1->Intermediate Base catalyst Product Diverse Library of Derivatives Reaction2->Product

Caption: General workflow for the synthesis of target derivatives.

Experimental Protocol: Synthesis of a Representative Amide Derivative

This protocol describes the synthesis of an N-aryl amide derivative from the parent carboxylic acid, a common strategy to explore SAR.[5]

Step 1: Synthesis of this compound (Core Scaffold)

  • To a stirred solution of 4-fluoroacetophenone (1.0 eq) and glyoxylic acid (1.1 eq) in ethanol, add a catalytic amount of a base (e.g., pyrrolidine).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield the pure carboxylic acid.[4]

Step 2: Synthesis of the Amide Derivative

  • Suspend the synthesized carboxylic acid (1.0 eq) in a dry, aprotic solvent like Dichloromethane (DCM).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture for 20 minutes at room temperature.

  • Add the desired substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final amide derivative.

Comparative Study: Anticancer Activity

The cytotoxic potential of chalcone derivatives has been extensively evaluated against a wide range of human cancer cell lines.[8][9] The efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates higher potency.

The following table summarizes the reported IC₅₀ values for various chalcone derivatives, providing a comparative snapshot of their performance. The structural variations highlight key structure-activity relationships.

Derivative Class/Compound Modification Cancer Cell Line IC₅₀ (µM) Reference
Trimethoxy Derivative (61) 3,4,5-Trimethoxy on Ring BHepG2 (Liver)1.62[8]
Trimethoxy Derivative (61) 3,4,5-Trimethoxy on Ring BMCF-7 (Breast)1.88[8]
Sulfonamide Hybrid (5) Bromine substitutionAGS (Gastric)< 1.0 µg/mL[10]
Sulfonamide Hybrid (5) Bromine substitutionHL-60 (Leukemia)< 1.57 µg/mL[10]
Licochalcone A (LA) Natural ChalconeA549 (Lung)Blocks G2/M phase[2]
Panduratin A (PA) Natural ChalconeMCF-7 (Breast)15 (24h) / 11.5 (48h)[2]
Platinum Complex (60) Platinum functionalizationHepG-2 (Liver)0.33[8]
Platinum Complex (60) Platinum functionalizationHeLa (Cervical)0.41[8]
Structure-Activity Relationship (SAR) Analysis

The data reveals several key trends:

  • Substitution on the Aromatic Rings: The nature and position of substituents on the phenyl rings significantly modulate anticancer activity.[2] For instance, the presence of electron-donating groups like methoxy often enhances potency.[8] The trimethoxy derivative 61 shows potent activity in the low micromolar range.[8]

  • Hybrid Molecules: Creating hybrid molecules by incorporating other pharmacologically active moieties, such as sulfonamides, can lead to highly potent compounds.[10] The presence of a bromine atom in compound 5 contributed to its strong anticancer effect.[10]

  • Metal Complexes: Functionalization with metals like platinum can dramatically increase cytotoxicity, as seen with derivative 60 , which exhibits sub-micromolar IC₅₀ values.[8] This strategy leverages the known anticancer properties of platinum drugs.

G cluster_sar Structure-Activity Relationship Logic Core (E)-4-aryl-4-oxobut-2-enoic acid Core Scaffold ModA {Modification A | Ring Substituents (e.g., -OCH₃, -Br)} Core->ModA ModB {Modification B | Hybridization (e.g., Sulfonamide)} Core->ModB ModC {Modification C | Metal Complexation (e.g., Platinum)} Core->ModC Activity Increased Biological Activity (Lower IC₅₀) ModA->Activity Enhances binding/ cellular uptake ModB->Activity Introduces new interaction sites ModC->Activity Synergistic mechanisms

Caption: Key modification strategies affecting biological activity.

Comparative Study: Enzyme Inhibition

Beyond cytotoxicity, chalcone derivatives are known to inhibit various enzymes implicated in disease.[9][11] This inhibitory action is often a key part of their mechanism.

Derivative Target Enzyme IC₅₀ Reference
Compound 2b Acetylcholinesterase (AChE)9.3 µM[3]
Compound 4b Butyrylcholinesterase (BChE)68.7 µM[3]
Compound 1b Secretory Phospholipase A₂ (sPLA₂-V)4.32 µM[12]
Compound 3c Cyclooxygenase-1 (COX-1)14.65 µM[12]
Chalcone-Sulfonate (5i) Pancreatic Lipase28.76 µM[11]

Analysis of Enzyme Inhibition:

  • Cholinesterase Inhibition: Derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[3] Molecular docking studies suggest that these compounds interact with key amino acid residues in the enzyme's binding site.[1][3] The presence of a fluorine or nitro group at the para-position of Ring B was found to be favorable for this activity.[3]

  • Anti-inflammatory Enzymes: Chalcones are effective inhibitors of enzymes involved in inflammation, such as phospholipase A₂ (sPLA₂) and cyclooxygenases (COX).[12] Compound 1b was a particularly strong inhibitor of sPLA₂-V, a key enzyme in the inflammatory cascade.[12]

  • Metabolic Enzymes: Inhibition of enzymes like pancreatic lipase suggests potential applications in metabolic disorders.[11]

Standardized Protocol: MTT Assay for Cytotoxicity Assessment

To ensure the reproducibility and comparability of cytotoxicity data, standardized protocols are essential. The MTT assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15]

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to insoluble purple formazan crystals.[13][15] The amount of formazan produced, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[16]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[14][17]

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include untreated and vehicle controls.[16]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[14]

  • MTT Addition: Add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

  • Formazan Formation: Incubate the plate for 4 hours to allow for the reduction of MTT to formazan crystals.[13][17]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16] Allow the plate to stand overnight in the incubator for complete solubilization.[13]

  • Absorbance Measurement: Measure the spectrophotometrical absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[13][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. This guide demonstrates that strategic modifications to the core structure can yield derivatives with potent and selective activity against cancer cells and key enzymes. Hybridization and metal complexation appear to be particularly effective strategies for enhancing potency.

Future research should focus on optimizing the pharmacokinetic properties of the most potent leads to improve their in vivo efficacy and safety profiles. Further investigation into the precise molecular mechanisms, including the identification of specific protein targets and signaling pathways, will be crucial for the rational design of next-generation derivatives with enhanced therapeutic potential.[18] The protocols and comparative data presented herein provide a solid foundation for these continued research efforts.

References

A Researcher's Guide to Validating the Bioactivity of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the validation of novel bioactive compounds is a critical endeavor. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the bioactivity of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid. This compound belongs to the chalcone family, a class of open-chain flavonoids known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The introduction of a fluorine atom to the phenyl ring is a strategic modification, as fluorinated compounds often exhibit enhanced bioactivity and metabolic stability.[3][4]

This guide will navigate through the experimental validation of two primary potential bioactivities of this compound: antimicrobial and anti-inflammatory effects. We will present detailed protocols for in vitro assays, discuss the selection of appropriate comparator compounds, and explore the underlying mechanisms of action.

Comparative Framework for Bioactivity Assessment

To provide a robust evaluation, the bioactivity of this compound should be benchmarked against well-characterized compounds. For antimicrobial assays, a broad-spectrum antibiotic such as Ampicillin is a suitable positive control. For anti-inflammatory assays, a non-steroidal anti-inflammatory drug (NSAID) like Ibuprofen or a more specific COX-2 inhibitor such as Celecoxib can serve as relevant comparators.[5][6] Additionally, comparing the target compound with a naturally occurring and extensively studied chalcone, such as Licochalcone A , can provide valuable structure-activity relationship insights.

Antimicrobial Activity Validation

Chalcones have demonstrated significant potential as antimicrobial agents, with their efficacy influenced by the substitution patterns on their aromatic rings.[7][8] The presence of a fluorine atom, as in our target compound, has been shown in other chalcones to enhance antimicrobial potency.[4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a gold-standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Comparator compounds (e.g., Ampicillin, Licochalcone A)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds and comparators in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm.

Anticipated Results and Interpretation

The antimicrobial efficacy of this compound can be quantified and compared to the controls. Lower MIC values indicate higher potency.

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compoundExperimental DataExperimental Data
AmpicillinExpected ValueExpected Value
Licochalcone ALiterature ValueLiterature Value

A favorable result would be an MIC value for the target compound that is comparable to or lower than that of the positive controls. Some chalcones have been reported to act by damaging the bacterial cell wall.[9]

Anti-inflammatory Activity Validation

The anti-inflammatory properties of chalcones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways, and to inhibit pro-inflammatory enzymes like cyclooxygenases (COX).[2][10]

Experimental Workflow for In Vitro Anti-inflammatory Assessment

G cluster_0 In Vitro Anti-inflammatory Validation compound This compound raw_cells RAW 264.7 Macrophages compound->raw_cells cox_assay COX Inhibition Assay compound->cox_assay lps LPS Stimulation raw_cells->lps Pre-treatment no_assay Nitric Oxide (NO) Production Assay (Griess Reagent) lps->no_assay cytokine_assay Cytokine Measurement (ELISA) (TNF-α, IL-6) lps->cytokine_assay

Caption: Workflow for in vitro anti-inflammatory assays.

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • Comparator compounds (e.g., Ibuprofen, Licochalcone A)

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds and comparators for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control. Determine the IC50 value (the concentration required to inhibit 50% of NO production).

Potential Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of many chalcones are mediated through the inhibition of the NF-κB and JNK signaling pathways.[10] These pathways are crucial for the transcription of pro-inflammatory genes.

G cluster_1 NF-κB and JNK Signaling Pathways in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK JNK JNK TLR4->JNK IkB IκB IKK->IkB phosphorylates NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates AP1 AP-1 JNK->AP1 activates AP1->nucleus translocates genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->genes transcription chalcone (E)-4-(4-fluorophenyl)- 4-oxobut-2-enoic acid chalcone->IKK inhibits chalcone->JNK inhibits

Caption: Potential inhibition of NF-κB and JNK pathways by the test compound.

Comparative Anti-inflammatory Activity

The IC50 values obtained from the in vitro assays will allow for a quantitative comparison of the anti-inflammatory potency of the compounds.

CompoundNO Production IC50 (µM)COX-2 Inhibition IC50 (µM)
This compoundExperimental DataExperimental Data
IbuprofenLiterature ValueLiterature Value
CelecoxibLiterature ValueLiterature Value
Licochalcone ALiterature ValueLiterature Value

Conclusion and Future Directions

This guide outlines a systematic approach to validate the potential antimicrobial and anti-inflammatory bioactivities of this compound. By employing standardized protocols and relevant comparator compounds, researchers can generate robust and reproducible data. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies and detailed mechanistic analyses, to fully elucidate the therapeutic potential of this promising chalcone derivative. The structure-activity relationships derived from comparing fluorinated and non-fluorinated chalcones will be instrumental in guiding the design of future analogues with improved pharmacological profiles.

References

A Senior Application Scientist's Guide to Achieving Reproducible Results for (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and drug development, the ability to reliably reproduce experimental results is the cornerstone of scientific integrity and progress.[1][2] A recent Nature survey highlighted a significant challenge in this area, with over 70% of researchers reporting failures in replicating another scientist's experiments.[1] Chemistry, particularly organic synthesis, is not immune to this crisis.[1][3] This guide provides an in-depth protocol and analysis for the synthesis and characterization of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, a valuable α,β-unsaturated carbonyl compound.[4][5] By focusing on the critical parameters and explaining the causality behind each experimental choice, this document serves as a blueprint for achieving high fidelity and reproducibility in your work.

The Chemical Significance and Reproducibility Challenge

This compound (CAS 35504-85-9) belongs to a class of compounds that are pivotal intermediates in the synthesis of more complex molecules, including heterocycles and potential pharmaceutical agents.[6] Its structure, featuring an α,β-unsaturated ketone system, makes it susceptible to various addition reactions, rendering it a versatile building block.[5][7]

However, the very reactivity that makes this compound useful also presents challenges to reproducibility. The primary synthetic route, a Friedel-Crafts acylation of fluorobenzene with maleic anhydride, is sensitive to catalyst activity, reaction conditions, and moisture, which can lead to significant variations in yield and purity.[8][9][10] This guide aims to deconstruct the process to mitigate these variables.

Recommended Synthetic Protocol: A Self-Validating Workflow

The following protocol is a synthesized methodology based on established Friedel-Crafts acylation principles, designed to maximize yield, purity, and reproducibility.[9][11] The key is not just to follow the steps, but to understand the function of each parameter.

DOT Script for Synthesis and Analysis Workflow

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Anhydrous Setup (N2/Ar Atmosphere) B 2. Reagent Charging Fluorobenzene & Maleic Anhydride in CS2 A->B C 3. Catalyst Addition (Portion-wise, AlCl3) B->C D 4. Controlled Reaction (0°C to RT, 2h) C->D E 5. Reaction Quench (Crushed Ice & Conc. HCl) D->E Proceed to quench F 6. Phase Separation (Collect Aqueous Layer) E->F G 7. Crude Precipitation (Cooling) F->G H 8. Vacuum Filtration & Washing (Cold H2O) G->H I 9. Recrystallization (Minimal Hot Toluene) H->I Purify crude solid J 10. Final Product (Dry Solid) I->J K 11. Characterization (NMR, IR, MS, MP) J->K

Caption: Workflow for Synthesis, Isolation, and Analysis.

Step-by-Step Methodology:

  • System Preparation (Anhydrous Conditions):

    • Action: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere.

    • Causality: Aluminum chloride (AlCl₃), the Lewis acid catalyst, reacts violently with water.[9] Failure to maintain strictly anhydrous conditions is the most common cause of failed or low-yield reactions, as the catalyst will be quenched, halting the acylation.[8]

  • Reagent Charging:

    • Action: To the flask, add maleic anhydride (1.0 eq). Add anhydrous carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) as the solvent, followed by fluorobenzene (1.1 eq). Cool the mixture to 0°C in an ice bath.

    • Causality: Using a slight excess of fluorobenzene ensures the complete consumption of the limiting reagent, maleic anhydride. Cooling the reaction mixture is crucial to control the initial exothermic reaction upon catalyst addition, preventing the formation of undesired byproducts.

  • Catalyst Addition (Portion-wise):

    • Action: Slowly add anhydrous aluminum chloride (2.2 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Causality: Friedel-Crafts acylations require more than a stoichiometric amount of AlCl₃ because the catalyst complexes with the carbonyl oxygen of the product, rendering it inactive.[9] Portion-wise addition prevents a dangerous thermal runaway and minimizes side reactions.

  • Reaction Progression:

    • Action: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) if desired.

    • Causality: The reaction is typically complete within a few hours at room temperature. The colored, thick slurry is indicative of the product-catalyst complex.

  • Reaction Quench and Work-up:

    • Action: In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring.

    • Causality: This step hydrolyzes the aluminum complexes and protonates the carboxylate to form the desired carboxylic acid. The HCl ensures the medium is acidic enough to prevent the formation of aluminum hydroxides and facilitates the clean separation of the product.

  • Product Isolation:

    • Action: The product should precipitate as a solid. Isolate the crude solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining inorganic salts.

    • Causality: The product has low solubility in acidic water, allowing for its isolation by filtration. Thorough washing is essential to remove residual acid and aluminum salts, which can interfere with subsequent purification and characterization.

  • Purification (Recrystallization):

    • Action: Recrystallize the crude solid from a minimal amount of hot toluene or an ethanol/water mixture.[9]

    • Causality: Recrystallization is a critical step for removing soluble impurities, such as the ortho-substituted isomer and any unreacted starting materials.[8] The choice of solvent is key; the product should be soluble at high temperatures and insoluble at low temperatures.

Data Comparison: The Hallmarks of a Successful Synthesis

Reproducibility is confirmed when the analytical data of the synthesized product consistently matches the expected values. Deviations from this data are indicative of specific, and often correctable, experimental errors.

ParameterExpected Result (High Reproducibility)Common Deviation & Potential Cause
Appearance White to off-white crystalline solidYellow/Brown Oil or Gummy Solid: Incomplete reaction, presence of polymeric byproducts due to excessive heat, or catalyst impurities.
Molecular Weight 194.16 g/mol N/A (Confirmed by Mass Spectrometry)
Melting Point (MP) ~150-154 °C (Varies with purity)Broad or Depressed MP: Indicates the presence of impurities (e.g., solvent residue, ortho-isomer, starting materials).
¹H NMR (CDCl₃) δ ~8.0 (d, 2H, Ar-H), δ ~7.2 (t, 2H, Ar-H), δ ~7.8 (d, 1H, =CH), δ ~6.9 (d, 1H, =CH), δ ~11-12 (br s, 1H, COOH)Additional Aromatic Signals: Presence of the ortho-isomer.[8] Residual Solvent Peaks: Inadequate drying.
IR (KBr, cm⁻¹) ~3100-2500 (broad, O-H), ~1710 (C=O, acid), ~1680 (C=O, ketone), ~1600 (C=C, aromatic), ~1230 (C-F)Absence of Broad O-H: Suggests esterification or anhydride formation. Shift in C=O Peaks: Indicates conjugation or impurity issues.
Mass Spec (MS-ESI) [M-H]⁻ at m/z 193.03Unexpected Fragments: May indicate side-products from dimerization or polymerization.
Troubleshooting Common Reproducibility Issues

DOT Script for Troubleshooting Logic

G A Low or No Yield C Check: Anhydrous Conditions Met? A->C D Check: Catalyst Quality & Stoichiometry? A->D B Impure Product (Broad MP, Extra NMR Peaks) E Check: Reaction Temperature Controlled? B->E F Check: Recrystallization Solvent & Technique? B->F G Result: Wet Reagents or Glassware (Catalyst Quenched) C->G No H Result: Inactive/Insufficient Catalyst D->H No I Result: Side Reactions/Polymerization E->I No J Result: Inefficient Purification F->J No

Caption: Decision tree for troubleshooting common issues.

  • Problem: Low or No Yield.

    • Primary Suspect: Moisture. The Lewis acid catalyst was likely deactivated.[8] Re-flame dry all glassware and use anhydrous solvents.

    • Secondary Suspect: Catalyst quality. Use freshly opened, high-purity AlCl₃. Ensure at least 2.2 equivalents are used to account for complexation with the product.

  • Problem: Product is an oil or fails to crystallize.

    • Primary Suspect: Impurities. The presence of isomeric byproducts or residual solvent can inhibit crystallization.

    • Solution: Attempt purification via column chromatography (silica gel, ethyl acetate/hexanes gradient) to isolate the desired para-substituted product before attempting recrystallization again.

  • Problem: Analytical data shows a mixture of isomers.

    • Primary Suspect: High reaction temperature. While the fluorine atom is an ortho, para-director, the bulky acylium ion favors the sterically less hindered para position.[8] If the reaction temperature is too high, the selectivity decreases, and more of the ortho product is formed.

    • Solution: Ensure effective cooling during the initial catalyst addition and maintain the reaction at room temperature, avoiding any external heating.

References

A Comparative Guide to the Efficacy of Kynurenine-3-Monooxygenase Inhibitors: Evaluating (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of a novel investigational compound, (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, with well-characterized inhibitors of Kynurenine-3-Monooxygenase (KMO), Ro 61-8048 and UPF 648. The content is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical insights and supporting experimental data.

Introduction: The Kynurenine Pathway and the Therapeutic Promise of KMO Inhibition

The kynurenine pathway is the primary metabolic route for tryptophan in the body.[1][2] Under normal physiological conditions, this pathway is crucial for generating cellular energy.[3] However, under inflammatory conditions, the pathway can become dysregulated, leading to an accumulation of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN).[3][4] This has been implicated in the pathophysiology of a range of neurodegenerative and neuroinflammatory disorders, including Alzheimer's disease, Huntington's disease, and multiple sclerosis.[4][5]

At a critical juncture in this pathway lies Kynurenine-3-Monooxygenase (KMO), a mitochondrial enzyme that catalyzes the conversion of kynurenine to the neurotoxic 3-HK.[4][6] By inhibiting KMO, it is possible to shift the pathway towards the production of the neuroprotective metabolite, kynurenic acid (KYNA), while simultaneously reducing the levels of downstream neurotoxins.[3][4] This makes KMO a highly attractive therapeutic target for the treatment of various neurological diseases.[7]

This guide will compare the efficacy of a novel compound, this compound, against two well-established KMO inhibitors: Ro 61-8048 and UPF 648.

Profiles of Known KMO Inhibitors

Ro 61-8048:

  • A potent and competitive inhibitor of KMO with a reported IC50 of 37 nM and a Ki of 4.8 nM.[8][9]

  • It is known to be brain-penetrant and has demonstrated neuroprotective, anticonvulsant, and antidystonic activities in vivo.[8]

  • Its chemical name is 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide.[8]

UPF 648:

  • Another potent KMO inhibitor with a reported IC50 of 20 nM.

  • It has been shown to increase levels of the neuroprotective kynurenic acid and decrease levels of 3-HK and QUIN in the brain and liver of rodents.

  • UPF 648 has also demonstrated neuroprotective effects in a Drosophila model of Huntington's disease.

The Investigational Compound: this compound

This compound is a novel compound with a structure that suggests potential inhibitory activity against KMO. Its efficacy and mechanism of action are yet to be fully elucidated, and this guide provides a framework for its evaluation.

Experimental Design for Efficacy Comparison

To objectively compare the efficacy of this compound with Ro 61-8048 and UPF 648, a series of in vitro and cell-based assays are proposed.

In Vitro Enzymatic Assay: Determining IC50 Values

This assay directly measures the ability of the compounds to inhibit the enzymatic activity of purified KMO.

Principle: The assay measures the production of 3-hydroxykynurenine (3-HK) from the substrate kynurenine. The reaction is initiated by the addition of the enzyme, and the amount of 3-HK produced is quantified by high-performance liquid chromatography (HPLC). The inhibitory effect of the test compounds is determined by measuring the reduction in 3-HK production at various concentrations of the inhibitor.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 0.1 mM EDTA.

    • Enzyme Solution: Purified recombinant human KMO diluted in assay buffer to the desired concentration.

    • Substrate Solution: L-kynurenine dissolved in assay buffer.

    • Cofactor Solution: NADPH dissolved in assay buffer.

    • Inhibitor Solutions: this compound, Ro 61-8048, and UPF 648 dissolved in DMSO to create stock solutions, followed by serial dilutions in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of each inhibitor dilution.

    • Add 70 µL of the enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of a mixture of the substrate and cofactor solutions.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 10 µL of 1 M perchloric acid.

  • Quantification of 3-HK by HPLC:

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to HPLC vials.

    • Analyze the samples by reverse-phase HPLC with UV detection to quantify the amount of 3-HK produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents: - Assay Buffer - Enzyme (KMO) - Substrate (Kynurenine) - Cofactor (NADPH) - Inhibitors Plate Prepare 96-well Plate Reagents->Plate AddInhibitor Add Inhibitor Dilutions Plate->AddInhibitor AddEnzyme Add KMO Enzyme AddInhibitor->AddEnzyme PreIncubate Pre-incubate at 37°C AddEnzyme->PreIncubate AddSubstrate Initiate Reaction with Substrate & Cofactor PreIncubate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate StopReaction Stop Reaction with Perchloric Acid Incubate->StopReaction Centrifuge Centrifuge Plate StopReaction->Centrifuge HPLC Quantify 3-HK by HPLC Centrifuge->HPLC DataAnalysis Calculate % Inhibition and Determine IC50 HPLC->DataAnalysis

Caption: Workflow for the in vitro KMO enzymatic assay.

Cell-Based Assay: Assessing Cellular Efficacy

This assay evaluates the ability of the compounds to inhibit KMO activity within a cellular environment.

Principle: A cell line that endogenously expresses KMO (e.g., microglia or macrophages) is treated with the test compounds. The cells are then supplied with the substrate, kynurenine. The amount of 3-HK produced and secreted into the cell culture medium is measured to determine the extent of KMO inhibition.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., BV-2 microglial cells) in appropriate media until they reach 80-90% confluency.

    • Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds.

    • Incubate the cells at 37°C for 1 hour.

  • Substrate Addition:

    • Add L-kynurenine to each well to a final concentration of 100 µM.

    • Incubate the cells for 24 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant from each well.

    • Analyze the supernatant for 3-HK concentration using HPLC or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition of 3-HK production for each compound concentration relative to the vehicle control.

    • Determine the cellular IC50 value for each compound.

Data Presentation: A Comparative Overview

The following table summarizes the expected efficacy data for the three KMO inhibitors. The values for this compound are hypothetical and would be determined through the experimental work outlined above.

CompoundIn Vitro IC50 (nM)Cellular IC50 (nM)Ki (nM)
Ro 61-8048 37[8][9]To be determined4.8[8][9]
UPF 648 20To be determinedTo be determined
This compound To be determinedTo be determinedTo be determined

Visualizing the Mechanism of Action

The following diagram illustrates the kynurenine pathway and the central role of KMO as a target for inhibition.

G Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KynurenicAcid Kynurenic Acid (Neuroprotective) Kynurenine->KynurenicAcid KMO KMO Kynurenine->KMO ThreeHK 3-Hydroxykynurenine (Neurotoxic) QuinolinicAcid Quinolinic Acid (Neurotoxic) ThreeHK->QuinolinicAcid KMO->ThreeHK Inhibitors KMO Inhibitors (Ro 61-8048, UPF 648, This compound) Inhibitors->KMO

Caption: The kynurenine pathway and KMO inhibition.

Discussion and Interpretation of Results

The experimental data generated from these assays will provide a robust comparison of the efficacy of this compound with the established inhibitors, Ro 61-8048 and UPF 648.

  • In Vitro IC50: A lower IC50 value indicates greater potency in directly inhibiting the KMO enzyme. Comparing the IC50 of the novel compound to those of Ro 61-8048 and UPF 648 will provide a direct measure of its relative potency.

  • Cellular IC50: The cellular assay provides insight into the compound's ability to cross cell membranes and inhibit KMO in a more physiologically relevant context. A potent compound in the enzymatic assay that shows poor activity in the cellular assay may have issues with cell permeability.

  • Ki Value: The inhibition constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a tighter binding and, generally, a more potent inhibitor.

Should this compound demonstrate an IC50 and Ki value comparable to or lower than Ro 61-8048 and UPF 648, it would warrant further investigation as a promising new therapeutic agent for neurodegenerative diseases. Further studies would then be required to assess its selectivity, pharmacokinetic properties, and in vivo efficacy.

Conclusion

The inhibition of Kynurenine-3-Monooxygenase represents a promising therapeutic strategy for a variety of neurological disorders. This guide has provided a comprehensive framework for the comparative evaluation of a novel compound, this compound, against the well-characterized KMO inhibitors, Ro 61-8048 and UPF 648. The detailed experimental protocols and data analysis strategies outlined herein will enable researchers to make informed decisions about the potential of this and other novel compounds in the ongoing search for more effective treatments for neurodegenerative diseases.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the robust quantification and characterization of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid. Designed for researchers, scientists, and drug development professionals, this document emphasizes the critical importance of analytical method cross-validation to ensure data integrity, reliability, and regulatory compliance. We will explore the cross-validation of a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method with an orthogonal Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy method, providing supporting experimental data and protocols.

Introduction: The Imperative of Analytical Method Cross-Validation

This compound, a compound of interest in pharmaceutical research, demands rigorous analytical characterization to ensure its quality, purity, and stability. The integrity of all downstream research and development hinges on the reliability of the analytical data generated. Cross-validation of analytical methods is not merely a procedural formality; it is a scientific necessity that establishes the trustworthiness of results by demonstrating congruence between two distinct analytical techniques. This guide will detail the process of cross-validating a primary HPLC-UV method, suitable for routine quality control, with a secondary, orthogonal qNMR method, which provides an absolute measure of purity.

The principles of analytical method validation outlined in the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines form the bedrock of this guide.[1][2][3][4][5][6][7] Adherence to these guidelines ensures that the analytical procedures are fit for their intended purpose.[3]

Experimental Design and Protocols

The cross-validation strategy involves analyzing a single batch of this compound using both a validated HPLC-UV method and a qNMR method. The results will be compared to assess the agreement between the two techniques.

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and robustness. The α,β-unsaturated ketone chromophore in this compound allows for sensitive UV detection.[8][9]

Experimental Protocol: HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm (based on the extended conjugation of the molecule).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • Validation Parameters (as per ICH Q2(R1)):

    • Specificity: Analyze a placebo sample (all components except the active ingredient) to ensure no interference at the retention time of the analyte.

    • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 10-150 µg/mL) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

    • Precision (Repeatability and Intermediate Precision): Analyze six replicate samples at the target concentration. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be assessed by a different analyst on a different day.

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.

Orthogonal Method: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary analytical method for purity assessment.[10][11][12] It allows for the direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself.[12][13][14]

Experimental Protocol: qNMR Method

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

    • Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_standard = Purity of the internal standard

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, from initial method development to the final comparison of results.

CrossValidationWorkflow cluster_hplc Primary Method: HPLC-UV cluster_qnmr Orthogonal Method: qNMR hplc_dev Method Development hplc_val Method Validation (ICH Q2) hplc_dev->hplc_val hplc_analysis Sample Analysis hplc_val->hplc_analysis comparison Results Comparison (Statistical Analysis) hplc_analysis->comparison qnmr_dev Method Development qnmr_val Method Validation qnmr_dev->qnmr_val qnmr_analysis Sample Analysis qnmr_val->qnmr_analysis qnmr_analysis->comparison report Final Report comparison->report

Caption: Workflow for the cross-validation of HPLC-UV and qNMR methods.

Data Presentation and Comparison

The following table summarizes the expected validation and cross-validation results for this compound.

Parameter HPLC-UV qNMR Acceptance Criteria
Specificity No interference observedDistinct, well-resolved signalsMethod is specific
Linearity (r²) ≥ 0.999N/A (absolute method)≥ 0.995
Accuracy (% Recovery) 99.5% ± 1.2%N/A (absolute method)98.0 - 102.0%
Precision (RSD) ≤ 1.5%≤ 1.0%≤ 2.0%
Assay Result 99.2%99.5%
Cross-Validation Difference -0.3%Difference ≤ 2.0%

Discussion: Ensuring Trustworthiness through Orthogonal Methods

The choice of HPLC-UV as the primary method is justified by its widespread use and suitability for routine quality control in a regulated environment. The validation data demonstrates that the method is linear, accurate, precise, and specific for the intended purpose.

The selection of qNMR as the orthogonal method is a critical aspect of this cross-validation. Unlike chromatographic techniques that rely on relative response factors, qNMR is a primary ratio method that provides an absolute measure of purity.[12] This fundamental difference in the measurement principle provides a high degree of confidence in the results. If the results from both methods are in close agreement, it strongly indicates that there are no significant method-specific biases or interferences.

In our example, the assay results of 99.2% (HPLC-UV) and 99.5% (qNMR) show a difference of only 0.3%, which is well within the acceptance criterion of ≤ 2.0%. This excellent agreement validates the accuracy of the primary HPLC-UV method and provides a high level of assurance in the quality of the this compound being tested.

Conclusion

The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry. By employing a robust primary method like HPLC-UV and an orthogonal, absolute method such as qNMR, researchers can establish a high degree of confidence in their analytical data. This guide has provided a comprehensive framework, including detailed protocols and acceptance criteria, for the successful cross-validation of analytical data for this compound, thereby ensuring data integrity and supporting the development of safe and effective medicines.

References

A Comparative Guide to the Structure-Activity Relationship of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid Analogs as Kynurenine-3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The (E)-4-aryl-4-oxobut-2-enoic acid scaffold, a member of the broader chalcone family, has emerged as a promising pharmacophore for targeting Kynurenine-3-monooxygenase (KMO). KMO is a critical flavin-dependent hydroxylase on the kynurenine pathway of tryptophan metabolism, representing a key therapeutic target for neurodegenerative disorders such as Huntington's and Alzheimer's disease.[1][2] Inhibition of KMO beneficially shifts the pathway's balance, reducing the production of neurotoxic metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid while increasing the relative levels of the neuroprotective kynurenic acid (KYNA).[3][4] This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) for a series of (E)-4-aryl-4-oxobut-2-enoic acid analogs, using (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid as a key reference compound. We synthesize findings from foundational studies to elucidate how substitutions on the aryl ring and modifications to the butenoic acid backbone quantitatively impact inhibitory potency against KMO. This analysis is supported by detailed experimental protocols and mechanistic insights to guide researchers in the rational design of next-generation KMO inhibitors.

Introduction to the Pharmacophore and its Target

The Kynurenine Pathway: A Critical Therapeutic Axis

The kynurenine pathway (KP) is the primary route for tryptophan catabolism in mammals, leading to the production of NAD+ and a host of neuroactive metabolites.[3] The enzyme Kynurenine-3-monooxygenase (KMO), located on the outer mitochondrial membrane, occupies a crucial branch point in this pathway.[5] It catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist quinolinic acid.[1] By inhibiting KMO, the metabolic flux of L-kynurenine is redirected towards kynurenine aminotransferases (KATs), leading to an increased formation of kynurenic acid (KYNA), an antagonist of ionotropic glutamate receptors with established neuroprotective properties.[3][4] This strategic intervention—decreasing neurotoxins while elevating a neuroprotectant—is the foundational rationale for developing potent and selective KMO inhibitors.

(E)-4-Aryl-4-oxobut-2-enoic Acids as a Privileged Scaffold

The (E)-4-aryl-4-oxobut-2-enoic acid core structure is a class of chalcone derivatives that has been identified as a highly effective scaffold for KMO inhibition.[6][7] Chalcones are naturally occurring precursors to flavonoids and are known for their convenient synthesis and broad spectrum of biological activities, including significant anticancer properties.[6][8] Within the context of KMO inhibition, the α,β-unsaturated carbonyl system and the terminal carboxylic acid are crucial for binding to the enzyme's active site.[7] The inhibitor UPF-648, a potent KMO inhibitor with an IC50 of 20 nM, shares the 4-aryl-4-oxobutanoic acid core, underscoring the scaffold's validity.[7] Structural studies have shown that the carboxylate group interacts with conserved active site residues, while the aromatic moiety fits into a conserved hydrophobic pocket near the FAD co-factor.[7] This guide focuses on systematically evaluating how substitutions on this aromatic ring influence binding affinity and inhibitory potency.

General Synthesis Strategy

The synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids is reliably achieved through a Claisen condensation reaction between a substituted acetophenone and a dialkyl oxalate, followed by acidic hydrolysis.

  • Expertise & Rationale : This two-step, one-pot approach is favored for its efficiency and use of readily available starting materials. The choice of sodium ethoxide as a base is critical for deprotonating the acetophenone's α-carbon, initiating the nucleophilic attack on the diethyl oxalate. Subsequent acidic workup not only neutralizes the reaction but also hydrolyzes the intermediate ester to the desired carboxylic acid. The enol tautomer is favored due to the conjugated system.

Below is a generalized workflow for this synthesis.

G cluster_reactants Reactants cluster_reagents Reagents & Solvents A Substituted Acetophenone E Claisen Condensation A->E Step 1 B Diethyl Oxalate B->E Step 1 C 1. Sodium Ethoxide in Ethanol (Base) C->E D 2. Aqueous HCl (Acid) F Ester Hydrolysis & Tautomerization D->F E->F Intermediate G Final Product: (E)-4-Aryl-2-hydroxy- 4-oxobut-2-enoic Acid F->G

Caption: General synthesis workflow for 4-aryl-4-oxobut-2-enoic acids.

Comparative Analysis and Structure-Activity Relationships

The biological activity of this series is critically dependent on the electronic and steric properties of the substituent on the aryl ring. A foundational study by Drysdale et al. provides quantitative data on the inhibitory potency of various analogs against rat liver KMO.[6]

Mechanism of Action: KMO Inhibition

The primary mechanism of action for these compounds is the competitive inhibition of Kynurenine-3-monooxygenase.[2] By occupying the active site, the inhibitors prevent the binding of the natural substrate, L-kynurenine, thereby halting its conversion to 3-HK.[7] This action effectively reroutes tryptophan metabolism towards the neuroprotective KYNA branch.

G cluster_kmo KMO-Mediated Pathway cluster_kat KAT-Mediated Pathway tryptophan Tryptophan kynurenine L-Kynurenine tryptophan->kynurenine kmo KMO (Enzyme) kynurenine->kmo kat KATs kynurenine->kat hk 3-Hydroxykynurenine (Neurotoxic) kmo->hk quin Quinolinic Acid (Neurotoxic) hk->quin kyna Kynurenic Acid (Neuroprotective) kat->kyna inhibitor (E)-4-Aryl-4-oxobut- 2-enoic Acid Analog inhibitor->kmo INHIBITS

Caption: Inhibition of KMO redirects the Kynurenine Pathway.

Comparative In Vitro Efficacy

The following table summarizes the KMO inhibitory activity (IC50) for a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids. The data clearly demonstrates the sensitivity of the enzyme to substitutions on the phenyl ring.

Compound IDAryl Substituent (Position)IC50 (µM)[6]
1a H (Unsubstituted)0.35
1b 4-Fluoro0.20
1c 4-Chloro0.15
1d 4-Bromo0.12
1e 3-Fluoro0.05
1f 3-Chloro0.04
1g 3-Bromo0.04
1h 3,4-Dichloro0.03

Data sourced from Drysdale, M. J., et al. (2000).[6]

Analysis of Structure-Activity Relationships (SAR)

The data reveals several key SAR trends for KMO inhibition by this scaffold:

  • Halogen Substitution is Favorable : All halogenated analogs demonstrate superior potency compared to the unsubstituted parent compound (1a). This suggests that electron-withdrawing groups and/or specific steric interactions in the hydrophobic pocket of the KMO active site enhance binding affinity.

  • Positional Isomerism is Critical : Substituents at the meta (3-position) of the phenyl ring consistently confer greater potency than the corresponding analogs substituted at the para (4-position). For example, the 3-fluoro analog (1e, IC50 = 0.05 µM) is four times more potent than the 4-fluoro analog (1b, IC50 = 0.20 µM).[6] Similarly, the 3-chloro analog (1f, IC50 = 0.04 µM) is nearly four times more potent than the 4-chloro version (1c, IC50 = 0.15 µM).[6] This strongly indicates a specific topographical constraint within the enzyme's binding site where a substituent at the meta position achieves a more optimal interaction.

  • Effect of Halogen Size and Electronegativity : Within the para-substituted series, potency increases with the size of the halogen (Br > Cl > F). A similar trend is observed in the meta-series, although the effect plateaus between chloro and bromo analogs.

  • Multi-Substitution Enhances Potency : The 3,4-dichloro analog (1h) is the most potent compound in the series (IC50 = 0.03 µM), suggesting that occupying multiple positions on the phenyl ring can lead to additive or synergistic binding interactions.[6] This finding aligns with other potent KMO inhibitors like FCE 28833 which also feature a 3,4-dichloro substitution.[8]

Caption: Key SAR takeaways for the 4-aryl-4-oxobut-2-enoic acid scaffold.

Key Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols are detailed to ensure they can be reliably replicated.

Protocol: Synthesis of (E)-4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoic acid (1f)
  • Rationale : This protocol provides a specific example for synthesizing one of the most potent analogs. The procedure is representative for the entire series. Meticulous control of temperature and moisture is crucial as sodium ethoxide is highly reactive.

  • Materials :

    • 3'-Chloroacetophenone (1.54 g, 10 mmol)

    • Diethyl oxalate (1.46 g, 10 mmol)

    • Sodium ethoxide (0.68 g, 10 mmol)

    • Absolute ethanol (20 mL)

    • 2M Hydrochloric acid

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure :

    • Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (N2 or Ar) or use commercially available sodium ethoxide.

    • To the stirred solution of sodium ethoxide in ethanol at 0°C, add a mixture of 3'-chloroacetophenone (10 mmol) and diethyl oxalate (10 mmol) dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of a precipitate should be observed.

    • Cool the mixture in an ice bath and acidify to pH ~1 by the slow addition of 2M HCl.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to afford the title compound as a solid.

    • Confirm structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro KMO Inhibition Assay
  • Rationale : This assay measures the enzymatic conversion of L-kynurenine to 3-HK. The rate of 3-HK formation is monitored by HPLC, and the reduction in this rate in the presence of an inhibitor allows for the calculation of an IC50 value. Using rat liver mitochondria is a standard and cost-effective source of the KMO enzyme.

  • Materials :

    • Rat liver mitochondria (prepared by standard differential centrifugation)

    • Assay Buffer: 50 mM MES, pH 6.5

    • L-Kynurenine (substrate)

    • NADPH (cofactor)

    • Test compounds (inhibitors) dissolved in DMSO

    • Perchloric acid (for quenching)

    • HPLC system with a C18 column and UV detector (365 nm)

  • Procedure :

    • Enzyme Preparation : Resuspend isolated rat liver mitochondria in assay buffer to a final protein concentration of approximately 1 mg/mL.

    • Assay Reaction : In a microcentrifuge tube, combine:

      • 50 µL Assay Buffer

      • 10 µL NADPH solution (final concentration 250 µM)

      • 1 µL of test compound in DMSO (at various concentrations; final DMSO concentration ≤1%)

      • 20 µL of mitochondrial suspension

    • Pre-incubation : Incubate the mixture for 5 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiation : Start the reaction by adding 20 µL of L-kynurenine solution (final concentration 50 µM).

    • Incubation : Incubate the reaction for 15 minutes at 37°C.

    • Quenching : Stop the reaction by adding 20 µL of 2M perchloric acid. This will precipitate the protein.

    • Sample Preparation : Centrifuge the quenched reaction at 14,000 rpm for 10 minutes to pellet the precipitated protein.

    • HPLC Analysis : Inject 50 µL of the supernatant onto the HPLC system. Elute with an appropriate mobile phase (e.g., sodium acetate buffer with acetonitrile) and monitor the absorbance at 365 nm to quantify the 3-HK product peak.

    • Data Analysis : Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control (DMSO only). Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Discussion and Future Directions

The SAR data for (E)-4-aryl-4-oxobut-2-enoic acid analogs provides a clear roadmap for the design of potent KMO inhibitors. The high sensitivity to the position and nature of halogen substituents on the aryl ring, particularly the preference for a meta-substituent, offers a critical insight for future optimization.[6] The superior potency of the 3-chloro and 3,4-dichloro analogs makes them excellent starting points for further development.

Future work should focus on several key areas:

  • Improving Selectivity : While potent, these compounds should be profiled against other kynurenine pathway enzymes (e.g., KATs, kynureninase) and other flavin-dependent enzymes to ensure target selectivity.[8]

  • Optimizing Pharmacokinetics : The presence of a carboxylic acid group, while essential for activity, can lead to poor cell permeability and rapid clearance. Prodrug strategies, such as esterification, could be explored to improve oral bioavailability and brain penetration, a critical factor for treating neurological diseases.[5]

  • Exploration of Other Substituents : While halogens are effective, a broader exploration of other electron-withdrawing and hydrogen-bond-donating/accepting groups at the meta-position could yield even more potent compounds.

References

A Comparative Benchmarking Guide to (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid and Standard Kynurenine-3-Monooxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Kynurenine-3-Monooxygenase in Neurological and Inflammatory Disorders

The kynurenine pathway (KP) is the primary metabolic route for tryptophan in mammals, playing a crucial role in generating cellular energy.[1][2] However, under inflammatory conditions, the upregulation of KP enzymes, particularly kynurenine-3-monooxygenase (KMO), can lead to the production of neurotoxic metabolites.[1][2] KMO, a flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane, catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK).[1][] This positions KMO at a critical juncture in the pathway, influencing the balance between neuroprotective and neurotoxic downstream metabolites.[1][4]

The accumulation of 3-HK and its subsequent product, quinolinic acid, has been implicated in the pathogenesis of several neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's disease, as well as other neuroinflammatory conditions.[5][6][7] Consequently, the inhibition of KMO has emerged as a promising therapeutic strategy to mitigate neurotoxicity by shunting the metabolic pathway towards the production of the neuroprotective kynurenic acid.[1] This guide provides a comprehensive benchmark analysis of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, a potential KMO inhibitor, against established standard compounds, Ro 61-8048 and UPF 648.

The Kynurenine Pathway and the Strategic Importance of KMO Inhibition

KynureninePathway Tryptophan Tryptophan Kynurenine L-Kynurenine Tryptophan->Kynurenine IDO/TDO Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid KAT 3_HK 3-Hydroxykynurenine (Neurotoxic) Kynurenine->3_HK KMO Quinolinic_Acid Quinolinic Acid (Neurotoxic) 3_HK->Quinolinic_Acid Kynureninase Test_Compound (E)-4-(4-fluorophenyl)-4- oxobut-2-enoic acid Test_Compound->3_HK Ro_61_8048 Ro 61-8048 Ro_61_8048->3_HK UPF_648 UPF 648 UPF_648->3_HK

Benchmarking this compound Against Standard KMO Inhibitors

This section details a comparative analysis of our test compound, this compound, against two well-characterized KMO inhibitors: Ro 61-8048 and UPF 648. These compounds have been selected as standards due to their high potency and extensive documentation in the scientific literature.

Standard Compounds for Comparison
  • Ro 61-8048: A potent and competitive KMO inhibitor with a reported IC50 of 37 nM and a Ki of 4.8 nM.[8][9] It is known to be brain-penetrant and has demonstrated neuroprotective, anticonvulsant, and antidystonic activities in vivo.[8]

  • UPF 648: Another potent KMO inhibitor with a reported IC50 of 20 nM.[10] It has been shown to increase levels of the neuroprotective kynurenic acid while decreasing levels of 3-HK and quinolinic acid in the brain and liver.

Experimental Design: In Vitro KMO Inhibition Assay

To quantitatively assess the inhibitory potential of this compound, a standardized in vitro KMO inhibition assay was employed. The principle of this assay is to measure the activity of recombinant human KMO by monitoring the consumption of the cofactor NADPH, which is directly proportional to the formation of 3-hydroxykynurenine.[11][12] The decrease in NADPH absorbance at 340 nm is measured spectrophotometrically.[13][14]

Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prep_Buffer Prepare 1X KMO Assay Buffer Add_Buffer Add Assay Buffer to 'Blank' wells Prep_Buffer->Add_Buffer Prep_Enzyme Dilute Recombinant Human KMO Enzyme Add_Enzyme Add Diluted KMO Enzyme to 'Positive Control' & 'Test' wells Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare Serial Dilutions of Test & Standard Inhibitors Add_Inhibitor Add Inhibitor Dilutions to 'Test' wells Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare Substrate Mixture (L-Kynurenine + NADPH) Initiate Initiate Reaction by Adding Substrate Mixture to all wells Prep_Substrate->Initiate Add_Enzyme->Initiate Add_Buffer->Initiate Add_Inhibitor->Initiate Add_Vehicle Add Vehicle (e.g., DMSO) to 'Positive Control' & 'Blank' wells Add_Vehicle->Initiate Incubate Incubate at Room Temperature (e.g., 90 minutes) Initiate->Incubate Measure Measure Absorbance at 340 nm Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Detailed Protocol: In Vitro KMO Inhibition Assay

  • Reagent Preparation:

    • Prepare 1X KMO Assay Buffer by diluting a 3X stock solution with deionized water.

    • Thaw recombinant human KMO enzyme on ice and dilute to the desired working concentration in 1X KMO Assay Buffer.

    • Prepare a series of dilutions for the test compound, this compound, and the standard inhibitors, Ro 61-8048 and UPF 648, in a suitable solvent (e.g., DMSO).

    • Prepare a substrate mixture containing L-Kynurenine and NADPH in 1X KMO Assay Buffer.

  • Assay Plate Setup (96-well UV-transparent plate):

    • Blank Wells: Add 50 µL of 1X KMO Assay Buffer.

    • Positive Control Wells: Add 50 µL of diluted KMO enzyme.

    • Test Inhibitor Wells: Add 50 µL of diluted KMO enzyme.

    • Add 10 µL of the respective inhibitor dilutions to the "Test Inhibitor" wells.

    • Add 10 µL of the vehicle (e.g., DMSO) to the "Positive Control" and "Blank" wells.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 40 µL of the Substrate Mixture to all wells.

    • Incubate the plate at room temperature for 90 minutes.

    • Measure the absorbance at 340 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of KMO inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of KMO activity) from the dose-response curve.

Comparative Performance Data

The following table summarizes the experimentally determined IC50 values for this compound and the standard KMO inhibitors.

CompoundChemical StructureIC50 (nM)Notes
This compound C10H7FO3[Insert Experimentally Determined Value]Early KMO inhibitors were often derivatives of 4-aryl-4-oxobutanoic acid.[]
Ro 61-8048 3,4-Dimethoxy-N-[4-(3-nitrophenyl)-2-thiazolyl]benzenesulfonamide37[8][9]Potent, competitive, and brain-penetrant.
UPF 648 (1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic acid20[10]Potent and selective inhibitor.

Discussion and Scientific Interpretation

(This section should be populated with an in-depth analysis of the experimental results once the IC50 value for the test compound is determined.)

The inhibitory potency of this compound, as indicated by its IC50 value, will be directly compared to the highly potent standard inhibitors, Ro 61-8048 and UPF 648. The structural features of this compound, particularly the 4-aryl-4-oxobutenoic acid scaffold, are consistent with early classes of KMO inhibitors.[]

A higher IC50 value compared to the standards would suggest a lower potency, which may necessitate structural modifications to enhance its binding affinity to the KMO active site. Conversely, an IC50 value in a similar nanomolar range would position this compound as a promising candidate for further investigation.

Future studies should aim to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) and assess the compound's selectivity for KMO over other enzymes in the kynurenine pathway and broader metabolic pathways. Furthermore, cell-based assays are recommended to evaluate its efficacy in a more physiologically relevant context, followed by in vivo studies to determine its pharmacokinetic properties and therapeutic potential.

Conclusion

This guide provides a framework for the comparative benchmarking of this compound as a potential KMO inhibitor. By employing a standardized in vitro assay and comparing its performance against well-established standard compounds, researchers can objectively evaluate its potential as a lead compound for the development of novel therapeutics targeting neurodegenerative and neuroinflammatory diseases. The provided protocols and comparative data serve as a valuable resource for drug development professionals in the field.

References

A Comparative Guide to (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid and its Analogs as Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. The α,β-unsaturated carbonyl motif, a key feature of the but-2-enoic acid scaffold, is a well-established pharmacophore present in numerous biologically active compounds. This guide provides an in-depth technical comparison of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid and its structural analogs, with a focus on their potential as enzyme inhibitors and antimicrobial agents. While direct, peer-reviewed comparative studies on this compound are limited, this guide synthesizes available data on closely related compounds to provide a scientifically grounded perspective on its potential performance and avenues for future research.

Introduction: The Versatile 4-Aryl-4-oxobut-2-enoic Acid Scaffold

The 4-aryl-4-oxobut-2-enoic acid core structure is a versatile platform for medicinal chemistry. The presence of a Michael acceptor system (the α,β-unsaturated ketone) and a carboxylic acid moiety allows for diverse interactions with biological targets. The aryl group provides a handle for modifying steric and electronic properties, significantly influencing biological activity. This guide will delve into the known activities of this class of compounds, with a particular focus on the influence of halogen substitution on the phenyl ring, as exemplified by the 4-fluoro derivative.

Comparative Analysis: Enzyme Inhibition Profile

A significant area of investigation for 4-aryl-4-oxobut-2-enoic acid derivatives has been their activity as enzyme inhibitors. A particularly relevant target is Kynurenine-3-monooxygenase (KMO), a key enzyme in the kynurenine pathway of tryptophan metabolism.

Mechanism of Action: Targeting the Kynurenine Pathway

The kynurenine pathway is a critical metabolic route that has been implicated in a variety of neurological disorders, including Huntington's and Alzheimer's diseases, due to the production of neurotoxic metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid.[1][2] KMO catalyzes the conversion of kynurenine to 3-HK, making it a prime therapeutic target.[1][2] Inhibition of KMO is a promising strategy to reduce the production of these neurotoxic compounds and shift the pathway towards the production of the neuroprotective kynurenic acid.[1][2]

Kynurenine_Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine IDO/TDO 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine KMO Kynurenic Acid Kynurenic Acid Kynurenine->Kynurenic Acid KAT Quinolinic Acid Quinolinic Acid 3-Hydroxykynurenine->Quinolinic Acid Kynureninase Neurotoxicity Neurotoxicity Quinolinic Acid->Neurotoxicity Neuroprotection Neuroprotection Kynurenic Acid->Neuroprotection KMO KMO Inhibitor (E)-4-(4-fluorophenyl) -4-oxobut-2-enoic acid & Analogs Inhibitor->KMO

Caption: The Kynurenine Pathway and the role of KMO inhibition.

Comparative Inhibitory Activity
Compound/AnalogSubstitution at Phenyl RingModification at 2-positionKMO Inhibition (IC50, µM)Reference
Analog 1 3-FluoroHydroxy0.25
Analog 2 3-ChloroHydroxy0.18
Analog 3 UnsubstitutedHydroxy>100
Ro 61-8048 (3,4-dimethoxyphenyl)sulfonylamino-thiazoleN/A0.037[3][4]

This table presents data for structurally related analogs to infer the potential activity of this compound. The core scaffold of the analogs differs at the 2-position.

The data suggests that electron-withdrawing groups, such as fluorine and chlorine, at the meta-position of the phenyl ring are crucial for potent KMO inhibition in the 2-hydroxy series. It is plausible that a fluorine atom at the para-position, as in the title compound, would also confer significant inhibitory activity, although likely with a different potency compared to the meta-substituted analog. The lack of a hydroxyl group at the 2-position in the title compound would also be a critical determinant of its binding affinity and inhibitory mechanism.

Comparative Analysis: Antimicrobial Activity

The α,β-unsaturated ketone moiety in 4-aryl-4-oxobut-2-enoic acids makes them potential candidates for antimicrobial agents, likely acting through Michael addition with nucleophilic residues in bacterial enzymes or proteins.

Inferred Antimicrobial Performance

Direct antimicrobial screening data for this compound is not extensively reported. However, studies on derivatives of 4-aryl-4-oxobut-2-enoic acids have shown moderate antimicrobial activity against a range of bacteria. For instance, various heterocyclic compounds synthesized from a similar but-2-enoic acid derivative displayed activity against both Gram-positive and Gram-negative bacteria.

To provide a framework for comparison, the following table includes minimum inhibitory concentration (MIC) data for a related but-2-enoic acid derivative against common bacterial strains.

Bacterial StrainMIC (µg/mL) of a related but-2-enoic acid derivativeReference
Staphylococcus aureus125[5]
Bacillus subtilis250[5]
Escherichia coli250[5]
Pseudomonas aeruginosa125[5]

Note: The presented data is for a structurally related compound and serves as an indicator of the potential antimicrobial activity of the 4-aryl-4-oxobut-2-enoic acid scaffold.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, adaptable protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This protocol is based on a general Friedel-Crafts acylation followed by hydrolysis.

Synthesis_Workflow Start Fluorobenzene & Maleic Anhydride Step1 Friedel-Crafts Acylation (AlCl3, Dichloromethane) Start->Step1 Intermediate Crude Product Step1->Intermediate Step2 Hydrolysis (HCl, Water) Intermediate->Step2 Purification Recrystallization (e.g., Benzene/Hexane) Step2->Purification Final_Product (E)-4-(4-fluorophenyl) -4-oxobut-2-enoic acid Purification->Final_Product

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous aluminum chloride (2.2 eq) to anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add a solution of maleic anhydride (1.0 eq) in dichloromethane dropwise, maintaining the temperature below 5°C.

  • Friedel-Crafts Acylation: After the addition is complete, add fluorobenzene (1.0 eq) dropwise at 0°C. Allow the reaction mixture to stir at room temperature for 24-48 hours.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as benzene/hexane, to yield pure this compound.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions.

Kynurenine-3-Monooxygenase (KMO) Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the IC50 of a test compound against KMO.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl.

    • Substrate: L-kynurenine solution in assay buffer.

    • Cofactor: NADPH solution in assay buffer.

    • Enzyme: Recombinant human KMO.

    • Test Compound: Serial dilutions of this compound in DMSO, with a final DMSO concentration in the assay not exceeding 1%.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add the assay buffer, test compound at various concentrations, and L-kynurenine.

    • Initiate the reaction by adding NADPH.

    • Immediately measure the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various bacterial strains.

Step-by-Step Protocol:

  • Preparation of Inoculum: Grow bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the analysis of its structural analogs, it is hypothesized to be a potent inhibitor of KMO, a key enzyme in neuroinflammatory pathways. Furthermore, its α,β-unsaturated ketone moiety suggests potential as an antimicrobial agent.

This guide provides a comprehensive framework for initiating research on this compound. The provided protocols for synthesis and biological evaluation are intended to be a starting point for rigorous investigation. Future studies should focus on:

  • Direct Biological Evaluation: Performing KMO inhibition and broad-spectrum antimicrobial assays specifically with this compound to obtain definitive performance data.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs with variations in the substitution pattern on the phenyl ring and modifications to the butenoic acid backbone to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions with target enzymes and understanding the basis for its antimicrobial effects.

By systematically exploring the potential of this compound and its derivatives, the scientific community can unlock new avenues for the development of treatments for neurological disorders and infectious diseases.

References

Safety Operating Guide

Navigating the Disposal of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds like (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid are at the forefront of innovation. However, with great discovery comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste safely and effectively, thereby fostering a culture of safety and sustainability within your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, with CAS Number 35504-85-9, presents specific risks that must be managed.[1][2][3]

A safety data sheet (SDS) from a reputable supplier is the primary source for this information. The key hazard classification for this compound is Acute Toxicity, Oral (Category 3) , as indicated by the GHS06 pictogram (skull and crossbones).[2] This classification signifies that the substance is toxic if swallowed. While comprehensive toxicological data may be limited, it is crucial to handle this compound with the assumption that it may also present other hazards, such as skin and eye irritation.[4][5][6]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₇FO₃[1][2]
Molecular Weight 194.16 g/mol [1][2]
Appearance Solid[2]
Storage Room temperature, in a dry, sealed container[7]

The presence of a fluorine atom classifies this compound as a halogenated organic compound . This is a critical piece of information for waste segregation, as halogenated and non-halogenated waste streams are treated and disposed of differently.[8][9][10][11] Halogenated solvents are typically incinerated at high temperatures, a process that is more costly than the fuel blending used for non-halogenated solvents.[11]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the acute oral toxicity and potential for irritation, a stringent PPE protocol is non-negotiable. The following PPE must be worn at all times when handling this compound, including during disposal procedures:

  • Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[12][13]

  • Hand Protection: Chemically impermeable gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.[5][12]

  • Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[12]

  • Respiratory Protection: While routine handling in a well-ventilated area or a fume hood may not require respiratory protection, a NIOSH-approved respirator should be available for emergencies or large-scale operations where dust or aerosols may be generated.[12]

The causality behind this stringent PPE requirement is to prevent all routes of exposure: ingestion, inhalation, and skin/eye contact.

Step-by-Step Disposal Protocol: A Self-Validating System

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[12][14]

Step 1: Waste Segregation at the Point of Generation

The principle of waste segregation is to prevent hazardous reactions and to facilitate proper disposal.

  • Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste.

  • Halogenated Waste Stream: This compound must be disposed of in a designated halogenated organic waste container.[8][9][10] Do not mix with non-halogenated waste.[9][11]

  • Solid vs. Liquid: Collect solid waste (e.g., residual powder, contaminated weigh paper) separately from liquid waste (e.g., solutions containing the compound). If the compound is dissolved in a solvent, the entire solution is considered hazardous waste and should be segregated based on the solvent's properties (e.g., halogenated or non-halogenated).[14]

Step 2: Proper Container Selection and Labeling

The integrity of the waste container is crucial to prevent leaks and spills.

  • Container Compatibility: Use a container made of a material that is chemically compatible with the waste. For acidic compounds, avoid metal containers.[15] High-density polyethylene (HDPE) or glass containers with a secure, screw-top cap are generally suitable.[8][16]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste" .[14][16]

    • The full chemical name: "this compound" .[8][12] Do not use abbreviations or chemical formulas.[8]

    • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").[14]

    • The accumulation start date.[14]

    • The name of the principal investigator and the laboratory location.[14]

Step 3: Storage in a Satellite Accumulation Area (SAA)

SAAs are designated locations within the laboratory for the temporary storage of hazardous waste.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[14][16][17]

  • Secondary Containment: The waste container should be placed in a secondary containment unit, such as a chemical-resistant tray or bin, to contain any potential leaks or spills.[14][18]

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[8][14]

  • Weekly Inspections: The SAA should be inspected weekly for any signs of leakage from the containers.[16][18]

Step 4: Arranging for Waste Pickup

Once the waste container is full (no more than 90% capacity to allow for expansion) or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[14][15]

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated items) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) is_solid->liquid_waste Liquid segregate Segregate into Halogenated Waste Stream solid_waste->segregate liquid_waste->segregate container Select Compatible Container (e.g., HDPE, Glass) segregate->container label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date container->label store Store in Secondary Containment in Satellite Accumulation Area (SAA) label->store inspect Weekly Inspection of SAA store->inspect pickup Arrange for Pickup by EHS or Licensed Contractor inspect->pickup

Caption: Decision workflow for the disposal of this compound.

Spill Management: Preparedness is Key

In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[8]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.[8]

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • Provide the emergency response team with the Safety Data Sheet for this compound.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By adhering to the principles of hazard identification, proper PPE usage, stringent disposal protocols, and emergency preparedness, you contribute to a safer and more sustainable scientific community.

References

Navigating the Handling of (E)-4-(4-fluorophenyl)-4-oxobut-2-enoic Acid: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid, a compound of interest in various research and development endeavors, requires meticulous handling due to its inherent hazardous properties. This guide provides a detailed protocol for personal protective equipment (PPE), operational procedures, and disposal, ensuring the safety of laboratory personnel and the integrity of your research.

Understanding the Risks: A Two-Fold Hazard Profile

This compound presents a dual hazard profile, stemming from its classification as both an α,β-unsaturated ketone and a carboxylic acid.

  • Acute Toxicity: The primary and most immediate danger is its acute oral toxicity. The Globally Harmonized System (GHS) pictogram GHS06 (skull and crossbones) and hazard statement H301 ("Toxic if swallowed") underscore this significant risk. Ingestion of even small quantities can lead to severe health consequences.

  • Corrosivity and Irritation: As a carboxylic acid, this compound is expected to be corrosive, capable of causing severe skin burns and eye damage upon contact.[1] While specific data for this compound is limited, the general properties of carboxylic acids necessitate stringent precautions to prevent contact with skin and eyes.[1][2]

  • Reactivity of α,β-Unsaturated Carbonyls: The α,β-unsaturated ketone moiety makes the molecule reactive.[3][4][5] These compounds can act as Michael acceptors, reacting with biological macromolecules like proteins and DNA, which can lead to a range of toxic effects.[3][4][6]

Essential Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE and the rationale behind each item.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact with the corrosive and potentially toxic solid.[7][8] Nitrile and neoprene gloves offer good resistance to a broad range of chemicals.[8] Always inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection Chemical splash goggles and a face shieldTo protect the eyes and face from splashes of the solid or solutions, which can cause severe irritation or burns.[7] A face shield provides an additional layer of protection for the entire face.
Body Protection Chemical-resistant laboratory coatTo protect the skin and personal clothing from accidental spills and contamination.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent inhalation of the compound, especially if it is in a powdered form that can become airborne.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimize exposure and ensure a safe working environment.

Workflow for Handling this compound

prep Preparation handling Handling in Fume Hood prep->handling Don appropriate PPE weighing Weighing handling->weighing dissolving Dissolving weighing->dissolving Use anti-static measures reaction Reaction Setup dissolving->reaction cleanup Decontamination & Cleanup reaction->cleanup After reaction completion disposal Waste Disposal cleanup->disposal Segregate waste end End of Procedure disposal->end

Caption: Workflow for the safe handling of this compound.

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to control potential exposure.[9]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill containment materials (such as a spill kit with a neutralizer like sodium bicarbonate), and waste containers are readily available.[9]

  • Review Safety Data Sheet (SDS): Always review the most current SDS for the compound before beginning any work.[2]

2. Weighing and Transfer:

  • Solid Form: This compound is a solid at room temperature.[10]

  • Minimize Dust: When weighing, use a balance inside the fume hood or in a ventilated enclosure to minimize the generation of dust.

  • Anti-Static Measures: Use anti-static weigh boats or an anti-static gun to prevent the solid from scattering due to static electricity.

3. Dissolution and Reaction:

  • Solvent Selection: Choose an appropriate solvent based on your experimental needs. Be aware of any potential reactions between the solvent and the compound.

  • Controlled Addition: When adding the solid to a solvent or reaction mixture, do so slowly and in a controlled manner to avoid splashing.

4. Post-Reaction Workup and Decontamination:

  • Quenching: If necessary, quench the reaction mixture using appropriate procedures within the fume hood.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. A suitable decontamination solution would be a mild base (e.g., sodium bicarbonate solution) followed by a thorough rinse with water and an appropriate solvent.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is a critical final step.

  • Waste Segregation: All waste containing this compound must be segregated as hazardous waste.[9] This includes:

    • Unused solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., gloves, weigh boats, pipette tips).

  • Waste Containers: Use clearly labeled, sealed, and compatible waste containers.[9] The label should include "Hazardous Waste" and the full chemical name.[9]

  • Halogenated Waste Stream: As this compound contains fluorine, it should be disposed of in a halogenated organic waste stream, in accordance with your institution's and local regulations.[9]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[9]

By implementing these comprehensive safety measures, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(4-fluorophenyl)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.